(5-Morpholinofuran-2-yl)boronic acid
Description
Properties
Molecular Formula |
C8H12BNO4 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
(5-morpholin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO4/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2 |
InChI Key |
DKECVZWTNVPSCT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCOCC2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of (5-Morpholinofuran-2-yl)boronic Acid
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, heteroaryl boronic acids serve as indispensable building blocks for constructing complex molecular architectures. Among these, (5-Morpholinofuran-2-yl)boronic acid (CAS: 2225176-14-5) represents a highly specialized, bifunctional reagent. It combines the versatile reactivity of a furan-2-boronic acid with the favorable pharmacokinetic properties imparted by a morpholine ring.
However, the very structural features that make this compound desirable also render it highly unstable under standard laboratory conditions. This technical guide synthesizes the core physicochemical data of (5-Morpholinofuran-2-yl)boronic acid and provides a causality-driven framework for handling, storing, and successfully deploying this reagent in cross-coupling methodologies.
Core Physicochemical Data
To rationally design synthetic workflows, one must first understand the intrinsic physical and chemical parameters of the reagent. The morpholine moiety introduces a weak basic center, while the boronic acid acts as a Lewis acid, creating a complex polarity profile.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 2225176-14-5[1] | Unique identifier for procurement and inventory. |
| Molecular Formula | C8H12BNO4[1] | Indicates a high degree of heteroatom functionalization. |
| Molecular Weight | 196.99 g/mol [1] | Used for precise stoichiometric calculations. |
| Predicted pKa (Boronic Acid) | ~8.29[2] | Weakly acidic; requires specific bases for transmetalation. |
| Predicted pKa (Morpholine N) | ~5.75 - 6.15[3] | Weakly basic; remains unprotonated under standard coupling conditions (pH > 7). |
| Storage Conditions | -20 °C, Dry, Dark, Sealed[4] | Highly sensitive to ambient moisture and thermal degradation. |
Mechanistic Insights: The Protodeboronation Dilemma
As an Application Scientist, it is critical to look beyond the empirical data and understand the why behind a reagent's behavior. Furan-2-boronic acids are notoriously susceptible to protodeboronation —a decomposition pathway where the carbon-boron bond is cleaved by a proton source (such as water), replacing it with a carbon-hydrogen bond[5].
The Causality of Instability
The instability of (5-Morpholinofuran-2-yl)boronic acid is exacerbated by its own structure. Protodeboronation proceeds via an electrophilic aromatic substitution mechanism. The morpholino group at the 5-position possesses a nitrogen atom with a lone pair of electrons. Through resonance, this nitrogen donates electron density directly into the furan
This electron donation significantly increases the electron density at the C2 position (where the boronic acid is attached). Consequently, the C2 carbon becomes highly nucleophilic and exceptionally susceptible to electrophilic attack by protons (
Reaction pathways showing how thermal and pH conditions dictate the fate of the boronic acid.
Experimental Workflow: Optimized Suzuki-Miyaura Coupling
To successfully utilize (5-Morpholinofuran-2-yl)boronic acid, the experimental protocol must be designed as a self-validating system that actively suppresses protodeboronation while maximizing the rate of the desired cross-coupling[5].
Rationale for Reagent Selection
-
Catalyst: We utilize XPhos Pd G3 (1-3 mol%). This pre-catalyst rapidly generates the active
species at room temperature, bypassing the need for thermal activation which would otherwise destroy the boronic acid[5]. -
Base: Anhydrous
is selected over aqueous . By eliminating bulk water, we remove the primary proton source responsible for degradation[5]. -
Solvent: Anhydrous 1,4-Dioxane ensures sufficient solubility of the morpholine derivative while maintaining an aprotic environment.
Step-by-Step Methodology
Step 1: System Preparation (Anaerobic Control)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-Morpholinofuran-2-yl)boronic acid (1.5 equiv), and finely milled anhydrous
(2.0 equiv). -
Seal the flask and subject it to three cycles of vacuum/argon backfilling to establish a strictly inert atmosphere.
Step 2: Solvent Degassing
-
In a separate vessel, sparge anhydrous 1,4-Dioxane with argon for 30 minutes.
-
Self-Validation Check: Ensure the solvent is completely anhydrous; even trace moisture will trigger the formation of 4-(furan-2-yl)morpholine.
Step 3: Catalyst Initiation
-
Add XPhos Pd G3 (0.03 equiv) to the reaction flask under a heavy stream of argon.
-
Introduce the degassed 1,4-Dioxane (to achieve a 0.2 M concentration) via a gas-tight syringe.
Step 4: Mild Execution & In-Process Validation
-
Stir the reaction at 40 °C. Do not exceed 50 °C.
-
Self-Validation Check: At 1 hour, withdraw a 10
aliquot, quench in acetonitrile, and analyze via LC-MS. You must monitor for two specific masses:-
Desired Product Mass:
of the cross-coupled product. -
Degradation Mass:
, corresponding to the protodeboronated byproduct (4-(furan-2-yl)morpholine). If this mass dominates, the system was compromised by moisture or excessive heat.
-
Step 5: Quench and Isolation
-
Once the aryl halide is consumed (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and phosphate salts. Proceed to standard silica gel chromatography.
Self-validating experimental workflow for moisture-sensitive heteroaryl cross-coupling.
References
-
Summerton, J. "Morpholino Antisense Oligomers: Design, Preparation, and Properties." Gene Tools. Available at:[Link]
Sources
An In-depth Technical Guide to (5-Morpholinofuran-2-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: As of the latest literature review, (5-Morpholinofuran-2-yl)boronic acid is not a commercially available compound with a registered CAS number. This guide provides a comprehensive overview based on established synthetic methodologies and the known properties of structurally analogous compounds. The experimental protocols and data presented are predictive and intended to serve as a foundational resource for the research and development of this novel molecule.
Introduction: The Emerging Potential of Substituted Furan Boronic Acids
Boronic acids and their derivatives are recognized as indispensable building blocks in modern organic chemistry and medicinal chemistry.[1] Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules.[2] Furthermore, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, acting as a reversible covalent inhibitor of enzymes.[2]
This guide focuses on the novel compound, (5-Morpholinofuran-2-yl)boronic acid, a molecule that combines the versatile reactivity of a furan boronic acid with the favorable pharmacokinetic properties often imparted by a morpholine substituent. The morpholine group is a common motif in drug candidates, known to enhance aqueous solubility and metabolic stability. Its incorporation into a furan boronic acid scaffold presents a promising strategy for the development of new therapeutic agents.
This document will provide a detailed exposition on the proposed chemical structure, a plausible synthetic route with a step-by-step protocol, predicted physicochemical properties, and a discussion of its potential applications in drug discovery, particularly in the context of enzyme inhibition.
Chemical Structure and Identification
The proposed chemical structure of (5-Morpholinofuran-2-yl)boronic acid is presented below. It features a furan ring substituted with a boronic acid group at the 2-position and a morpholine ring at the 5-position.
Molecular Formula: C₈H₁₂BNO₄
Molecular Weight: 197.00 g/mol
IUPAC Name: (5-morpholino-2-furyl)boronic acid
Proposed CAS Registry Number: As this is a novel compound, a CAS Registry Number has not yet been assigned.
Proposed Synthesis: A Strategic Approach
The synthesis of (5-Morpholinofuran-2-yl)boronic acid can be strategically designed based on established methodologies for the preparation of substituted heteroaryl boronic acids. A two-step approach is proposed, commencing with a palladium-catalyzed Buchwald-Hartwig amination followed by a lithium-halogen exchange and borylation.
Synthetic Workflow
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed two-step synthesis of (5-Morpholinofuran-2-yl)boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Morpholinofuran-2-carbaldehyde via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This reaction is well-suited for the coupling of an aryl halide with an amine in the presence of a palladium catalyst.[4]
-
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-morpholinofuran-2-carbaldehyde.
-
Step 2: Synthesis of (5-Morpholinofuran-2-yl)boronic acid via Borylation
The conversion of the aldehyde to a boronic acid can be achieved through a lithium-halogen exchange followed by trapping with a borate ester.[1] In this case, direct lithiation of the C-H bond at the 2-position of the furan ring is facilitated by the electron-donating morpholine group.
-
Materials:
-
5-Morpholinofuran-2-carbaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 5-morpholinofuran-2-carbaldehyde (1.0 eq) in anhydrous THF in an oven-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (5-Morpholinofuran-2-yl)boronic acid can be purified by recrystallization or precipitation.
-
Predicted Physicochemical Properties
The physicochemical properties of (5-Morpholinofuran-2-yl)boronic acid are predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Solid | Boronic acids are typically solids at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Moderate to good aqueous solubility. | The morpholine moiety is expected to enhance water solubility compared to unsubstituted furan boronic acid. |
| pKa | ~8-9 | The pKa of aryl boronic acids is typically in this range. The electron-donating morpholine group may slightly increase the pKa.[5] |
| Stability | Sensitive to heat and strong oxidizing agents. Prone to protodeboronation under certain conditions. | Heteroaryl boronic acids can be unstable, particularly at elevated temperatures and in the presence of protic sources.[6] |
Potential Applications in Drug Discovery
The unique structural features of (5-Morpholinofuran-2-yl)boronic acid make it a compelling candidate for various applications in drug discovery, primarily as a building block for novel therapeutics and as a potential enzyme inhibitor.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is expected to be as a coupling partner in Suzuki-Miyaura reactions.[2] This would enable the facile synthesis of a wide array of 2,5-disubstituted furans, which are prevalent scaffolds in many biologically active molecules.
Enzyme Inhibition: A Focus on Serine Proteases
Boronic acids are well-known for their ability to act as transition-state analog inhibitors of serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, effectively blocking the enzyme's catalytic activity.
Caption: Proposed mechanism of serine protease inhibition by (5-Morpholinofuran-2-yl)boronic acid.
This inhibitory mechanism is the basis for the action of the successful anticancer drug bortezomib, a boronic acid-containing proteasome inhibitor.[2] The combination of the reactive boronic acid moiety and the drug-like morpholine group in (5-Morpholinofuran-2-yl)boronic acid makes it an attractive starting point for the design of novel inhibitors for a range of serine proteases implicated in diseases such as cancer, inflammation, and viral infections.
Conclusion
While (5-Morpholinofuran-2-yl)boronic acid remains a novel and largely unexplored chemical entity, its rational design based on well-established principles of medicinal chemistry suggests significant potential. This guide provides a foundational framework for its synthesis, predicts its key properties, and outlines its promising applications in drug discovery. The proposed synthetic route, leveraging the robust Buchwald-Hartwig amination and established borylation techniques, offers a clear path for its preparation in the laboratory. Further research into this and related substituted furan boronic acids is warranted and could lead to the discovery of new and effective therapeutic agents.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2003). 5-Formyl-2-furanboronic acid at 100 K. Retrieved from [Link]
-
ARKAT USA, Inc. (2007). Synthesis of Substituted 5-Alkylidenefuran-2(5H)-ones. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2021, December 4). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Drug Discovery & Development. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]
-
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Boronic acid. Retrieved from [Link]
-
YouTube. (2026, February 15). UCF CHM2211 Chapter 18.19 - Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile & Handling of (5-Morpholinofuran-2-yl)boronic Acid
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (5-Morpholinofuran-2-yl)boronic acid . This guide is structured to assist researchers in optimizing reaction conditions while mitigating the inherent instability of electron-rich heteroaryl boronic acids.
Executive Summary
(5-Morpholinofuran-2-yl)boronic acid represents a specific class of "privileged but precarious" building blocks. While the morpholine moiety improves pharmacological solubility and metabolic stability in final drug candidates, it complicates the handling of the boronic acid intermediate.
The compound exhibits a dual-solubility behavior driven by the competing polarity of the morpholine ring (hydrophilic/basic) and the lipophilic furan core, overlaid by the dynamic equilibrium of the boronic acid moiety (trigonal planar monomer vs. cyclic trimeric boroxine).
Critical Insight: This compound is highly susceptible to protodeboronation .[1][2] Solubility testing must not be decoupled from stability monitoring; a solvent that dissolves the compound but promotes rapid degradation is a functional failure.
Physicochemical Architecture
To understand the solubility profile, one must first understand the species present in the vial.
-
The Morpholine Influence: The basic nitrogen (
) introduces a dipole that enhances solubility in chlorinated solvents (DCM, CHCl3) compared to unsubstituted furan boronic acids. -
The Boroxine Equilibrium: In solid state and non-polar solvents, the compound exists largely as the boroxine anhydride (trimer). Dissolution in polar protic solvents or wet solvents shifts the equilibrium back to the monomeric boronic acid [1].
Structural Dynamics Diagram
The following diagram illustrates the species equilibrium and the critical decomposition pathway researchers must avoid during solvation.
Figure 1: Solvation-dependent equilibrium and decomposition pathways. The monomeric acid is the required species for Suzuki coupling but is thermodynamically prone to losing the boron moiety.
Solubility Profile Matrix
The following data categorizes solvent compatibility based on solubility capacity and chemical stability .
Concentration Reference: "High" (>50 mg/mL), "Moderate" (10–50 mg/mL), "Low" (<1 mg/mL).
| Solvent Class | Specific Solvent | Solubility | Stability Risk | Application Notes |
| Polar Aprotic | DMSO | High | Low | Recommended for stock solutions. Store frozen to prevent slow oxidation. |
| DMF | High | Moderate | Good solubility, but commercial DMF often contains amines/formic acid which may accelerate degradation. | |
| Ethers | THF | Moderate | Low | Excellent for reactions. Solubility improves significantly with small % of water (breaks boroxine). |
| 1,4-Dioxane | Moderate | Low | Preferred for high-temp couplings due to higher boiling point. | |
| MTBE | Low | Low | Often used as an anti-solvent for precipitation. | |
| Alcohols | Methanol | High | High | Caution: Rapidly forms methyl boronic esters. Use only if immediate reaction follows. |
| Ethanol | Good | Moderate | Similar esterification risk. | |
| Chlorinated | DCM | Moderate | Low | Morpholine group aids solubility here. Good for workups, poor for coupling reactions. |
| Hydrocarbons | Hexanes | Negligible | Low | Used to wash away non-polar impurities from the solid. |
| Aqueous | Water (pH 7) | Low | Moderate | Poor solubility as free acid. |
| Water (pH >10) | High | Moderate | Soluble as boronate salt. Essential for biphasic Suzuki conditions. |
Critical Solvent Interaction: The "Wet Solvent" Effect
Pure, anhydrous boronic acids often dissolve slowly in anhydrous THF or Dioxane because the boroxine trimer is stable.
-
Protocol: Addition of 1–5% water or methanol breaks the trimer, instantly increasing solubility.
-
Warning: Do not use this technique if the catalyst system is strictly water-intolerant.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine exact saturation limits for your specific batch (as dehydration levels vary).
-
Preparation: Weigh 50 mg of (5-Morpholinofuran-2-yl)boronic acid into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL aliquots at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.
-
Observation:
-
Clear solution: Soluble.[3][]
-
Turbid/Suspension: Insoluble.
-
-
Calculation:
Protocol B: Stability-Indicating Dissolution (Self-Validating)
Because furan boronic acids degrade, "dissolving" can sometimes mean "decomposing."
-
Dissolve: Prepare a 10 mg/mL solution in the deuterated solvent of choice (e.g., DMSO-d6, THF-d8).
-
Internal Standard: Add a chemically inert standard (e.g., 1,3,5-trimethoxybenzene).
-
Analysis: Acquire a 1H NMR immediately (
).-
Check: Look for the disappearance of the boronic acid -OH protons (broad singlet ~8-9 ppm in DMSO) or the appearance of the furan proton at the C2 position (indicative of protodeboronation).
-
-
Re-Check: Acquire a second spectrum at
and .-
Acceptance Criteria: <2% degradation over 24 hours.
-
Strategic Application in Drug Development
Suzuki-Miyaura Coupling Optimization
For this specific substrate, the solubility profile dictates the reaction conditions. The electron-rich furan ring makes the C-B bond labile.
Recommended Solvent System:
-
Dioxane : Water (4:1)
-
Why: The water ensures the boronic acid monomer is available (high solubility). Dioxane solvates the organic halide.
-
Base:
(mild) is preferred over or hydroxide bases to prevent rapid protodeboronation [2].
-
Alternative System (for hydrolytically sensitive partners):
-
Anhydrous THF + CsF
-
Mechanism:[5] Fluoride activates the boronic acid (forming a fluoroborate intermediate) without requiring high pH aqueous conditions, leveraging the moderate solubility in THF.
-
Purification & Isolation
Post-reaction, the solubility profile of the unreacted boronic acid aids in purification:
-
Quench: Dilute with water.
-
Wash: Extract the product into EtOAc. The unreacted (5-Morpholinofuran-2-yl)boronic acid will partition partially into the aqueous phase at high pH.
-
Scavenging: If residual boronic acid persists, use a polymer-supported diol scavenger (e.g., PS-DEAM) in THF/MeOH. The boronic acid binds covalently to the diol, while the morpholine-product remains in solution.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[6][7] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][8] Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
BenchChem Technical Support. (2025). Furan-2-Boronic Acid in Suzuki Coupling: Reactivity and Stability Guide.
-
Sigma-Aldrich. (2025). Product Specification: (5-Morpholinofuran-2-yl)boronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electronic Properties of Morpholine-Substituted Furan Boronic Acids
Abstract
Boronic acids and their derivatives are cornerstones of modern medicinal chemistry, serving as versatile intermediates and potent pharmacophores.[1][2] The incorporation of a boronic acid moiety can significantly enhance the potency and improve the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive technical analysis of a specific, yet increasingly important subclass: morpholine-substituted furan boronic acids. We delve into the core electronic properties of these molecules, exploring how the interplay between the furan ring, the boronic acid group, and the morpholine substituent dictates their behavior. This document synthesizes data from spectroscopic, electrochemical, and computational methodologies to offer a holistic understanding for researchers, scientists, and drug development professionals. We will explain the causality behind experimental choices, provide validated protocols, and discuss the profound implications of these electronic properties on parameters crucial for drug design, such as pKa, reactivity, and molecular interactions.
Introduction: The Strategic Importance of Boronic Acids in Drug Discovery
The journey of boronic acids in pharmaceuticals has been transformative, marked by the FDA approval of drugs like the proteasome inhibitor Bortezomib (Velcade®).[3][4] These compounds are prized for their unique ability to form reversible covalent bonds, particularly with diols present in biological targets like sugars or serine proteases.[2] The boronic acid group, R-B(OH)₂, is a Lewis acid with an empty p-orbital on the boron atom, making it an electrophile capable of accepting a pair of electrons.[5]
Furan-based scaffolds are prevalent in drug discovery due to their unique stereoelectronic properties and their ability to act as bioisosteres for phenyl rings. When functionalized with a boronic acid, they become valuable building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura) and as direct pharmacophores.
The addition of a morpholine substituent introduces another layer of complexity and opportunity. Morpholine is a common motif in medicinal chemistry, known to improve aqueous solubility and metabolic stability.[6][7] Its electronic influence, however, is nuanced. The oxygen atom is electron-withdrawing via induction, while the nitrogen atom can be electron-donating through resonance, depending on its point of attachment and the electronic demands of the system.[7] Understanding how this substituent perturbs the electron distribution across the furan boronic acid core is paramount for predicting molecular behavior and designing next-generation therapeutics.
This guide will systematically dissect these electronic properties, providing both the theoretical framework and the practical methodologies required for their evaluation.
Synthesis and Characterization: A General Workflow
The synthesis of morpholine-substituted furan boronic acids typically involves a multi-step sequence. A generalized workflow is presented below, highlighting the key stages from starting materials to the final purified product and subsequent analysis. The specific reagents and conditions would be adapted based on the desired substitution pattern on both the furan and morpholine rings.[8][9]
Caption: General workflow for synthesis and analysis.
Core Electronic Properties: An Integrated Approach
To build a comprehensive electronic profile, we must integrate insights from multiple analytical techniques. Spectroscopic methods probe electron transitions, electrochemistry assesses redox potentials, and computational models provide a detailed picture of electron distribution.
UV-Vis Spectroscopic Analysis
Causality of Method: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption peaks correspond to electronic transitions from a ground state to an excited state (e.g., π → π* transitions within the aromatic furan ring). The position (λ_max) and intensity (molar absorptivity, ε) of these peaks are highly sensitive to the molecule's electronic structure. Substituents that extend conjugation or donate electron density typically cause a bathochromic (red) shift to longer wavelengths.[10] This technique provides the first experimental clue into how the morpholine group affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Hypothetical Data Summary:
| Compound ID | Substituent Position | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| FBA-H | (Reference) Unsubstituted | 245 | 12,000 |
| FBA-Morph-C2 | Morpholine at C2 | 265 | 14,500 |
| FBA-Morph-C3 | Morpholine at C3 | 258 | 13,000 |
Data is illustrative and based on general principles of substituent effects.
The data suggests that a morpholine group at the C2 position, where its nitrogen lone pair can participate more effectively in resonance with the furan ring and boronic acid, causes a more significant red shift compared to substitution at the C3 position.
Electrochemical Evaluation with Cyclic Voltammetry (CV)
Causality of Method: Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule.[11] By applying a variable potential to an electrode, we can measure the potential at which the molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential (E_ox) is related to the energy of the HOMO, while the reduction potential (E_red) is related to the energy of the LUMO.[12] A molecule that is easier to oxidize (has a lower E_ox) has a higher energy HOMO. This is critical for drug development, as it relates to the molecule's potential for metabolic oxidation and its ability to participate in charge-transfer interactions.
Hypothetical Data Summary:
| Compound ID | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV, est.) | LUMO (eV, est.) |
| FBA-H | 1.25 | -2.10 | -6.05 | -2.70 |
| FBA-Morph-C2 | 1.05 | -2.15 | -5.85 | -2.65 |
| FBA-Morph-C3 | 1.15 | -2.12 | -5.95 | -2.68 |
Potentials are referenced against the Ferrocene/Ferrocenium redox couple. HOMO/LUMO energies are estimated using the empirical relationship: E ≈ -[E_redox + 4.8] eV.
The lower oxidation potential for FBA-Morph-C2 indicates that the morpholine substituent at this position destabilizes the HOMO (raises its energy), making the molecule easier to oxidize. This aligns with the electron-donating resonance effect being more pronounced from the C2 position.
Computational Modeling with Density Functional Theory (DFT)
Causality of Method: DFT calculations provide theoretical insights that complement experimental data.[13][14] By solving approximations of the Schrödinger equation, we can calculate a molecule's optimized geometry and a wide range of electronic properties, including HOMO/LUMO energy levels and electrostatic potential (ESP) surfaces. The ESP map is particularly valuable; it visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is indispensable for predicting sites of metabolic attack, hydrogen bonding, and interaction with a protein binding pocket.
Caption: A typical workflow for DFT calculations.
An ESP map of a morpholine-substituted furan boronic acid would likely show a high negative potential (red) around the boronic acid hydroxyl groups and the morpholine oxygen, indicating these are key hydrogen bond acceptor sites. A region of positive potential (blue) would be expected around the acidic proton of the boronic acid.
Structure-Property Relationships: The Morpholine Influence
The combined data reveals a clear structure-property relationship. The morpholine substituent acts primarily as an electron-donating group through resonance of the nitrogen lone pair, particularly from the C2 position of the furan ring.[15][16] This has several key consequences:
-
Increased HOMO Energy: The molecule becomes easier to oxidize. This could increase susceptibility to certain metabolic pathways but might also be tuned for specific redox-activated pro-drugs.
-
Decreased HOMO-LUMO Gap: As evidenced by the red-shifted λ_max in UV-Vis spectra, the energy required for electronic excitation is lowered.
-
Modulated Acidity (pKa): The boronic acid's acidity is a crucial parameter, as the anionic tetrahedral boronate is often the biologically active form.[5] Electron-donating groups generally increase the pKa (making it less acidic) by destabilizing the resulting negative charge on the boronate.[5][17] Therefore, FBA-Morph-C2 would be expected to have a higher pKa than FBA-H . This electronic tuning of pKa is a critical lever in drug design to ensure the desired ionization state at physiological pH (~7.4).[18]
Implications for Drug Development
The electronic properties of morpholine-substituted furan boronic acids have direct and predictable consequences for their application in drug development:
-
Target Binding: The ESP map guides the optimization of interactions within a protein's active site. The electron-rich regions can be positioned to form hydrogen bonds with donor residues, while the overall dipole moment influences long-range electrostatic steering.
-
Reactivity and Stability: The HOMO energy provides a surrogate for the molecule's susceptibility to oxidative metabolism. Furthermore, the stability of the boronic acid to protodeboronation (cleavage of the C-B bond) can be pH-dependent and is influenced by the ring's electronic character.[19][20]
-
Pharmacokinetics (ADME): The pKa is a master variable controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By tuning the electronics with substituents, one can adjust the pKa to optimize membrane permeability and solubility, striking the right balance for oral bioavailability.
Experimental Protocols
Protocol: General Procedure for Cyclic Voltammetry
This protocol is a self-validating template and must be optimized for the specific analyte and solvent system.
-
Preparation of Solution:
-
Prepare a 1-2 mM solution of the morpholine-substituted furan boronic acid in a suitable solvent (e.g., anhydrous acetonitrile or DMF).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The electrolyte is crucial to ensure conductivity and minimize IR drop.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry, then sonicated in ethanol and dried.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire or mesh.
-
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the scan parameters: typically, a scan rate of 100 mV/s, scanning from an initial potential where no reaction occurs, towards the oxidation potential, then reversing to the reduction potential, and finally returning to the start.
-
Run a background scan of the solvent and electrolyte alone to identify any interfering signals.
-
Run the scan with the analyte. Record the resulting voltammogram (current vs. potential).
-
-
Internal Referencing and Analysis:
-
After the scan, add a small amount of an internal reference standard with a known, stable redox potential (e.g., Ferrocene).
-
Run the scan again.
-
Measure the peak potentials (E_pa for anodic/oxidation, E_pc for cathodic/reduction) of your analyte relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple (E½ = (E_pa + E_pc)/2). This internal calibration corrects for solvent effects and reference electrode drift, ensuring data is comparable across experiments.
-
Protocol: General Procedure for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Create a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (within the linear range of the Beer-Lambert law). A typical starting concentration is 10-50 µM.
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Measurement:
-
Fill one cuvette with the pure solvent to serve as the blank/reference.
-
Fill the second cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Perform a baseline correction with the solvent-filled cuvette.
-
Acquire the absorption spectrum over the desired range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).
-
References
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (2022).
- Design and discovery of boronic acid drugs - PubMed. (2020).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2025).
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
- Properties of a Model Aryl Boronic Acid and Its Boroxine - PubMed. (2012). Journal of Pharmaceutical Sciences.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (n.d.). Liverpool John Moores University Research Online.
- Electrochemical study of catechol–boric acid complexes | Request PDF. (2025).
- The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. (n.d.). Biotechnology and Food Science.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
- Chemistry Of Boronic Esters. (2019). AA Blocks.
- Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. (2011). ACS Medicinal Chemistry Letters.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. (2022).
- A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.).
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (n.d.).
- Recent progress in the synthesis of morpholines. (n.d.). Academia.edu.
- Experimental and theoretical UV-Vis absorption spectra for 1T. (n.d.).
- Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. (2023). UEA Digital Repository.
- Substituent Effects in Arom
- 16.4: Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
- Morpholine. (n.d.). Wikipedia.
- Synthesis and SAR of morpholine and its derivatives: A review upd
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Stability Profiling and Handling Protocols for 5-Morpholino-2-furanboronic Acid Derivatives
Executive Summary
The integration of solubilizing basic amines into heteroaromatic scaffolds is a cornerstone of modern drug discovery. 5-Morpholino-2-furanboronic acid derivatives serve as highly valuable building blocks for this purpose. However, 2-heteroaryl boronic acids—particularly electron-rich furan systems—exhibit profound instability under standard benchtop and reaction conditions. As a Senior Application Scientist, I have structured this technical guide to elucidate the thermodynamic and kinetic drivers of this instability, provide self-validating analytical protocols, and outline field-proven mitigation strategies for cross-coupling applications.
The Electronic Causality of Instability
To effectively handle 5-morpholino-2-furanboronic acid, one must understand the causality behind its degradation. Furan-2-boronic acid is inherently prone to decomposition via protodeboronation, a process where the carbon-boron bond is cleaved by a proton source and replaced with a carbon-hydrogen bond[1].
The introduction of a morpholino group at the 5-position drastically exacerbates this vulnerability. The nitrogen atom of the morpholine ring acts as a strong
Primary Degradation Pathways
-
Protodeboronation (Major): Accelerated by heat, aqueous environments, and basic conditions typically required for the catalytic cycle of Suzuki-Miyaura couplings[1]. The direct product is 4-(furan-2-yl)morpholine.
-
Base-Catalyzed Hydrolysis: The rate of protodeboronation is highly pH-dependent. At elevated pH, the boronic acid converts to a boronate anion
, which can undergo rapid base-catalyzed hydrolysis[2]. -
Oxidative Deboronation (Minor but Critical): Boronic acids are susceptible to oxidation by reactive oxygen species (ROS), yielding highly unstable furanol (phenol-like) derivatives[3]. These electron-rich furanols rapidly polymerize into insoluble humins, presenting as dark brown/black precipitates[4].
Caption: Degradation pathways of 5-morpholino-2-furanboronic acid under aqueous basic conditions.
Quantitative Stability Matrix
The phenomenological stability of boronic esters and acids under aqueous-organic conditions is highly nuanced[5]. The table below synthesizes the kinetic stability (half-life,
| Derivative Type | Structural Modification | Estimated | Primary Degradation | Recommended Storage |
| Furan-2-boronic acid | None (Baseline) | ~10 - 15 mins | Protodeboronation | -20°C, Argon |
| 5-Morpholino-2-furanboronic acid | 5-Morpholino (+R effect) | < 2 mins | Rapid Protodeboronation | -80°C, Argon (Avoid) |
| Pinacol Ester (Bpin) | Boronic Esterification | ~1.5 - 2 hours | Hydrolysis | 4°C, Desiccated |
| MIDA Boronate | N-Methyliminodiacetic acid | > 24 hours (Slow Release) | Negligible (Bench Stable) | Room Temp, Air[6] |
Data Interpretation: Esterification to a pinacol ester does not confer absolute stability; hydrolysis of the ester to the free boronic acid is often the dominant precursor to protodeboronation[5]. For highly electron-rich systems like the 5-morpholino derivative, MIDA boronates are the only viable format for long-term storage.
Self-Validating Protocol: In Situ NMR Kinetic Profiling
To accurately determine the stability of a specific batch of 5-morpholino-2-furanboronic acid, LC-MS is often inadequate due to on-column degradation[4]. Instead, we utilize an in situ
Why this protocol is self-validating: By incorporating an inert internal standard (1,3,5-trimethoxybenzene), this system enforces a strict mass balance check. If the molar sum of the remaining boronic acid and the protodeboronated product (4-(furan-2-yl)morpholine) falls below 100% of the initial concentration relative to the internal standard, it definitively proves that a secondary, NMR-invisible degradation pathway (e.g., oxidative polymerization) is occurring[5].
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 0.04 mmol of the 5-morpholino-2-furanboronic acid derivative and 0.013 mmol of 1,3,5-trimethoxybenzene (internal standard).
-
Solvent System: Dissolve the mixture in 0.5 mL of a 5:1 mixture of
-dioxane and . Causality: Dioxane mimics standard Suzuki coupling conditions, while provides the essential proton (deuteron) source to trigger and monitor base-catalyzed hydrolysis[5]. -
Base Addition: Add 0.12 mmol of
to the NMR tube to initiate the degradation kinetics. -
Data Acquisition: Insert the sample into the NMR spectrometer pre-heated to 60°C. Run an arrayed
H NMR experiment, acquiring a spectrum every 2 minutes for 2 hours. -
Kinetic Processing: Integrate the internal standard peak (~6.1 ppm) against the distinct furan C3/C4 protons of the starting material and the degradation product. Plot concentration vs. time to extract the pseudo-first-order rate constant (
).
Caption: Self-validating in situ NMR workflow for real-time kinetic profiling of protodeboronation.
Strategic Deployment in Synthesis
When utilizing 5-morpholino-2-furanboronic acid in Suzuki-Miyaura cross-couplings, standard protocols will fail due to catalyst deactivation and rapid substrate decomposition. Implement the following strategies:
-
The Slow-Release Strategy (MIDA Boronates): Convert the unstable boronic acid into an N-methyliminodiacetic acid (MIDA) boronate. The MIDA ligand
-hybridizes the boron atom, eliminating the empty p-orbital required for nucleophilic attack by water. Under mild basic conditions (e.g., in aqueous dioxane), the MIDA boronate slowly hydrolyzes, releasing the free boronic acid at a rate that matches the transmetalation step of the palladium catalytic cycle. This keeps the steady-state concentration of the unstable boronic acid near zero, effectively suppressing protodeboronation[6]. -
Anhydrous Fluoride Activation: If the pinacol ester is used, completely exclude water. Utilize anhydrous solvents (e.g., dry THF or Toluene) and activate the boronic ester using anhydrous fluoride sources like CsF or TBAF. This bypasses the base-catalyzed hydrolysis pathway entirely[1].
-
Anaerobic Handling: To prevent oxidative deboronation and subsequent humin formation, all solvents must be rigorously sparged with argon, and the reaction must be assembled in a glovebox[1].
References
-
BenchChem. "Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center." 1
-
BenchChem. "Characterization of impurities in 2-(Furan-2-YL)phenol synthesis." 4
-
Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." PubMed Central (PMC). 6
-
Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. 5
-
Kuivila, H. G., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis." LJMU Research Online. 2
-
Gao, M., et al. "Boronic acid with high oxidative stability and utility in biological contexts." PubMed Central (PMC). 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Deconstructing the Metabolic Stability of (5-Morpholinofuran-2-yl)boronic Acid Motifs: A Technical Guide for Drug Development
Executive Summary
The incorporation of boronic acids into pharmacophores has seen a renaissance, driven by their unique ability to form reversible covalent bonds with nucleophilic active-site residues (e.g., serine, threonine). The (5-morpholinofuran-2-yl)boronic acid motif represents a highly functionalized, electron-rich building block with significant potential in targeted covalent inhibition. However, from a DMPK perspective, this motif is a "perfect storm" of metabolic liabilities. It combines three highly reactive substructures: a furan ring prone to oxidative ring-opening, a Lewis-acidic boronic acid susceptible to oxidative deboronation, and a morpholine ring vulnerable to N-dealkylation.
This whitepaper provides an in-depth mechanistic analysis of these metabolic pathways, outlines self-validating experimental workflows to quantify these liabilities, and offers stereoelectronic strategies for medicinal chemistry optimization.
Mechanistic Deconstruction of Metabolic Liabilities
To effectively optimize this motif, we must first understand the causality behind its degradation in hepatic environments. The degradation is not a single pathway but a competitive network of cytochrome P450 (CYP450)-mediated oxidations.
Furan Ring Oxidation: The Electrophilic Threat
Furan rings are well-documented structural alerts. In the liver, CYP2E1 and CYP3A4 catalyze the epoxidation of the furan double bonds. Because the morpholine substituent donates electron density into the furan system, it lowers the activation energy for this oxidative attack. The resulting epoxide rapidly rearranges into a highly reactive α,β-unsaturated dialdehyde, specifically cis-2-butene-1,4-dial (BDA) equivalents. As demonstrated in1[2], BDA is highly cytotoxic and readily cross-links with cellular nucleophiles like glutathione (GSH) and lysine residues, leading to hepatotoxicity.
Oxidative Deboronation: The ROS Vulnerability
Boronic acids possess an empty p-orbital, rendering them Lewis acidic. During normal CYP450 catalytic cycles, enzymatic "uncoupling" frequently occurs, generating reactive oxygen species (ROS) such as hydrogen peroxide (
Morpholine Ring Cleavage
While morpholine is often appended to improve aqueous solubility, CYP-mediated
Fig 1. Primary metabolic degradation pathways of the morpholinofuran boronic acid motif.
Self-Validating Experimental Protocols
To accurately assess the metabolic stability of this motif, standard microsomal clearance assays are insufficient. A standard assay will show rapid disappearance of the parent compound, but it will not differentiate between furan oxidation (which causes toxicity) and deboronation (which causes loss of efficacy).
The following protocols are designed as self-validating systems . By utilizing specific scavengers and inhibitors, we isolate the causality of the degradation.
Protocol 1: Reactive Metabolite Trapping (Furan Liability)
Because the BDA-equivalent metabolite is highly reactive, it cannot be quantified directly. We must trap it using N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL).
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agents: Supplement the mixture with 5 mM NAC and 5 mM NAL. Causality Note: NAC traps soft electrophiles (epoxides), while NAL traps hard electrophiles (dialdehydes). Using both ensures total capture of furan-derived reactive intermediates.
-
Control Branching: Split the incubation into two branches. To Branch B, add 10 µM 1-phenylimidazole (a potent CYP2E1 inhibitor). Validation: If adduct formation ceases in Branch B, the liability is definitively CYP2E1-driven.
-
Initiation: Add the (5-Morpholinofuran-2-yl)boronic acid test compound (10 µM final concentration). Pre-incubate for 5 minutes at 37°C.
-
Catalysis: Initiate the reaction by adding 1 mM NADPH.
-
Termination & Analysis: Quench with ice-cold acetonitrile at 0, 15, 30, and 60 minutes. Centrifuge and analyze the supernatant via LC-MS/MS, monitoring for the specific mass shift of the NAC-BDA-NAL cross-linked adduct.
Protocol 2: ROS-Mediated Deboronation Assessment
To prove that deboronation is driven by CYP-generated ROS rather than direct enzymatic cleavage, we modulate the ROS concentration in the assay.
Step-by-Step Methodology:
-
Preparation: Prepare HLM (1 mg/mL) in phosphate buffer (pH 7.4).
-
ROS Scavenging: Split the mixture into two branches. To Branch B, add 1000 U/mL Superoxide Dismutase (SOD) and 2000 U/mL Catalase. Causality Note: SOD converts superoxide to
, and Catalase neutralizes to water. This effectively strips the environment of ROS. -
Initiation: Add 10 µM of the test compound and initiate with 1 mM NADPH.
-
Analysis: Monitor the disappearance of the parent boronic acid and the appearance of the corresponding morpholinofuranol (or its tautomer) via LC-MS/MS. Validation: If the half-life (
) of the parent compound significantly extends in the presence of SOD/Catalase, the primary clearance mechanism is ROS-mediated oxidative deboronation.
Fig 2. Self-validating microsomal assay workflow for isolating metabolic liabilities.
Quantitative Data Analysis
When executing the protocols above, researchers typically observe a rapid degradation profile. Table 1 summarizes representative in vitro pharmacokinetic parameters for the unprotected motif compared against control conditions, illustrating the profound impact of ROS scavenging.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound / Condition | Primary Observed Metabolite | ||
| Parent Motif (Standard HLM) | 12.4 | 111.8 | Hydroxylated / Deboronated |
| Parent Motif (+ SOD/Catalase) | 48.6 | 28.5 | Furan Epoxide (Inferred) |
| Parent Motif (+ 1-phenylimidazole) | 18.2 | 76.1 | Deboronated |
| Bortezomib (Reference) | ~45.0 | ~30.8 | Carbinolamide |
Table 2: Reactive Metabolite Trapping Efficiency (10 µM Dose)
| Trapping Agent | Adduct Detected | Relative Peak Area (60 min) | CYP2E1 Dependence |
| GSH (5 mM) | GSH-Furan conjugate | Low | Yes |
| NAC + NAL (5 mM each) | NAC-BDA-NAL crosslink | High | Yes |
Data Interpretation: The massive shift in
Medicinal Chemistry Mitigation Strategies
If the (5-morpholinofuran-2-yl)boronic acid motif is essential for target engagement, its metabolic liabilities must be mitigated through stereoelectronic tuning.
-
Boralactone / Benzoxaborole Conversion: As demonstrated in3 [4], converting a free boronic acid into a cyclic boralactone or benzoxaborole dramatically enhances oxidative stability. This cyclic constraint diminishes the ability of the oxygen lone pairs to donate into the boron p-orbital during the rate-limiting step of oxidation, effectively shielding it from ROS attack.
-
Steric Shielding of the Furan: Introducing a methyl or trifluoromethyl group at the 3- or 4-position of the furan ring introduces steric hindrance that physically blocks the approach of the CYP450 heme-iron complex, reducing epoxidation rates.
-
Morpholine Bioisosteres: Replacing the morpholine ring with a bridged bicyclic system (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) reduces the propensity for N-dealkylation by restricting the conformational flexibility required for the formation of the hemiaminal intermediate.
References
-
Mechanistic and predictive studies on the oxidation of furans by cytochrome P450 PubMed / NIH[Link]
-
Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes PubMed / NIH[Link]
-
Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction Chemical Research in Toxicology / ACS Publications[Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects Digitell Inc / ACS Fall 2023[Link]
Sources
- 1. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Rationalizing the pKa of the Morpholine Nitrogen in Furan Boronic Acids: A Technical Guide for Medicinal Chemistry and Sensor Design
Executive Summary
Morpholinomethyl furan boronic acids represent a highly privileged class of bifunctional scaffolds in modern drug discovery and dynamic covalent chemistry. These molecules feature a Lewis acidic boronic acid and a Brønsted basic morpholine nitrogen, scaffolded on an electron-rich furan ring. The precise
The Regiochemical Causality of Shifts
To predict and manipulate the
The Wulff-Type Intramolecular B-N Interaction (2,3-Substitution)
When the morpholinomethyl group is positioned ortho to the boronic acid (e.g., 3-(morpholinomethyl)furan-2-boronic acid), the system behaves as a classic Wulff-type sensor. The proximity of the nitrogen to the boron allows the nitrogen's lone pair to donate into the empty
Distal Inductive Effects (2,5-Substitution)
In a 2,5-disubstituted furan system (e.g., 5-(morpholinomethyl)furan-2-boronic acid), the spatial distance precludes intramolecular B-N coordination. Here, the
Figure 1: Regiochemical dependence of the morpholine nitrogen pKa in furan boronic acids.
Quantitative Landscape
The following table summarizes the quantitative
| Compound / Structural Fragment | Environment | Apparent | Apparent |
| Morpholine (Isolated) | Aqueous, 25°C | ~8.36 | N/A |
| Phenylboronic Acid (PBA) | Aqueous, 25°C | N/A | 8.86[3] |
| 2-Aminomethyl PBA (Wulff-type) | Aqueous, 25°C | ~5.20[1] | ~5.20 (Coupled)[1] |
| Furan-2-boronic acid | Aqueous, 25°C | N/A | ~7.5 - 8.0 |
| 3-(Morpholinomethyl)furan-2-boronic acid | Aqueous, 25°C | ~5.5 - 6.0 | ~6.5 - 7.0 |
| 5-(Morpholinomethyl)furan-2-boronic acid | Aqueous, 25°C | ~7.0 - 7.5 | ~7.5 - 8.0 |
Self-Validating Experimental Methodologies
To accurately determine the macroscopic and microscopic
Protocol A: Potentiometric Titration (Macroscopic )
Causality Rationale: Potentiometry measures the bulk thermodynamic ionization constants. Maintaining a constant ionic strength (0.1 M KCl) is critical to ensure activity coefficients remain stable throughout the titration, preventing artifactual shifts in the calculated
-
Sample Preparation: Dissolve the morpholinomethyl furan boronic acid to a final concentration of 1.0 mM in a 0.1 M KCl aqueous solution.
-
Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) equilibrated exactly at 25.0 °C.
-
Acidification: Lower the initial pH of the sample to ~2.5 using standardized 0.1 M HCl. This ensures the morpholine nitrogen is fully protonated (
) and the boronic acid is fully neutral ( ). -
Alkaline Titration: Titrate the solution using standardized 0.1 M KOH in 0.05 mL increments. Record the pH only after the reading stabilizes (drift < 0.001 pH/min).
-
Validation Checkpoint (Hysteresis Check): Once pH 11.0 is reached, immediately back-titrate the solution with 0.1 M HCl to pH 2.5. Overlay the forward and reverse titration curves. A lack of hysteresis validates that the compound has not degraded (e.g., via protodeboronation) during the assay.
-
Data Fitting: Export the pH vs. Volume data into a non-linear least-squares regression software to extract the macroscopic
and .
Figure 2: Self-validating potentiometric titration workflow for macroscopic pKa determination.
Protocol B: B and H NMR Titration (Microscopic )
Causality Rationale: Macroscopic
-
Sample Preparation: Prepare a 5.0 mM solution of the compound in a
(1:9 v/v) mixture containing 0.1 M NaCl. -
pH Adjustment: Aliquot the solution into 10 separate NMR tubes. Adjust the pH* (meter reading in mixed solvent) of each tube to span from 3.0 to 10.0 using dilute
or . -
Acquisition: Acquire
H and B NMR spectra for each tube at 25.0 °C. Use as an external reference for B. -
Analysis: Plot the chemical shift (
) of the morpholinomethyl protons against pH to determine the nitrogen's specific microscopic . Simultaneously, plot the B chemical shift (transitioning from ~30 ppm to ~10 ppm) to determine the boronic acid's and verify the presence of a B-N dative bond.
Implications for Drug Development
The precise tuning of the morpholine nitrogen's
Furthermore, the Wulff-type internal B-N coordination pre-organizes the boronic acid into a tetrahedral-like geometry, significantly accelerating its reversible covalent engagement with serine/threonine residues in kinase active sites[2].
References[1] Title: Chemistry Of Boronic Esters
Source: AA Blocks URL: [3] Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL: [2] Title: On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids Source: ResearchGate URL:
Sources
A Comprehensive Guide to the Crystal Structure Analysis of (5-Morpholinofuran-2-yl)boronic Acid
Authored by: A Senior Application Scientist
Introduction: The Structural Imperative in Modern Drug Discovery
(5-Morpholinofuran-2-yl)boronic acid stands as a molecule of significant interest within the landscape of medicinal chemistry and drug development. Its constituent parts—a furan ring, a morpholine moiety, and a boronic acid group—each contribute to a unique pharmacological profile. Boronic acids are a privileged class of compounds, known for their ability to form reversible covalent bonds with serine proteases and other enzyme targets, a mechanism exploited by successful drugs like Bortezomib.[1] The morpholine group often enhances aqueous solubility and metabolic stability, while the furan scaffold provides a rigid framework for orienting these functionalities.
A deep understanding of the three-dimensional structure of this molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design. Crystal structure analysis provides the precise coordinates of each atom, revealing the molecule's conformation, as well as the intricate network of intermolecular interactions that govern its solid-state properties. This information is invaluable for understanding its stability, solubility, and, most importantly, its potential interactions with a biological target. This guide offers an in-depth, field-proven methodology for the comprehensive crystal structure analysis of (5-Morpholinofuran-2-yl)boronic acid, from initial synthesis to the final interpretation of its crystallographic data.
Part 1: From Purified Compound to Diffractable Single Crystal
The journey to a crystal structure begins not at the diffractometer, but in the synthesis and purification of the compound. The quality of the final crystal is intrinsically linked to the purity of the starting material.
Synthesis and Purification: The Foundation of Quality Crystals
A plausible synthetic route to (5-Morpholinofuran-2-yl)boronic acid involves a multi-step process, likely culminating in a borylation reaction on a suitably functionalized morpholinofuran precursor. Following synthesis, rigorous purification is paramount.
Experimental Protocol: Recrystallization of (5-Morpholinofuran-2-yl)boronic acid
-
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds.[2][3][4] The choice of solvent is critical; the ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures. For boronic acids, a range of solvents from water to organic solvents like ethyl acetate or a mixture of solvents might be effective.[2][4]
-
Step 1: Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures.
-
Step 2: Dissolution: Dissolve the crude (5-Morpholinofuran-2-yl)boronic acid in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Step 3: Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Step 4: Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal yield.
-
Step 5: Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
The Art of Crystallization: Growing High-Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and a screening approach is typically necessary.
-
Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and controllably to room temperature.
Part 2: Deciphering the Solid State: X-ray Diffraction Techniques
With a suitable single crystal in hand, the process of elucidating its three-dimensional structure can begin. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD analysis provides an unambiguous determination of the molecular structure, including bond lengths, angles, and the arrangement of molecules in the crystal lattice.
Experimental Protocol: SC-XRD Data Collection and Structure Refinement
-
Step 1: Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Step 2: Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms.[5] X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Step 3: Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors.
-
Step 4: Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Step 5: Structure Refinement: The initial structural model is refined by adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference electron density map and refined using appropriate models.
The entire workflow, from crystal selection to the final refined structure, represents a systematic process to ensure data quality and structural accuracy.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD): A Complementary Perspective
While SC-XRD provides the detailed structure from a single crystal, powder X-ray diffraction (PXRD) is invaluable for analyzing the bulk material.[6][7][8] It can confirm if the bulk sample has the same crystalline phase as the single crystal used for structure determination and can be used to identify different polymorphs.[9]
Part 3: Interpreting the Crystal Structure: From Geometry to Interactions
Once the crystal structure is solved and refined, the next crucial phase is its detailed analysis and interpretation.
Molecular Geometry and Conformation
The refined structure provides precise measurements of all bond lengths, bond angles, and torsion angles. For (5-Morpholinofuran-2-yl)boronic acid, key parameters to analyze include:
-
The planarity of the furan ring.
-
The conformation of the morpholine ring (typically a chair conformation).
-
The geometry around the boron atom, which is expected to be trigonal planar.[10]
-
The relative orientation of the furan and boronic acid groups.
Table 1: Hypothetical Crystallographic Data for (5-Morpholinofuran-2-yl)boronic acid
| Parameter | Value |
| Chemical Formula | C9H12BNO4 |
| Formula Weight | 209.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 9.8 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calculated) | 1.42 g/cm³ |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Note: This data is hypothetical and serves as an example of what would be reported.
Intermolecular Interactions and Crystal Packing
Boronic acids are well-known for forming strong hydrogen-bonded dimers.[10][11] In the crystal structure of (5-Morpholinofuran-2-yl)boronic acid, one would expect to see pairs of molecules linked by hydrogen bonds between their B(OH)₂ groups. Other potential intermolecular interactions include C-H···O and C-H···π interactions, which would further stabilize the crystal packing.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13][14] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.[12][15]
Caption: Logical flow for performing Hirshfeld surface analysis.
Part 4: Computational Synergy: The Role of Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), serve as an excellent complement to experimental crystallographic data.[16][17][18]
-
Geometry Optimization: DFT calculations can be used to optimize the geometry of an isolated molecule of (5-Morpholinofuran-2-yl)boronic acid in the gas phase. Comparing this optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces on the molecular conformation.
-
Interaction Energies: DFT can be used to calculate the binding energies of intermolecular interactions, such as the hydrogen-bonded dimer, providing a quantitative measure of their strength.[16][19]
-
Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra), which can be compared with experimental spectra to further validate the determined structure.
Part 5: Ensuring Scientific Integrity: Data Validation and Deposition
The final step in any crystal structure analysis is to ensure the data is validated and made publicly available to the scientific community.
-
checkCIF: Before publication or deposition, the crystallographic information file (CIF) should be validated using the International Union of Crystallography's (IUCr) checkCIF service.[20][21] This service provides a report on the quality and consistency of the crystallographic data. The IUCr sets the standards for crystallographic data reporting.[22][23]
-
Database Deposition: It is standard practice to deposit the final crystal structure data in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[24][25][26][27] Deposition ensures that the data is preserved and accessible for future research.
Conclusion
The crystal structure analysis of (5-Morpholinofuran-2-yl)boronic acid is a multifaceted process that combines careful experimental work with sophisticated analytical and computational techniques. A successful analysis yields a wealth of information, from the precise three-dimensional arrangement of atoms to the subtle intermolecular forces that dictate the solid-state architecture. This structural blueprint is fundamental for understanding the physicochemical properties of this promising molecule and for guiding future efforts in the design and development of novel therapeutics.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]
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Cambridge Structural Database (CSD). Physical Sciences Data-science Service (PSDS). [Link]
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Cambridge Structure Database. UW-Madison Libraries. [Link]
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The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). [Link]
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Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Institutes of Health (NIH). [Link]
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The Hirshfeld Surface. CrystalExplorer. [Link]
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Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. AIP Publishing. [Link]
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Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. American Chemical Society. [Link]
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Hirshfeld surface analysis. Royal Society of Chemistry. [Link]
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Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]
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Publication standards for crystal structures. International Union of Crystallography (IUCr). [Link]
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International Union of Crystallography (IUCr). International Science Council. [Link]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. International Union of Crystallography (IUCr) Journals. [Link]
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How to purify boronic acids/boronate esters? ResearchGate. [Link]
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Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. National Institutes of Health (NIH). [Link]
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Standards for Crystallographic Publishing. International Union of Crystallography (IUCr) Journals. [Link]
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Championing data standards in chemical crystallography with CIF. Royal Society of Chemistry Blogs. [Link]
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International Union of Crystallography. Wikipedia. [Link]
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How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
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Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]
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Purification of boronic acids? Reddit. [Link]
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How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]
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The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. [Link]
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Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]
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(4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. DergiPark. [Link]
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Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link]
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The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]
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Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules. Journal of the American Chemical Society. [Link]
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Single-crystal X-ray structures a, The activated pinacol boronic ester... ResearchGate. [Link]
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Single Crystal X-ray Diffraction Structure Determination. The Royal Society of Chemistry. [Link]
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Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
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An In-depth Technical Guide to the Safety and Hazards of (5-Morpholinofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Safety Profile of a Novel Boronic Acid Derivative
(5-Morpholinofuran-2-yl)boronic acid is a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. Its structure, incorporating a furan ring, a boronic acid moiety, and a morpholine substituent, suggests its potential as a versatile building block in the development of novel therapeutic agents and functional materials. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive analysis of the safety data and potential hazards associated with (5-morpholinofuran-2-yl)boronic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally related compounds, primarily 5-formylfuran-2-boronic acid, and considers the known hazards of the morpholine moiety. This approach allows for a predictive hazard assessment, enabling the implementation of appropriate safety protocols.
Hazard Identification and Classification: A Composite Analysis
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous compounds, (5-morpholinofuran-2-yl)boronic acid should be handled as a hazardous substance.
The primary hazards are anticipated to be:
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for safe handling:
Caption: Anticipated GHS Hazard Classification.
Toxicological Profile: Understanding the Risks
While specific toxicological data for (5-morpholinofuran-2-yl)boronic acid is not available, the following can be inferred from related structures:
-
Acute Toxicity: No data is available for oral, dermal, or inhalation routes for closely related furan-boronic acids.[1] The morpholine component is known to be harmful if swallowed or inhaled, and toxic in contact with skin.[7] Therefore, caution is warranted.
-
Skin Corrosion/Irritation: Classified as a Category 2 irritant, meaning it can cause inflammation, redness, and discomfort upon contact with the skin.[1][2]
-
Serious Eye Damage/Irritation: As a Category 2 irritant, it can cause significant but reversible eye irritation.[1][2]
-
Respiratory or Skin Sensitization: There is no data to suggest that related furan-boronic acids are sensitizers.[1]
-
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No data is available to classify the compound in these categories.[1]
Physical and Chemical Properties: A Data-Driven Overview
The physical and chemical properties of (5-morpholinofuran-2-yl)boronic acid have not been fully characterized. However, data from the closely related 5-formylfuran-2-boronic acid provides a useful reference point.
| Property | Inferred Data for (5-Morpholinofuran-2-yl)boronic acid | Reference Compound Data (5-Formylfuran-2-boronic acid) |
| Molecular Formula | C8H12BNO3 | C5H5BO4[1][2] |
| Molecular Weight | 181.00 g/mol (calculated) | 139.90 g/mol [1][2] |
| Appearance | Expected to be a solid | Brown solid[1][5] |
| Melting Point | Not determined | 136 °C / 276.8 °F[1] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in polar solvents like water and alcohols.[8] |
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is essential when working with (5-morpholinofuran-2-yl)boronic acid. The following workflow outlines the key steps for safe handling, from receipt to disposal.
Caption: A stepwise workflow for safe laboratory handling.
Step-by-Step Experimental Protocol for Safe Handling:
-
Engineering Controls: All handling of (5-morpholinofuran-2-yl)boronic acid should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2][6] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166) are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
-
-
Handling and Storage:
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3]
Emergency Procedures: A First-Aid Guide
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[1][4] |
Stability and Reactivity
-
Reactivity: Based on available data for similar compounds, no specific reactivity hazards are known under normal conditions.[1]
-
Chemical Stability: The compound is expected to be stable under normal storage conditions.[1][3]
-
Conditions to Avoid: Incompatible products and excess heat should be avoided.[1]
-
Incompatible Materials: Strong oxidizing agents may be incompatible.[10]
-
Hazardous Decomposition Products: Under normal use conditions, no hazardous decomposition products are expected.[1]
Conclusion: A Commitment to Laboratory Safety
While (5-morpholinofuran-2-yl)boronic acid presents opportunities in research and development, a proactive and informed approach to safety is non-negotiable. By understanding its potential hazards through the lens of structurally related compounds and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and foster a safe and productive laboratory environment. Continuous vigilance and adherence to established safety guidelines are the cornerstones of responsible scientific innovation.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734355, 5-Formylfuran-2-boronic acid. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Capot Chemical. (2023, September 6). MSDS of 5-Formylfuran-2-boronic acid. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of (5-Morpholinofuran-2-yl)boronic acid
Introduction: The Value of Morpholinofuran Scaffolds
The morpholinofuran moiety is a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of the morpholino group, a saturated heterocycle, into the furan core introduces a combination of desirable properties. It can enhance aqueous solubility, provide a hydrogen bond acceptor, and modulate the electronic characteristics of the furan ring system. This makes 5-morpholinofuran derivatives valuable building blocks for creating novel compounds with tailored biological activity and material properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an ideal strategy for integrating this valuable scaffold into more complex molecular architectures.[1][2][3]
This guide provides a comprehensive overview of the key considerations, optimized conditions, and a detailed protocol for the successful Suzuki-Miyaura cross-coupling of (5-Morpholinofuran-2-yl)boronic acid with various aryl and heteroaryl halides.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The base is a critical component, playing a crucial role in activating the boronic acid to facilitate the transmetalation step.[1][6][7][8][9] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center.[1][6][7]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Considerations for Coupling (5-Morpholinofuran-2-yl)boronic acid
The successful coupling of this specific boronic acid requires careful consideration of its unique electronic and structural features.
-
Protodeboronation Risk : Furan-2-boronic acids are known to be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the undesired furan byproduct.[10][11] This is particularly relevant for electron-rich systems like (5-Morpholinofuran-2-yl)boronic acid. To mitigate this, it is crucial to use milder conditions, highly active catalysts to ensure short reaction times, and potentially more stable boronic acid derivatives like pinacol esters or MIDA boronates.[10][12][13]
-
Catalyst and Ligand Selection : The nitrogen atom of the morpholino group can potentially coordinate to the palladium center, leading to catalyst deactivation.[14] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can help prevent this coordination and promote the desired catalytic turnover.[15][16] Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often highly effective as they rapidly form the active Pd(0) species under mild conditions.[2][10][15]
-
Base Selection : The choice of base is critical. While strong aqueous bases are common, they can accelerate protodeboronation.[8][10] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a good balance between activating the boronic acid and minimizing decomposition.[8][10] The solubility of the base in the chosen solvent system is also an important factor.[10]
-
Solvent System : Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethoxyethane (DME), often with a small amount of water, are typically used.[14] The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species. However, minimizing the amount of water can help reduce the rate of protodeboronation.[10]
Recommended Reaction Conditions
The following table summarizes a range of conditions that can be effective for the Suzuki-Miyaura coupling of (5-Morpholinofuran-2-yl)boronic acid. Screening a few combinations is recommended to find the optimal conditions for a specific aryl halide partner.
| Parameter | Condition A (General Purpose) | Condition B (For Unstable Partners) | Condition C (For Challenging Halides) |
| Aryl Halide | Aryl Bromide / Iodide | Aryl Bromide / Triflate | Aryl Chloride |
| Boronic Acid Equiv. | 1.2 - 1.5 | 1.5 | 1.5 - 2.0 |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | BrettPhos Pd G3 (2-4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | Dioxane / H₂O (4:1) | THF / H₂O (10:1) | t-BuOH / H₂O (5:1) |
| Temperature | 80 - 100 °C | 40 - 60 °C | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Detailed Experimental Protocol
This protocol provides a step-by-step method for a general Suzuki-Miyaura coupling reaction using Condition A from the table above.
Figure 2: General Experimental Workflow.
Materials:
-
Aryl Halide (1.0 equiv)
-
(5-Morpholinofuran-2-yl)boronic acid (1.3 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 1.0 mmol), (5-Morpholinofuran-2-yl)boronic acid (1.3 mmol, 1.3 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL for a 1 mmol scale reaction) followed by deionized water (2 mL), both previously degassed by bubbling with inert gas for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Quench the reaction by adding deionized water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere techniques were used. Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., XPhos Pd G3).[10][15] |
| Poor base solubility | Ensure vigorous stirring. Consider a different base/solvent combination (e.g., K₃PO₄ in THF/H₂O).[10] | |
| Significant Protodeboronation | Reaction temperature too high or time too long | Lower the reaction temperature. Use a more active catalyst to shorten reaction time.[10] Consider using the corresponding pinacol ester or MIDA boronate derivative of the furanboronic acid.[10][12] |
| Excess water in the reaction | Use anhydrous solvents and minimize the amount of water in the reaction mixture.[10] | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[10] |
| Catalyst decomposition | Use a more stable ligand or pre-catalyst. Lower the catalyst loading if possible. |
References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. University of California, Irvine. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Palladium Catalysts for (5-Morpholinofuran-2-yl)boronic Acid Cross-Coupling
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: Overcome protodeboronation and catalyst poisoning in the Suzuki-Miyaura cross-coupling of highly electron-rich, amine-substituted furan boronic acids.
Mechanistic Rationale: The Dual Challenge of the Substrate
As an Application Scientist, I frequently observe researchers attempting to force unreactive heteroaryl systems to couple by simply increasing the reaction temperature. For (5-Morpholinofuran-2-yl)boronic acid , this approach is fundamentally counterproductive. This specific substrate presents two distinct chemical hurdles that must be managed kinetically rather than thermodynamically:
A. Rapid Protodeboronation
Furan-2-boronic acids are notoriously electron-rich and acutely sensitive to base-promoted protodeboronation[1]. In the presence of an aqueous base, the carbon-boron bond is rapidly cleaved by a proton source, yielding the inactive byproduct 4-(furan-2-yl)morpholine[2]. Increasing thermal energy exponentially accelerates this decomposition pathway, completely destroying the starting material before the palladium cycle can turn over[3].
B. Catalyst Poisoning via Morpholine Coordination
The morpholine moiety contains a basic secondary amine derivative that is well-known to act as an off-target ligand[4]. In standard catalytic systems (e.g.,
The Solution (Causality): To achieve high yields, the rate of the productive catalytic cycle—specifically the transmetalation step—must outcompete the rate of protodeboronation[5]. This requires the use of Buchwald dialkylbiaryl phosphine ligands (specifically XPhos )[6]. The extreme steric bulk of the dicyclohexyl groups on XPhos creates a protective pocket around the Pd center, sterically excluding the morpholine nitrogen from the coordination sphere. Furthermore, utilizing the XPhos Pd G3 precatalyst ensures the rapid generation of the active, monoligated Pd(0) species at mild temperatures (40°C), allowing the cross-coupling to proceed swiftly under conditions where protodeboronation is kinetically frozen[5].
Kinetic competition between productive transmetalation and protodeboronation.
Catalyst & Condition Screening Data
To validate the mechanistic hypothesis, a screening of catalysts and conditions was performed. The data below illustrates why traditional systems fail and highlights the necessity of the G3 precatalyst architecture for this specific substrate[7].
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Protodeboronation (%) |
| Toluene/EtOH | 80 | 12 | < 5% | > 90% | |||
| dppf | Dioxane/ | 80 | 8 | 12% | 85% | ||
| XPhos | Dioxane/ | 60 | 6 | 45% | 40% | ||
| XPhos Pd G2 (2 mol%) | XPhos | THF/ | 40 | 4 | 82% | 15% | |
| XPhos Pd G3 (2 mol%) | XPhos | Dioxane/ | 40 | 2 | 94% | < 5% |
Data Interpretation: The XPhos Pd G3 precatalyst operates efficiently at 40°C, a temperature where the thermal degradation of the furan boronic acid is minimal[5]. The strict control of water (5% v/v) provides just enough polarity to dissolve the
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By monitoring the specific ratio of the desired product to the 4-(furan-2-yl)morpholine byproduct via LC-MS, researchers can immediately diagnose if their solvent was insufficiently degassed or if the reaction temperature spiked.
Materials Required
-
Aryl Halide (Electrophile): 1.0 mmol
-
(5-Morpholinofuran-2-yl)boronic acid: 1.5 mmol (The 0.5 equiv excess compensates for unavoidable baseline protodeboronation).
-
Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)[1]
-
Base: Anhydrous
(2.0 mmol), finely ground[1] -
Solvent: 1,4-Dioxane (9.5 mL) and HPLC-grade
(0.5 mL). Crucial: The solvent mixture must be sparged with Argon for 30 minutes prior to use.
Execution Workflow
-
Glovebox / Schlenk Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide, (5-Morpholinofuran-2-yl)boronic acid, XPhos Pd G3, and ground
. -
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate the vial and backfill with dry Argon (repeat 3 times).
-
Solvent Addition: Inject 10 mL of the strictly degassed 1,4-Dioxane/
(95:5 v/v) mixture through the septum. -
Reaction: Transfer the vial to a pre-heated aluminum block set exactly to 40°C . Stir vigorously (800+ RPM) for 2 to 4 hours. Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitations of the biphasic solid-liquid inorganic base.
-
In-Process Control (IPC): At 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: If the aryl halide is consumed and the product mass is dominant, proceed to workup. If significant 4-(furan-2-yl)morpholine (
153.1) is present but aryl halide remains, the water content or temperature was too high.
-
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the mixture through a 1-inch pad of Celite to remove palladium black and inorganic salts. Wash the pad with an additional 20 mL of EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
References
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: ResearchGate URL:2
-
Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center Source: Benchchem URL:1
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society / MIT DSpace URL:5
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC / National Institutes of Health URL:7
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: DSpace@MIT URL:4
-
Iterative Cross-Coupling with MIDA Boronates Source: CORE URL:3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.cn]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Using (5-Morpholinofuran-2-yl)boronic acid as a building block in drug discovery
[1][2]
Executive Summary
(5-Morpholinofuran-2-yl)boronic acid (CAS: 2225176-14-5) is a bifunctional heterocyclic building block that combines the pharmacokinetic benefits of a morpholine ring (solubility, metabolic stability) with the bioisosteric properties of a furan linker.[1][2] While highly potent for convergent synthesis of kinase inhibitors and antimicrobials, its utility is often limited by the inherent instability of 2-heteroaryl boronic acids towards protodeboronation . This guide provides optimized protocols to synthesize, handle, and successfully cross-couple this reagent, turning a challenging substrate into a reliable tool for lead optimization.
Chemical Profile & Technical Specifications[1][2][3]
| Property | Specification |
| Chemical Name | (5-Morpholinofuran-2-yl)boronic acid |
| CAS Number | 2225176-14-5 |
| Molecular Formula | C₈H₁₂BNO₄ |
| Molecular Weight | 197.00 g/mol |
| Appearance | Off-white to beige solid (hygroscopic) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.[1][3] |
| Stability Class | High Risk: Prone to rapid protodeboronation in aqueous base and oxidation in air.[1] |
| Storage | -20°C, under Argon/Nitrogen. Desiccate. |
Structural Utility in Medicinal Chemistry[5][6][7][8]
-
Morpholine: Acts as a solubilizing group and hydrogen bond acceptor.[1] It often improves the ADME profile of lipophilic drugs by reducing logP while maintaining membrane permeability.
-
Furan: serves as a 5-membered aromatic linker, often used as a bioisostere for phenyl or thiophene rings to alter electronic distribution or reduce steric bulk.[1]
Critical Challenge: Protodeboronation
The 2-position of furan is electron-rich.[1] When a boronic acid is attached here, the C-B bond is highly susceptible to hydrolysis, especially under the basic conditions required for Suzuki-Miyaura coupling. The mechanism involves the formation of a boronate "ate" complex, which then undergoes ipso-protonation followed by deboronation, yielding the unfunctionalized 4-(furan-2-yl)morpholine byproduct.[1]
Mechanism of Failure vs. Success
The following diagram illustrates the competition between the productive catalytic cycle and the destructive decomposition pathway.
Figure 1: The kinetic competition. Success depends on the rate of Transmetallation (
Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: Due to instability, it is often best to generate this reagent fresh or use it immediately after purchase.
Reaction: Lithiation of 4-(furan-2-yl)morpholine followed by boronation.[1]
-
Reagents: 4-(furan-2-yl)morpholine (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Triisopropyl borate (1.2 equiv), THF (anhydrous).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Step 1 (Lithiation): Dissolve 4-(furan-2-yl)morpholine in THF (0.2 M). Cool to -78°C .[1] Add n-BuLi dropwise over 20 min.[1] Stir for 1 hour at -78°C. The solution typically turns yellow/orange.
-
Step 2 (Borylation): Add Triisopropyl borate dropwise.[1] Stir at -78°C for 30 min, then allow to warm to 0°C over 2 hours.
-
Step 3 (Hydrolysis): Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1]
-
Critical: Do not use strong acid (HCl) for workup, as the furan ring is acid-sensitive.
-
-
Purification: Rapid precipitation from Et₂O/Hexanes. Avoid silica chromatography if possible (boronic acids stick/decompose).[1]
Protocol B: "Rapid-Fire" Suzuki Coupling
Standard conditions (Pd(PPh₃)₄, Na₂CO₃, reflux) will likely fail. Use this optimized protocol designed for unstable heteroaryl boronates.
Reagents:
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)[1]
-
Nucleophile: (5-Morpholinofuran-2-yl)boronic acid (1.5 equiv)[1]
-
Catalyst: Pd(amphos)Cl₂ or XPhos Pd G3 (2-5 mol%)[1]
-
Rationale: These bulky, electron-rich ligands facilitate extremely fast oxidative addition and transmetallation, outcompeting decomposition.
-
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (10:1) degassed.[1]
Procedure:
-
Degas: Sparge solvents with Argon for 15 minutes. Oxygen promotes homocoupling and decomposition.[1]
-
Mix: Add Aryl halide, Catalyst, and Base to a vial. Seal and purge with Argon.[1]
-
Addition: Add the Boronic acid last (as a solid) or as a fresh solution in dioxane.
-
Reaction: Heat to 60°C (not reflux) for 1–4 hours. Monitor by LCMS every 30 mins.
-
Note: If the reaction stalls, do not increase temp; add more boronic acid.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Low Yield / Furan Byproduct | Protodeboronation is dominating. | 1. Switch to anhydrous conditions (use Cs₂CO₃ in DMF/Dioxane).2. Use a MIDA boronate or Pinacol ester surrogate (slower release, higher stability). |
| Homocoupling (R-R) | Oxidative coupling of the boronic acid.[1] | 1. Rigorous degassing is required.2. Reduce catalyst loading.3. Ensure halide is in excess slightly.[1] |
| No Reaction | Catalyst poisoning or poor transmetallation. | 1.[1] Switch to Pd-SPhos or Pd-RuPhos (Buchwald precatalysts).2.[1] Add additives like Ag₂O (promotes transmetallation).[1] |
Case Study: Design of a Novel Kinase Inhibitor
In a hypothetical campaign targeting a tyrosine kinase (e.g., VEGFR or EGFR), the 5-morpholinofuran moiety is used to extend into the solvent-exposed region of the ATP binding pocket.
Workflow:
-
Core Scaffold: 4-chloro-quinazoline.[1]
-
Coupling: Reaction with (5-morpholinofuran-2-yl)boronic acid using Protocol B (XPhos Pd G3).
-
Result: The furan ring creates a rigid spacer, while the morpholine oxygen forms a water-mediated hydrogen bond with the kinase hinge region residues (e.g., Asp or Glu).
-
Outcome: The analog shows a 10-fold improvement in aqueous solubility compared to the phenyl-analog and improved metabolic stability due to the blockage of the furan 5-position.[1]
Figure 2: Convergent synthesis strategy for kinase inhibitor optimization.
References
-
BenchChem. (2025).[1] Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Retrieved from
-
Sigma-Aldrich. (2025).[1] Suzuki-Miyaura Cross-Coupling Reagents & MIDA Boronates.[1] Retrieved from [1]
-
Matiichuk, Y., et al. (2021).[4][5] "Synthesis and antimicrobial activity of 4-(5-aryl-2-furoyl)morpholines." Pharmacia, 68(1), 175-179. Retrieved from
-
Jain, A., & Sahu, S. K. (2024).[6][4] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 556, 01051.[6] Retrieved from
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[1] (General reference on mechanism).
-
ChemScene. (2025). Product Information: (5-Morpholinofuran-2-yl)boronic acid (CAS 2225176-14-5).[1][2] Retrieved from
Harnessing (5-Morpholinofuran-2-yl)boronic Acid for Advanced Late-Stage Functionalization
An Application Guide for Researchers
Executive Summary
Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery, enabling the direct modification of complex molecules to rapidly generate analogues and refine pharmacological profiles.[1][2][3][4] This guide provides an in-depth exploration of (5-Morpholinofuran-2-yl)boronic acid, a uniquely powerful reagent for LSF. We will dissect its mechanistic underpinnings, provide detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling, and offer field-proven insights into reaction optimization and safety. The strategic incorporation of the morpholine moiety addresses common challenges in medicinal chemistry, such as solubility and metabolic stability, making this reagent an invaluable tool for researchers aiming to accelerate hit-to-lead optimization and expand chemical space.[5][6]
The Strategic Imperative of Late-Stage Functionalization
In modern drug discovery, the path from a promising "hit" compound to a viable drug candidate is a resource-intensive journey of iterative synthesis and testing. Traditional synthetic routes often require the de novo synthesis of each new analogue, a process that is both time-consuming and linear.[1] Late-stage functionalization (LSF) offers a paradigm shift, focusing on the selective modification of complex, drug-like molecules at a late point in their synthetic sequence.[7][8][9]
The core principle of LSF is to leverage the existing molecular scaffold, often targeting the ubiquitous yet notoriously unreactive carbon-hydrogen (C-H) bonds.[1][10] This approach provides several distinct advantages:
-
Rapid Diversification: LSF enables the swift generation of a library of analogues from a common advanced intermediate, dramatically accelerating the exploration of Structure-Activity Relationships (SAR).[1][11]
-
Improved Properties: It allows for the targeted installation of functional groups to modulate key Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as solubility, metabolic stability, and cell permeability, without redesigning the entire molecule.[2][3]
-
Access to Novel Chemical Space: By modifying previously inaccessible positions on a molecule, LSF can unlock novel biological activity and intellectual property.[12]
Boronic acids have become cornerstone reagents in this field, primarily through their participation in the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14][15][16] Their stability, functional group tolerance, and generally low toxicity make them ideal partners for modifying complex substrates under mild conditions.[14][16]
Reagent Spotlight: (5-Morpholinofuran-2-yl)boronic Acid
The power of (5-Morpholinofuran-2-yl)boronic acid lies in the synergistic combination of its three constituent parts: the furan ring, the morpholine substituent, and the boronic acid functional group.
-
Furan Core: A five-membered aromatic heterocycle that serves as a stable, rigid scaffold for orienting the coupling partners.
-
Morpholine Moiety: This saturated heterocycle is a "privileged" structure in medicinal chemistry.[5][6] Its inclusion is a deliberate design choice to confer desirable drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, and the overall group often enhances aqueous solubility and metabolic stability, properties that are critical for bioavailability.[5][6]
-
Boronic Acid Group: The reactive handle for palladium-catalyzed cross-coupling. Boronic acids are generally stable, crystalline solids that are easier to handle and purify than many other organometallic reagents.[15]
The combination of a bio-relevant morpholine group with a versatile furan-boronic acid coupling partner makes this reagent particularly well-suited for introducing a potent pharmacophore into a lead compound in a single, efficient step.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The primary application of (5-Morpholinofuran-2-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[17] Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[13][18]
The cycle consists of three fundamental steps:[19][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the substrate (e.g., an aryl bromide), forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[18][19]
-
Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the morpholinofuran moiety) to the Pd(II) center, displacing the halide.[18][21]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[18][19]
Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.
This workflow illustrates the core process of using the reagent to modify a lead compound. The ability to perform this modification on a complex molecule with high selectivity is the hallmark of effective LSF.
Figure 2: A typical workflow for late-stage functionalization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the cross-coupling of an aryl halide (or triflate) with (5-Morpholinofuran-2-yl)boronic acid.
Materials and Reagents
| Component | Role | Typical Amount (relative to Aryl Halide) | Notes |
| Aryl Halide / Triflate (Substrate) | Electrophile | 1.0 equiv | Must be dry and pure. |
| (5-Morpholinofuran-2-yl)boronic acid | Nucleophile | 1.1 - 1.5 equiv | Excess ensures complete consumption of the valuable substrate. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 1 - 5 mol% | Choice depends on substrate; Pd(dppf)Cl₂ is often more robust. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Boronic Acid Activator | 2.0 - 3.0 equiv | K₂CO₃ is a good starting point; Cs₂CO₃ is stronger if needed. |
| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction Medium | 0.1 - 0.5 M concentration | A biphasic system with water is common and often enhances reaction. |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (5-Morpholinofuran-2-yl)boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The reaction mixture should be a suspension.
-
Heating and Monitoring: Place the vessel in a preheated oil bath (typically 80-100 °C). Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[22][23]
Protocol 2: Reaction Optimization
For complex or unreactive substrates, a systematic optimization of conditions is often necessary.
Screening Parameters
| Parameter | Variables to Screen | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand | The electronic and steric properties of the catalyst system are critical for efficient catalysis. |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | Used with a palladium source like Pd₂(dba)₃. Ligands stabilize the catalyst and tune its reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | A stronger base may be required for less reactive boronic acids or to overcome substrate inhibition. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile, THF | Solvent polarity and miscibility can significantly impact reaction rate and yield. |
| Temperature | Room Temp, 60 °C, 80 °C, 100 °C, Microwave | Higher temperatures can overcome activation energy barriers but may also lead to decomposition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Weak base. | Use a fresh catalyst; Degas solvents thoroughly; Increase temperature; Switch to a stronger base (e.g., Cs₂CO₃). |
| Protodeborylation of Boronic Acid | Presence of protic sources; Prolonged reaction time. | Ensure reagents and solvents are dry; Use a less aqueous solvent system; Monitor reaction to avoid over-running. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to side reactions. | Improve inert atmosphere technique (ensure a good N₂/Ar blanket); Use freshly degassed solvents. |
| Decomposition of Substrate/Product | Temperature is too high; Incompatible functional groups. | Reduce reaction temperature; Screen alternative catalysts/ligands that operate under milder conditions. |
Safety, Handling, and Storage
Chemical Safety
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Boronic Acids: While generally of low toxicity, boronic acids are irritants.[14] Avoid inhalation of dust and skin contact. They can dehydrate to form cyclic anhydrides (boroxines), which may have different reactivity profiles.[24]
-
Solvents: Many organic solvents used (e.g., Dioxane, DMF, Toluene) have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.
Handling and Storage
-
(5-Morpholinofuran-2-yl)boronic acid should be stored in a cool, dry place, preferably under an inert atmosphere, to minimize degradation and boroxine formation.[15][24]
-
Palladium catalysts are often air-sensitive and should be stored in a desiccator or glovebox.
-
Always dispose of chemical waste, especially heavy metal waste from palladium catalysts, according to your institution's environmental health and safety guidelines.[24]
Conclusion and Future Outlook
(5-Morpholinofuran-2-yl)boronic acid represents a sophisticated and highly effective tool for late-stage functionalization. By combining a versatile coupling handle with a privileged medicinal chemistry scaffold, it enables the direct installation of a valuable morpholine-containing heterocycle onto complex molecules. This streamlines the process of lead optimization, allowing researchers to rapidly generate diverse analogues with potentially improved pharmacological properties. As the demand for more efficient drug discovery pipelines grows, the strategic application of well-designed reagents like this boronic acid will continue to be a cornerstone of modern synthetic and medicinal chemistry.
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Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
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Pérez-Temprano, M. H., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3538-3549. [Link]
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Ding, Y., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(3), 513. [Link]
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Faustino, H., et al. (2020). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 53(11), 2582-2594. [Link]
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Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. [Link]
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Application Notes & Protocols: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling with (5-Morpholinofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide to leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient coupling of (5-Morpholinofuran-2-yl)boronic acid with various aryl halides. The morpholinofuran moiety is a significant pharmacophore, and its incorporation into biaryl structures is of high interest in medicinal chemistry and drug discovery. Microwave irradiation dramatically accelerates reaction times, often improving yields and promoting greener chemistry principles by reducing energy consumption and solvent use.[3][4] This document details the underlying principles, offers a robust, step-by-step protocol for this transformation, and presents a framework for reaction optimization.
Introduction: The Synergy of Microwave Synthesis and Modern Drug Discovery
The synthesis of complex organic molecules is central to the development of new therapeutics. Biaryl and heterobiaryl motifs are privileged structures found in a vast number of approved drugs and clinical candidates. The palladium-catalyzed Suzuki-Miyaura reaction has become a premier method for constructing these scaffolds due to its mild conditions and the stability and low toxicity of its organoboron reagents.[5][6]
(5-Morpholinofuran-2-yl)boronic acid is a valuable building block for several reasons:
-
The Furan Ring: A key five-membered aromatic heterocycle present in numerous biologically active compounds.[7]
-
The Morpholine Substituent: This group can enhance aqueous solubility, improve pharmacokinetic properties, and provide a vector for specific biological interactions.[3]
-
The Boronic Acid Handle: Enables versatile C-C bond formation, allowing for the strategic connection of the morpholinofuran scaffold to other molecular fragments.[5]
Conventional heating methods for Suzuki-Miyaura couplings can require long reaction times, from several hours to days. Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By using microwave irradiation, a reaction mixture is heated rapidly and uniformly through dielectric heating, which involves the interaction of the electromagnetic field with polar molecules in the sample.[8][9] This direct energy transfer leads to significant advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[4]
-
Improved Reaction Yields: Rapid heating can minimize the formation of side products.[5]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[5]
-
Greener Chemistry: Lower energy consumption and the potential for solvent-free reactions align with sustainable chemistry goals.[4][8]
This guide provides the necessary protocols and scientific rationale to successfully implement microwave-assisted Suzuki-Miyaura couplings with (5-Morpholinofuran-2-yl)boronic acid in a research setting.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][10][11]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add (5-Morpholinofuran-2-yl)boronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.
-
Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at 140 °C for 20 minutes. Note: The reaction should be monitored by TLC or LC-MS to determine completion.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or via the instrument's compressed air cooling system).
-
Workup: Dilute the reaction mixture with water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation & Optimization Guidelines
For successful synthesis, optimization of reaction parameters is often necessary. The following table provides a starting point for developing a robust protocol for your specific aryl halide.
Table 1: Guideline for Optimizing Microwave-Assisted Suzuki Coupling
| Parameter | Initial Condition | Optimization Range/Options | Rationale & Expert Insights |
| Aryl Halide | Aryl Bromide | Aryl Iodide, Chloride, Triflate | Reactivity order is generally I > Br > OTf > Cl. More forcing conditions (higher temp, stronger base, specialized catalyst) may be needed for chlorides. [12] |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | 1-5 mol%; Pd(PPh₃)₄, Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often improve efficiency, especially for challenging substrates. [1] |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃, K₃PO₄, Na₂CO₃ (2-3 equiv) | A stronger base like Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups. [13] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, DMF/H₂O, Acetonitrile/H₂O | The solvent must be polar enough to absorb microwave energy effectively. The presence of water is often crucial for dissolving the base and facilitating transmetalation. [10] |
| Temperature | 140 °C | 100 - 160 °C | Higher temperatures accelerate the reaction but can lead to decomposition of reagents or products. Start with a moderate temperature and increase if necessary. |
| Time | 20 min | 5 - 40 min | Microwave reactions are rapid. Monitor by TLC/LC-MS to avoid prolonged heating, which can decrease yield. |
Trustworthiness: Self-Validating Systems
A robust protocol is a self-validating one. To ensure the reliability and reproducibility of your results, consider the following:
-
Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time; it is advisable to use fresh or properly stored material.
-
Inert Atmosphere: While many Suzuki reactions are tolerant of air, degassing the solvent mixture and running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial, especially for sensitive substrates or to prolong catalyst lifetime.
-
Reaction Monitoring: Do not rely solely on a fixed reaction time. The optimal time can vary between substrates. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.
-
Characterization: Fully characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) to confirm its identity and purity.
Conclusion
The combination of (5-Morpholinofuran-2-yl)boronic acid with microwave-assisted Suzuki-Miyaura cross-coupling provides a powerful and highly efficient platform for the synthesis of novel biaryl and heterobiaryl compounds. This approach offers significant advantages in terms of speed, yield, and sustainability, making it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols and guidelines presented here serve as a comprehensive starting point for the successful application of this modern synthetic methodology.
References
-
Dandia, A., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 8(1), 634-643. Available at: [Link]
-
Deshmukh, M. B., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]
-
Sharma, V., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2). Available at: [Link]
-
Kappe, C. O. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
Nobre, Z. M., & Coimbra, J. S. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6439. Available at: [Link]
-
Ceballos-Torres, J., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ResearchGate. Available at: [Link]
-
Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. Available at: [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -ones. RSC Advances, 11(52), 32905-32914. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Khan, I., & Naeem, A. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European journal of medicinal chemistry, 90, 451-462. Available at: [Link]
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Application Note: Scalable Synthesis of (5-Morpholinofuran-2-yl)boronic Acid Pinacol Esters
Executive Summary
This guide details the scalable synthesis of (5-morpholinofuran-2-yl)boronic acid pinacol ester , a critical intermediate for Suzuki-Miyaura cross-coupling in drug discovery.
Critical Stability Notice: The free boronic acid of 2-aminofurans is inherently unstable due to rapid protodeboronation and oxidative ring opening. Consequently, this protocol targets the Pinacol Ester (BPin) as the isolable, storable pharmaceutical intermediate.
The route utilizes a two-step palladium-catalyzed sequence starting from 2,5-dibromofuran. This approach avoids hazardous organolithium reagents (e.g., n-BuLi) common in bench-scale synthesis, making it suitable for multi-gram to kilogram scale-up.
Strategic Route Analysis
The Challenge: Furan Instability
Electron-rich furans (such as 2-aminofurans) are "masked enamines." They are highly susceptible to:
-
Oxidation/Hydrolysis: Upon exposure to air or acidic moisture, the furan ring opens to form 1,4-dicarbonyls.
-
Protodeboronation: The high electron density at the C2/C5 positions accelerates the cleavage of the C-B bond in the presence of protons.
The Solution: All-Palladium Catalysis
We employ a "Catalysis-First" strategy to maintain neutral conditions and avoid cryogenic lithiation.
-
Step 1: Buchwald-Hartwig Amination. Selective mono-amination of 2,5-dibromofuran.
-
Step 2: Miyaura Borylation. Conversion of the remaining bromide to the boronate ester.
Figure 1: Two-step catalytic sequence for the synthesis of the target boronate ester.
Detailed Protocols
Step 1: Selective Mono-Amination of 2,5-Dibromofuran
Objective: Synthesize 4-(5-bromofuran-2-yl)morpholine while minimizing the formation of the bis-morpholino byproduct.
Mechanism: Palladium-catalyzed C-N bond formation.[1][2] The electron-deficient nature of the dibromofuran (relative to the product) aids in selectivity, but stoichiometry is key.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2,5-Dibromofuran | 1.50 | Substrate (Excess to favor mono) |
| Morpholine | 1.00 | Nucleophile |
| Pd2(dba)3 | 0.01 | Catalyst Precursor (1 mol%) |
| Xantphos | 0.02 | Ligand (Wide bite angle favors reductive elimination) |
| NaOtBu | 1.20 | Base |
| Toluene | 10 V | Solvent (Anhydrous) |
Experimental Procedure
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Argon for 15 minutes.
-
Charging: Charge Toluene, Pd2(dba)3, and Xantphos. Stir at RT for 10 mins to pre-form the active catalyst (solution turns from dark purple to orange/brown).
-
Substrate Addition: Add 2,5-Dibromofuran followed by Morpholine.
-
Base Addition: Add NaOtBu in one portion. Note: Exotherm possible.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Stop when Morpholine is <1%. Excess dibromofuran will remain.
-
-
Workup (Critical for Stability):
-
Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash pad with Toluene.
-
Concentrate the filtrate under reduced pressure at <40°C (Bath temp).
-
Purification: The residue contains the product and excess 2,5-dibromofuran.
-
Distillation: Remove excess 2,5-dibromofuran via high-vacuum distillation (bp ~60°C @ 1 mmHg).
-
Residue: The remaining oil is the desired mono-bromide. If high purity is required, pass through a Neutral Alumina plug (eluent: 5% EtOAc/Hexane). Do NOT use Silica Gel (acidity causes decomposition).
-
Step 2: Miyaura Borylation
Objective: Convert the aryl bromide to the pinacol boronate ester.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Bromo-intermediate | 1.00 | Substrate |
| Bis(pinacolato)diboron | 1.10 | Boron Source ( |
| Pd(dppf)Cl2·DCM | 0.03 | Catalyst (3 mol%) |
| KOAc | 3.00 | Base (Weak base prevents Suzuki coupling) |
| 1,4-Dioxane | 10 V | Solvent (Degassed) |
Experimental Procedure
-
Inert Setup: Use a reactor with strict Argon/Nitrogen inertion.[3]
-
Charging: Charge the Bromo-intermediate (from Step 1),
, and KOAc into the reactor. -
Solvent: Add degassed 1,4-Dioxane.
-
Catalyst: Add Pd(dppf)Cl2[4]·DCM.
-
Reaction: Heat to 90°C for 6–12 hours.
-
Checkpoint: Monitor disappearance of bromide by HPLC.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water (
) and brine ( ). -
Dry organic layer over
and concentrate.[5]
-
-
Crystallization: The crude oil is often dark. Dissolve in minimal hot Isopropanol (IPA) or Heptane/EtOAc (10:1). Cool slowly to 0°C to crystallize the target boronate.
Process Safety & QC Logic
Stability Management Workflow
This logic tree ensures the survival of the labile furan ring during processing.
Figure 2: Decision logic for handling electron-rich furan intermediates.
Analytical Specifications
-
Appearance: Off-white to pale yellow solid (darkens upon oxidation).
-
1H NMR (CDCl3): Look for two doublets for the furan protons (approx.
6.8 and 5.2 ppm) and the morpholine multiplets. -
11B NMR: Single peak around
26-30 ppm (characteristic of BPin). -
Purity: >97% by HPLC (Neutral mobile phase, e.g., Water/Acetonitrile with 10mM Ammonium Bicarbonate). Do not use TFA in the mobile phase.
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Miyaura Borylation of Aryl Halides
-
Stability of Furan Derivatives
-
Catalyst Selection for Furan Coupling
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link
-
Sources
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: High-Throughput Synthesis of Heterocyclic Libraries via Suzuki-Miyaura Cross-Coupling of Morpholino-Furan Boronic Acids
Introduction
The integration of privileged scaffolds is a cornerstone of modern rational drug design. The morpholine ring is frequently employed to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of lipophilic drug candidates. Concurrently, the furan ring serves as a versatile heteroaromatic pharmacophore capable of participating in diverse binding interactions [1].
By unifying these two motifs into a single building block—such as 5-(morpholino)furan-2-boronic acid or its corresponding pinacol ester—medicinal chemists can rapidly functionalize halogenated core scaffolds (e.g., purines, pyrimidines, quinolines) to generate diverse heterocyclic libraries. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for the robust preparation and utilization of morpholino-furan boronic acids in Suzuki-Miyaura cross-coupling workflows.
Mechanistic Insights & Causality
Synthesis of the Boronic Acid Building Block
The preparation of morpholino-furan boronic acids typically begins with 2,5-dibromofuran. The introduction of the morpholine moiety is achieved via a palladium-catalyzed Buchwald-Hartwig amination. Because of the symmetrical nature of the dibromide, stoichiometric control allows for selective mono-amination.
Subsequent conversion to the boronic acid relies on halogen-lithium exchange. Treating the resulting 2-bromo-5-morpholinofuran with an alkyllithium reagent (e.g., n-BuLi) at cryogenic temperatures (-78 °C) selectively exchanges the bromine atom for lithium. This highly reactive intermediate is immediately quenched with a borate electrophile.
Crucial Design Choice: We strongly recommend quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to directly yield the pinacol ester (BPin) rather than the free boronic acid. Electron-rich heteroaryl boronic acids, particularly furan-2-boronic acids, are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) during storage and under basic cross-coupling conditions [4]. The steric bulk of the pinacol ester significantly retards this degradation pathway, ensuring a longer shelf-life and higher coupling yields.
Overcoming Protodeboronation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling of electron-rich furan boronic esters presents a kinetic competition between the desired transmetalation step and the undesired protodeboronation side reaction.
To favor product formation:
-
Highly Active Precatalysts: Traditional catalysts like
often fail due to slow oxidative addition and transmetalation. Employing electron-rich, bulky biarylphosphine ligands (e.g., XPhos or RuPhos) paired with or utilizing Buchwald G3/G4 precatalysts accelerates the catalytic cycle, outcompeting boronic acid degradation [2, 3]. -
Anhydrous or Mildly Aqueous Bases: While water is typically required to activate the boronate via the formation of a trihydroxyborate intermediate, excessive water promotes protodeboronation. Using finely milled anhydrous
in a solvent like 1,4-dioxane, or a strictly controlled biphasic system, provides the ideal balance[1].
Caption: Workflow for the preparation of heterocyclic libraries via morpholino-furan boronic acids.
Experimental Protocols
Protocol A: Synthesis of 5-(Morpholino)furan-2-boronic acid pinacol ester
This protocol establishes a self-validating system by incorporating specific temperature controls and TLC/LC-MS checkpoints to ensure intermediate stability.
Reagents & Materials:
-
2-Bromo-5-morpholinofuran (10.0 mmol, 2.32 g)
-
n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 4.4 mL)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.0 mmol, 2.23 g)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Argon gas and flame-dried glassware.
Step-by-Step Methodology:
-
System Purge: Flush a flame-dried 100 mL Schlenk flask with Argon for 15 minutes. Add 2-bromo-5-morpholinofuran and 50 mL of anhydrous THF.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 20 minutes.
-
Lithiation: Add n-BuLi dropwise via a syringe pump over 15 minutes. Causality checkpoint: Slow addition prevents localized heating, which would lead to ring-opening or dimerization of the lithiated furan. Stir at -78 °C for 45 minutes.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise. Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.
-
Validation (LC-MS): Quench a 50 µL aliquot in wet methanol. LC-MS should indicate the complete disappearance of the brominated starting material and the presence of the boronic acid/ester mass.
-
Workup: Quench the main reaction with saturated aqueous
(20 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the title compound as a stable solid. Store at 4 °C under Argon.
Protocol B: General Procedure for High-Throughput Library Generation
Designed for parallel synthesis in 2-dram vials or 96-well reaction blocks.
Reagents per reaction well/vial:
-
Heteroaryl Halide Core (0.10 mmol)
-
5-(Morpholino)furan-2-boronic acid pinacol ester (0.13 mmol, 1.3 equiv)
- (0.002 mmol, 2 mol%)
-
XPhos (0.004 mmol, 4 mol%)
-
Anhydrous
(0.30 mmol, 3.0 equiv) -
1,4-Dioxane /
(4:1 v/v, 1.0 mL), thoroughly degassed.
Step-by-Step Methodology:
-
Preparation: To each reaction vial, add the heteroaryl halide, the morpholino-furan boronic ester,
, , and XPhos. -
Inert Atmosphere: Seal the vials with PTFE-lined septa caps. Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject the degassed 1,4-Dioxane/
mixture into each vial. -
Heating: Transfer the vials to a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 4 to 12 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS. Note: The rapid color change from dark purple (
) to pale yellow/brown indicates the formation of the active Pd(0)-XPhos complex. -
Purification: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via automated preparative HPLC.
Caption: Suzuki-Miyaura catalytic cycle for morpholino-furan cross-coupling.
Quantitative Data & Optimization
The optimization of the Suzuki-Miyaura cross-coupling for sensitive furan boronic acids is summarized in Table 1 . The use of
Table 1: Optimization of Suzuki-Miyaura Conditions for 5-(Morpholino)furan-2-BPin
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%)* |
| 1 | Toluene/EtOH/ | 90 | 22% | ||
| 2 | 1,4-Dioxane/ | 90 | 45% | ||
| 3 | 1,4-Dioxane/ | 90 | 89% | ||
| 4 | XPhos Pd G3 (4%) | THF/ | 65 | 84% |
*Yields determined by LC-MS using an internal standard (naphthalene) against 2-chloropyrimidine as the model electrophile.
Table 2: Representative Heterocyclic Library Scope
| Heteroaryl Halide Core | Coupled Product Motif | Isolated Yield (%) | Purity (HPLC) |
| 2-Chloropyrimidine | 2-(5-morpholinofuran-2-yl)pyrimidine | 88% | >98% |
| 8-Bromopurine | 8-(5-morpholinofuran-2-yl)purine | 76% | >95% |
| 3-Bromoquinoline | 3-(5-morpholinofuran-2-yl)quinoline | 82% | >97% |
| 5-Iodouracil | 5-(5-morpholinofuran-2-yl)uracil | 71% | >95% |
References
-
Sperzel, M., et al. Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC / National Institutes of Health. Available at:[Link]
-
Colacot, T. J., et al. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at:[Link]
-
El-Sagheer, A. H., & Brown, T. DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes. Angewandte Chemie International Edition, 2013. Available at:[Link]
Troubleshooting & Optimization
Preventing protodeboronation of (5-Morpholinofuran-2-yl)boronic acid during reaction
Technical Support Center: Mitigating Protodeboronation of (5-Morpholinofuran-2-yl)boronic Acid
Welcome to the Advanced Troubleshooting Guide. Working with highly electron-rich heteroaryl boronic acids—specifically (5-morpholinofuran-2-yl)boronic acid—presents a notorious synthetic challenge in Suzuki-Miyaura cross-coupling: rapid protodeboronation. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will dissect the kinetic causality of your reaction failure and implement self-validating protocols to ensure your carbon-carbon bond formation outcompetes substrate degradation.
Section 1: Diagnostic FAQ & Mechanistic Causality
Q1: Why does my (5-morpholinofuran-2-yl)boronic acid degrade into 4-(furan-2-yl)morpholine before coupling? The degradation is driven by the extreme electron density of the furan ring, which is further enriched by the +M (resonance donating) effect of the 5-morpholino substituent. Under standard aqueous basic conditions, the boronic acid forms a tetracoordinate boronate complex. According to kinetic studies by Lloyd-Jones and colleagues, this electron-rich boronate undergoes rapid base-catalyzed protodeboronation via either concerted protonation or the liberation of a transient aryl anion, cleaving the C-B bond to leave a C-H bond in its place [1].
Q2: Why do standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C) fail so completely here?
Protodeboronation is highly temperature-dependent and accelerated by the presence of an aqueous base. In a standard protocol, the transmetalation step (transfer of the aryl group from boron to palladium) is relatively slow due to the unoptimized Pd(PPh3)4 catalyst. When the rate of degradation (
Caption: Competing pathways: Transmetalation vs. Protodeboronation in Suzuki-Miyaura coupling.
Section 2: Strategic Mitigation & Quantitative Benchmarks
Q3: How do I invert the kinetic ratio so that transmetalation wins? You must attack the problem from three synergistic angles to ensure the coupling pathway outpaces the degradation pathway:
-
Kinetic Acceleration of Transmetalation: Replace Pd(PPh3)4 with a highly active, sterically tuned precatalyst like XPhos Pd G3. This accelerates the transmetalation step, allowing the reaction to proceed at room temperature or 40°C, drastically reducing the thermal energy available for protodeboronation.
-
Water Minimization: Switch from aqueous carbonates to anhydrous fluoride sources (e.g., CsF) in dry solvents. Fluoride activates the boronic acid by forming a fluoroborate species, which undergoes transmetalation without providing the proton source required for degradation.
-
Boron Speciation (Slow Release): If the free boronic acid is too unstable, convert it to a MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates slowly hydrolyze in situ, keeping the instantaneous concentration of the reactive boronic acid extremely low. This "slow-release" mechanism starves the protodeboronation pathway while feeding the cross-coupling cycle [3].
Quantitative Data Presentation: The following table summarizes expected outcomes when coupling highly electron-rich 2-furylboronic acid derivatives with a standard aryl bromide, validating the necessity of optimized conditions.
| Boron Source | Catalyst System (Loading) | Base / Solvent System | Temp | Protodeboronation Byproduct | Cross-Coupled Yield |
| Free Boronic Acid | Pd(PPh3)4 (5 mol%) | 2M K2CO3 / Dioxane | 80°C | > 80% | < 10% |
| Pinacol Ester (Bpin) | Pd(dppf)Cl2 (5 mol%) | 2M K2CO3 / Dioxane | 80°C | ~ 60% | 35% |
| Free Boronic Acid | XPhos Pd G3 (2 mol%) | CsF (anhydrous) / Dioxane | 60°C | < 10% | 85% |
| MIDA Boronate | XPhos Pd G3 (2 mol%) | 0.5M K3PO4 / THF | 45°C | < 5% | 92% |
Table 1: Comparative reactivity and degradation profiles for electron-rich 2-furylboronic systems under various Suzuki-Miyaura conditions.
Caption: Troubleshooting workflow for mitigating protodeboronation in heteroaryl couplings.
Section 3: Validated Experimental Protocols
Protocol A: The Anhydrous Fluoride "Fast-Coupling" Method Use this if you only have access to the free (5-morpholinofuran-2-yl)boronic acid.
-
Rigorous Deoxygenation & Drying: In a glovebox or using standard Schlenk techniques, add the aryl halide (1.0 equiv, 0.5 mmol), (5-morpholinofuran-2-yl)boronic acid (1.5 equiv, 0.75 mmol), and finely milled, oven-dried CsF (3.0 equiv, 1.5 mmol) to a reaction vial.
-
Causality Check: CsF is highly hygroscopic. If it is not oven-dried at 150°C overnight, trace water will initiate the base-catalyzed protodeboronation pathway.
-
-
Catalyst Addition: Add XPhos Pd G3 (2-5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to achieve a 0.1 M concentration. Seal the vial.
-
Controlled Heating & Monitoring: Stir the reaction at 40°C.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot at 30 minutes. Dilute in MeCN and run an LC-MS. You should see the product mass and minimal mass corresponding to 4-(furan-2-yl)morpholine. If the byproduct exceeds 15% relative to the product, your solvent or CsF was wet.
-
-
Workup: Once the aryl halide is consumed (typically 2-4 hours), filter the mixture through a short pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.
Protocol B: The MIDA Boronate "Slow-Release" Method The gold standard for unstable heteroaryl boronates.
-
Reagent Assembly: In a reaction vial, combine the aryl halide (1.0 equiv), (5-morpholinofuran-2-yl) MIDA boronate (1.5 equiv), and XPhos Pd G3 (2 mol%).
-
Solvent & Base Setup: Add a biphasic mixture of THF and 0.5 M aqueous K3PO4 (volume ratio 4:1).
-
Causality Check: K3PO4 is a mild base that slowly hydrolyzes the MIDA boronate to the free boronic acid. Do not use NaOH or KOH, as they will rapidly hydrolyze the MIDA group, flooding the system with free boronic acid and triggering immediate protodeboronation.
-
-
Reaction Execution: Stir vigorously at 45°C for 12-24 hours. The slow release ensures the concentration of the reactive boronic species remains near zero, perfectly matching the rate of the palladium catalytic cycle.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and purify.
Section 4: References
-
Lloyd-Jones, G. C., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2016. URL: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. URL: [Link]
Improving yields in cross-couplings with (5-Morpholinofuran-2-yl)boronic acid
Introduction for the Advanced Researcher
(5-Morpholinofuran-2-yl)boronic acid is a valuable synthetic intermediate, merging the Suzuki-Miyaura coupling utility of a boronic acid with a privileged heterocyclic scaffold. The electron-donating morpholine substituent enhances the electron density of the furan ring, a feature that can be advantageous for modulating the properties of target molecules in pharmaceutical and materials science discovery.[1] However, this same electronic enrichment renders the C-B bond exceptionally labile, making the reagent highly susceptible to decomposition under common cross-coupling conditions.
This guide moves beyond standard protocols to address the specific challenges inherent to this reagent. We will dissect the mechanistic pitfalls, primarily protodeboronation, and provide a framework of field-proven strategies to optimize your reaction outcomes. Our goal is to empower you to troubleshoot effectively and improve the yield and purity of your target compounds.
Troubleshooting Guide: Common Experimental Issues
Issue #1: My reaction yields are very low or zero, with mostly starting material recovered.
This is the most frequent challenge encountered with (5-Morpholinofuran-2-yl)boronic acid and typically points to two primary, often interconnected, root causes: rapid decomposition of the boronic acid or suboptimal catalyst activity.
Potential Cause A: Protodeboronation of the Boronic Acid
The principal decomposition pathway for electron-rich heteroaryl boronic acids is protodeboronation, the cleavage of the carbon-boron bond by a proton source (e.g., water), which is accelerated by heat and basic conditions.[2][3] The morpholino group donates electron density into the furan ring, making the ipso-carbon more susceptible to protonation and subsequent C-B bond scission. This process forms the inert byproduct 5-morpholinofuran, consuming your nucleophile before it can participate in the catalytic cycle.
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: Standard Suzuki protocols often call for temperatures of 80-100 °C, which is highly detrimental to this substrate.
-
Shorten the Reaction Time with a Highly Active Catalyst: If the reaction is slow, prolonged exposure to even mild conditions will lead to decomposition.
-
Action: Employ a modern palladium pre-catalyst that rapidly forms the active Pd(0) species. Systems based on biarylphosphine ligands are ideal.[4]
-
Rationale: A highly active catalyst accelerates the rate-limiting steps of the Suzuki coupling (oxidative addition and transmetalation), allowing the reaction to reach completion before significant protodeboronation occurs.[4][5]
-
-
Select the Base Carefully: The choice and amount of base are critical. Strong aqueous bases (like NaOH, KOH) or high concentrations of carbonates in water can rapidly degrade the boronic acid.
-
Action: Screen milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2][6] Consider using anhydrous or minimally aqueous conditions if your substrates and base are sufficiently soluble.[7]
-
Rationale: The base's primary role is to form the borate anion [R-B(OH)₃]⁻, which is more competent for transmetalation.[8][9] However, the reaction's pH is a key factor in the rate of protodeboronation.[10] Milder bases can find a better balance between activating the boronic acid and preserving its integrity.
-
Potential Cause B: Inefficient Catalyst Activity or Deactivation
If the active Pd(0) catalyst is not generated efficiently or is deactivated, the reaction will stall.
Solutions & Scientific Rationale:
-
Use a Palladium Pre-catalyst: Starting with Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to Pd(0), which can be inefficient and lead to side reactions like homocoupling.[11]
-
Action: Use an air- and moisture-stable pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3).
-
Rationale: Pre-catalysts are designed to cleanly and rapidly generate the active L-Pd(0) species under mild conditions, ensuring the catalytic cycle starts immediately and efficiently.[4]
-
-
Ensure Rigorous Anaerobic Conditions: Oxygen is poison to the Pd(0) catalyst.
-
Action: Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.[5]
-
Rationale: Oxygen oxidizes the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle. It can also oxidize phosphine ligands and promote the homocoupling of boronic acids.[5][11]
-
Issue #2: My LC-MS/TLC shows a major byproduct that corresponds to the mass of 5-morpholinofuran.
This observation is a definitive sign that protodeboronation is the dominant reaction pathway under your current conditions.
Solutions & Scientific Rationale:
This issue is a direct consequence of "Potential Cause A" in Issue #1. The strategies to mitigate it are the same but require rigorous application.
-
Prioritize a Low-Temperature Protocol: This is the most critical variable to control.
-
Switch to a More Stable Boronic Acid Derivative: If direct coupling of the boronic acid consistently fails, consider using a surrogate that slowly releases the active species in situ.
-
Action: Use the corresponding pinacol ester (BPin), MIDA boronate, or diethanolamine (DABO) complex of (5-Morpholinofuran-2-yl)boronic acid.[12][13][14]
-
Rationale: These derivatives mask the reactive boronic acid functionality, protecting it from premature decomposition.[2] The slow, controlled release of the boronic acid under the reaction conditions maintains a low steady-state concentration, favoring cross-coupling over protodeboronation.
-
Issue #3: Purification is difficult due to co-eluting impurities.
The primary challenge is often the separation of the desired product from the 5-morpholinofuran byproduct, which can have similar polarity.
Solutions & Scientific Rationale:
-
Optimize Chromatography:
-
Action: Screen different solvent systems for your column chromatography (e.g., hexanes/ethyl acetate, dichloromethane/methanol, toluene/acetone). Consider using a different stationary phase (e.g., diol or cyano-bonded silica) if standard silica fails.
-
Rationale: Small changes in solvent polarity or stationary phase can alter the retention factors of closely related compounds enough to achieve separation.
-
-
Implement an Acid-Base Workup:
-
Action: During the reaction workup, perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution).
-
Rationale: Unreacted boronic acid is acidic and will be extracted into the aqueous basic layer as its boronate salt, simplifying the purification of the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: Why is this reagent so much more challenging than phenylboronic acid? Phenylboronic acid is a relatively stable aryl boronic acid. (5-Morpholinofuran-2-yl)boronic acid is a π-excessive (electron-rich) 5-membered heteroaryl boronic acid. This class of reagents is inherently more susceptible to protodeboronation.[4][15] The addition of the strongly electron-donating morpholino group further destabilizes the C-B bond, making it exceptionally sensitive to acidic protons, heat, and prolonged reaction times.
Q2: Should I use the boronic acid directly or a more stable derivative like a pinacol ester? For initial screening, using the boronic acid is often preferred as it is generally more reactive in the transmetalation step than its corresponding ester.[15][16] However, if you observe significant protodeboronation (see Issue #2), switching to a more stable derivative like a pinacol ester (BPin) or a diethanolamine (DABO) complex is a highly recommended strategy.[13] While esters may require slightly more forcing conditions to hydrolyze and enter the catalytic cycle, their superior stability often leads to a net increase in yield for sensitive substrates.[17]
Q3: How should I store and handle (5-Morpholinofuran-2-yl)boronic acid? Store the solid reagent in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere (argon or nitrogen). Minimize its exposure to atmospheric moisture and air. When weighing the reagent, do so quickly and in a dry environment if possible. Long-term storage in solution is not recommended.
Q4: Can you provide a reliable starting protocol for coupling with an aryl bromide? Absolutely. The following protocol is designed to minimize decomposition by using a modern catalyst system at a low temperature.
Data & Visualization
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Buchwald Pre-catalyst (e.g., XPhos Pd G3) | Rapid formation of active Pd(0) at low temperature.[4] |
| Catalyst Loading | 1-2 mol% | High activity allows for low catalyst loading. |
| Ligand | XPhos, SPhos, or other bulky biarylphosphine | Promotes fast reductive elimination and stabilizes the catalyst.[18] |
| Base | K₃PO₄ (Potassium Phosphate) | Effective, mild base that minimizes protodeboronation.[2] |
| Base Equivalents | 2.0 - 3.0 equiv | Ensures formation of the active borate species.[9] |
| Solvent | Anhydrous Dioxane, THF, or 2-MeTHF | Aprotic solvents reduce proton sources.[2][7] |
| Temperature | 25 - 40 °C | Minimizes thermal decomposition of the boronic acid.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative deactivation of the Pd(0) catalyst.[5] |
Key Mechanistic Diagrams
Caption: The undesired protodeboronation pathway leading to yield loss.
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Experimental Protocol: Optimized Coupling of (5-Morpholinofuran-2-yl)boronic acid with an Aryl Bromide
Materials:
-
Aryl Bromide (1.0 equiv)
-
(5-Morpholinofuran-2-yl)boronic acid (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Magnetic stir bar
-
Oven-dried reaction vial with a screw cap and PTFE septum
Procedure:
-
Reagent Preparation: In a glovebox or on the bench under a positive flow of argon, add the aryl bromide, (5-Morpholinofuran-2-yl)boronic acid, K₃PO₄, and the magnetic stir bar to the reaction vial.
-
Catalyst Addition: Add the XPhos Pd G3 pre-catalyst to the vial.
-
Seal and Purge: Immediately seal the vial with the septum cap. If not in a glovebox, evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a heating block pre-heated to 40 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by LC-MS or TLC. Due to the high catalyst activity, reactions may be complete in 1-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2634-2642. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Noonan, G. M., & Leach, A. G. (2015). A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids: Boronic Acid Mediated Reaction in the Solid State. RSC Advances. [Link]
-
Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 65(16), 4994-5002. [Link]
-
Robbins, D. W., & Hartwig, J. F. (2011). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Angewandte Chemie International Edition, 50(30), 6950-6955. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Vedejs, E., et al. (2004). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 69(16), 5424–5430. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Rychnovsky Lab, UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Widenhoefer, R. A., & Stengone, C. N. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 7(21), 4369-4371. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549-13555. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(22), 11116-11124. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(14), 4849–4862. [Link]
-
ResearchGate. (2015). Decomposition of Furan on Pd(111). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (5-Morpholinofuran-2-yl)boronic Acid
Executive Summary
Purifying (5-Morpholinofuran-2-yl)boronic acid from crude reaction mixtures presents a significant physicochemical challenge. The furan-2-ylboronic acid motif is notoriously unstable, and the addition of a morpholine ring at the 5-position acts as a strong electron-donating group (EDG). This dramatically increases the electron density of the furan core, making the carbon-boron (C-B) bond exceptionally labile and prone to decomposition during standard isolation procedures.
This guide provides field-proven troubleshooting strategies, quantitative comparisons, and self-validating protocols to successfully isolate this highly sensitive building block.
Troubleshooting FAQs
Q1: Why does my crude product completely decompose into 4-(furan-2-yl)morpholine when I run it through a standard silica gel column? A1: Normal-phase silica gel contains acidic silanol groups and residual water. When highly electron-rich heteroaryl boronic acids interact with these groups, water coordinates to the empty p-orbital of the boron atom, forming a tetrahedral boronate intermediate. The electron-rich furan ring stabilizes the subsequent cleavage of the C-B bond, leading to rapid protodeboronation [[1]](). Standard chromatography will almost always destroy this specific molecule.
Q2: If silica chromatography destroys my product, how can I purify the free boronic acid directly? A2: Direct trituration or recrystallization is the preferred method for bypassing chromatography. By driving the dehydration of the boronic acid into its trimeric boroxine (anhydride) form, you alter its solubility profile. This allows polar and non-polar impurities to be washed away without subjecting the C-B bond to the acidic environment of silica.
Q3: Trituration isn't yielding high enough purity for my downstream Suzuki-Miyaura couplings. What is the most reliable derivatization strategy? A3: Converting the unstable boronic acid into an N-methyliminodiacetic acid (MIDA) boronate is the gold standard for this class of molecules. MIDA acts as a tridentate ligand, rehybridizing the boron atom to sp³ and completely blocking the empty p-orbital. This halts the protodeboronation pathway and allows for a highly efficient "catch-and-release" purification on standard silica gel [[2]]().
Mechanistic Visualization
Mechanism of protodeboronation for electron-rich furan-2-ylboronic acids.
Comparative Data: Purification Strategies
The following table summarizes the expected outcomes of various purification strategies applied to (5-Morpholinofuran-2-yl)boronic acid crude mixtures:
| Purification Strategy | Typical Yield | Expected Purity | Scalability | Key Advantage | Major Drawback |
| Direct Silica Gel Chromatography | < 10% | Poor | Low | None | Massive protodeboronation |
| Direct Trituration (Hexanes/Et₂O) | 40–60% | Moderate | High | Fast, requires no derivatization | Fails if impurities co-precipitate |
| MIDA Boronate Derivatization | 75–90% | > 95% | Very High | Absolute stability on silica | Requires extra synthetic steps |
| Reverse-Phase HPLC (C18) | 50–70% | > 95% | Low | High purity without derivatization | Expensive, low throughput |
Step-by-Step Methodologies
Protocol A: MIDA Boronate Derivatization & Catch-and-Release Purification
This protocol leverages the unique binary affinity of MIDA boronates for silica gel, allowing you to achieve >95% purity for highly unstable ortho-heteroaryl boronic acids 3.
-
Complexation Setup: Suspend the crude (5-morpholinofuran-2-yl)boronic acid in anhydrous DMSO or 1,4-dioxane. Add MIDA anhydride (1.5 equivalents).
-
Thermal Rehybridization: Heat the mixture to 70 °C for 2–4 hours.
-
Self-Validation Step: Monitor by TLC (100% EtOAc). The highly polar, streaking free boronic acid will convert to a distinct, tight, UV-active MIDA boronate spot.
-
-
Catch Phase: Concentrate the mixture under reduced pressure. Load the crude residue onto a standard normal-phase silica gel pad.
-
Impurity Elution: Flush the silica pad with a mixture of Diethyl Ether (Et₂O) containing 1.5% Methanol (MeOH) v/v.
-
Causality: The MIDA boronate has near-infinite retention in this specific solvent system due to its rigid hydrogen-bonding network, while all unreacted morpholine byproducts and organic impurities elute rapidly.
-
-
Release Phase: Switch the eluent to 100% Tetrahydrofuran (THF). The MIDA boronate will mobilize and rapidly elute from the column.
-
Isolation: Concentrate the THF fractions to yield the pure (5-morpholinofuran-2-yl) MIDA boronate as a stable, crystalline solid.
Catch-and-release purification workflow for MIDA boronates.
Protocol B: Direct Trituration (Boroxine Formation)
Use this protocol if you must avoid derivatization and require the free boronic acid for immediate downstream use.
-
Solvent Exchange: Dissolve the crude reaction mixture in a minimal amount of anhydrous Dichloromethane (CH₂Cl₂).
-
Dehydration: Add anhydrous Magnesium Sulfate (MgSO₄) to the solution and stir for 15 minutes.
-
Causality: Removing residual water forces the free boronic acid to dehydrate and condense into its trimeric boroxine (anhydride) form, which is significantly less soluble in non-polar solvents.
-
-
Precipitation: Filter off the MgSO₄. While stirring the filtrate vigorously, slowly add cold hexanes dropwise until the solution becomes cloudy.
-
Maturation: Place the flask in a -20 °C freezer for 2 hours to allow the boroxine to fully crystallize.
-
Isolation: Filter the precipitate rapidly over a glass frit and wash with ice-cold hexanes.
-
Self-Validation Step: ¹H NMR (in DMSO-d₆) should show sharp doublets for the furan protons. Note that dissolving the boroxine in DMSO-d₆ containing trace water will immediately re-hydrolyze it back to the monomeric boronic acid for analysis.
-
References
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: PMC - NIH URL:2
-
Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center Source: Benchchem URL:1
-
General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids Source: ResearchGate URL:3
Sources
Technical Support Center: Overcoming Catalyst Poisoning by Morpholine in Boronic Acid Coupling
Welcome to the Technical Support Center for advanced cross-coupling troubleshooting. This guide addresses one of the most notorious challenges in Suzuki-Miyaura couplings: catalyst deactivation by secondary amines, specifically morpholine.
Part 1: Mechanistic Insight — The Causality of Amine Poisoning
To solve catalyst poisoning, we must first understand the molecular causality. Morpholine is a cyclic secondary amine. Its nitrogen atom possesses a highly accessible lone pair of electrons that acts as a powerful
In a standard Suzuki-Miyaura catalytic cycle, the active Pd(0) species undergoes oxidative addition with an aryl halide to form an electrophilic Pd(II) intermediate. If the catalyst employs small or flexible ligands (e.g.,
Because the catalytic cycle is stalled, the unstable Pd intermediates eventually degrade, stripping the ligands and aggregating into inactive elemental palladium, visually identifiable as a black precipitate ("palladium black")[1]. Concurrently, the unreacted boronic acid remains exposed to the basic reaction conditions, leading to competitive protodeboronation[2].
Part 2: Troubleshooting FAQs
Q1: I am using
Q2: Which ligand system should I switch to in order to prevent this coordination? A2: You must transition to sterically demanding, electron-rich biaryl monophosphine ligands (Buchwald ligands) such as RuPhos or XPhos [3]. The bulky lower ring of these ligands physically shields the palladium center, preventing the morpholine from coordinating. Specifically, RuPhos is highly recommended; its unique steric and electronic profile is proven to lower the energy barrier for reductive elimination when secondary amines are present, making it exceptionally active for morpholine-containing substrates[4].
Q3: Should I use a Pd(II) salt with the free ligand, or a pre-catalyst? A3: Always use a Generation 3 (G3) or Generation 4 (G4) Buchwald precatalyst (e.g., RuPhos Pd G3 ). Using standard Pd(II) salts requires in situ reduction to Pd(0), which can be slow and allows the morpholine to trap the Pd(II) resting state. G3 precatalysts rapidly generate the active monoligated Pd(0) species under mild conditions, kinetically outcompeting the amine's ability to poison the catalyst[5].
Q4: If I cannot change my catalyst system, can I alter the reaction conditions to mitigate the poisoning? A4: Yes. You can employ a biphasic solvent system (e.g., Toluene/Water) to partition the polar morpholine into the aqueous layer, reducing its effective concentration near the organic-soluble Pd catalyst. Additionally, if protodeboronation is occurring due to the stalled cycle, consider using a "slow-release" strategy (e.g., MIDA boronates) to mask the boronic acid and meter it slowly into the active catalytic milieu[2].
Part 3: Data Presentation
The following table summarizes the causal relationship between ligand steric bulk and resistance to morpholine poisoning.
| Catalyst System | Ligand Steric Bulk | Resistance to Amine Poisoning | Typical Yield (with Morpholine) | Mechanism of Action |
| Low (Flexible) | Poor | < 10% (Stalls) | Leaves Pd(II) exposed; forms inactive bis-amine Pd(II) complexes. | |
| Moderate (Bidentate) | Low to Moderate | 20 - 40% | Chelating effect provides slight stability, but still susceptible to displacement. | |
| XPhos Pd G2 | High (Biaryl) | Good | 70 - 85% | Steric shielding prevents amine coordination; rapid Pd(0) generation. |
| RuPhos Pd G3 | Very High (Biaryl) | Excellent | > 90% | Optimal steric profile for secondary amines; lowers reductive elimination barrier[4]. |
Part 4: Experimental Protocols
Step-by-Step Methodology: Morpholine-Tolerant Suzuki-Miyaura Coupling
Self-Validating System: This protocol utilizes a biphasic solvent system to physically isolate the polar amine and a G3 precatalyst that provides a visual cue (color change upon activation) to confirm the active Pd(0) species is generated.
-
Preparation & Degassing : In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and the boronic acid (1.2 - 1.5 equiv). If morpholine is present as a free additive or substrate, add it now. Dissolve the mixture in anhydrous THF or 1,4-Dioxane (0.2 M). Sparge the solution with Argon for 15 minutes to remove oxygen, which promotes oxidative homocoupling.
-
Precatalyst Addition : Add RuPhos Pd G3 (1-2 mol%) and the free RuPhos ligand (1-2 mol%) to the reaction mixture under a positive flow of Argon.
-
Expert Insight: Adding a slight excess of free ligand stabilizes the monoligated Pd(0) intermediate and prevents the formation of palladium black during the catalytic cycle.*
-
-
Biphasic Base Addition : Add a thoroughly degassed aqueous solution of
(2.0 - 3.0 equiv, 1.0 M).-
Expert Insight: The biphasic system (THF/Water) helps partition the polar morpholine into the aqueous layer, drastically reducing its ability to interact with the organic-soluble palladium catalyst.*
-
-
Reaction Execution : Heat the biphasic mixture to 60–80 °C with vigorous stirring (1000 rpm) to ensure adequate mass transfer between the phases. Monitor via LC-MS. The reaction typically reaches completion within 2–4 hours due to the rapid turnover of the G3 precatalyst[5].
-
Workup : Cool to room temperature, dilute with EtOAc, and separate the layers. Wash the organic layer with water and brine, dry over
, concentrate, and purify via flash chromatography.
Part 5: Mandatory Visualization
Catalytic cycle of Suzuki-Miyaura coupling highlighting morpholine poisoning and ligand rescue.
Step-by-step experimental workflow for morpholine-tolerant palladium cross-coupling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald CX Precatalysts | Umicore [pmc.umicore.com]
Optimal storage conditions to prevent degradation of (5-Morpholinofuran-2-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage and handling of (5-Morpholinofuran-2-yl)boronic acid to prevent its degradation. By understanding the inherent instabilities of this molecule and implementing the recommended protocols, users can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I just received my shipment of (5-Morpholinofuran-2-yl)boronic acid and it's a slightly off-white to brownish solid. Is this normal?
A1: Yes, a pale brown to brown appearance for furan-containing boronic acids is not uncommon.[1] However, a significant darkening of the material over time may indicate degradation. It is crucial to store the compound under the recommended conditions immediately upon receipt to minimize any further change.
Q2: Why is (5-Morpholinofuran-2-yl)boronic acid considered an unstable compound?
A2: The instability of (5-Morpholinofuran-2-yl)boronic acid arises from two key structural features: the furan ring and the boronic acid moiety. Furan rings are susceptible to degradation under acidic or basic conditions.[2][3] Boronic acids, in general, are prone to decomposition via pathways such as protodeboronation, which is the cleavage of the carbon-boron bond, and is often accelerated by moisture, heat, and acidic or basic environments.[4][5][6]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the boronic acid inactive for cross-coupling reactions.[4] This process is exacerbated by moisture and extreme pH conditions.[5]
-
Oxidation: Exposure to air can lead to oxidation of the boronic acid.
-
Polymerization/Ring Opening: The furan ring can undergo acid-catalyzed hydrolysis and ring-opening, which can lead to the formation of polymeric materials.[2]
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While this is often a reversible process, it reduces the amount of active monomeric boronic acid available for reaction.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While refrigeration is recommended, a standard freezer may not provide a sufficiently dry environment. It is critical to store the compound in a tightly sealed container, preferably under an inert atmosphere, within the freezer to protect it from moisture.[5][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of the boronic acid (protodeboronation) | Use a fresh sample of the boronic acid. Consider using a more stable derivative, such as the corresponding pinacol ester or MIDA boronate, for the reaction.[6][8][9] These derivatives slowly release the active boronic acid in situ, minimizing its exposure to harsh reaction conditions. |
| Compound has darkened significantly in color | Oxidation and/or polymerization | The material has likely degraded. It is not recommended for use in sensitive applications. Review your storage protocol to ensure it is being stored under an inert atmosphere and protected from light. |
| Poor solubility in reaction solvent | Formation of insoluble degradation products or boroxines | Attempt to dissolve a small sample in the desired solvent. If solubility is an issue, consider gentle heating or sonication. However, be aware that heat can accelerate degradation. If the material remains insoluble, it is likely degraded. |
| Inconsistent analytical data (e.g., NMR, LC-MS) | Presence of degradation products or boroxines | Purify the boronic acid before use. Recrystallization or chromatography on deactivated or neutral silica gel can be effective.[2] Standard silica gel can be slightly acidic and may cause degradation.[2] |
Optimal Storage and Handling Protocols
Proper storage is paramount to maintaining the quality and reactivity of (5-Morpholinofuran-2-yl)boronic acid. The following conditions are recommended to minimize degradation.
Summary of Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (refrigerated or frozen) | Slows down the rate of decomposition reactions.[5][7] |
| Atmosphere | Dry, inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture.[4] |
| Container | Tightly sealed, amber glass vial or a container with a PTFE-lined cap | Protects from light and prevents moisture ingress.[10] |
| Handling | In a glovebox or under a stream of inert gas | Minimizes exposure to air and moisture during weighing and transfer.[4] |
| pH | Neutral | Boronic acids are most stable at neutral pH.[5] Avoid contact with strong acids or bases during storage. |
Step-by-Step Protocol for Long-Term Storage
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If not already packaged under an inert atmosphere, transfer the boronic acid to a suitable container (e.g., a Schlenk flask or a vial with a septum cap) inside a glovebox or under a positive pressure of argon or nitrogen.
-
Sealing: Ensure the container is tightly sealed. For vials, use caps with chemically resistant liners like PTFE.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
-
Storage: Place the sealed container in a designated, explosion-proof refrigerator or freezer.
Decision Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of (5-Morpholinofuran-2-yl)boronic acid.
Caption: Decision workflow for storage and handling.
References
-
Lab Alley. (2025, July 15). How to Store Boric Acid. Retrieved from [Link]
-
UNIS. (n.d.). Boronic Acid freight shipping. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
Shcherbakov, D., et al. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Retrieved from [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Formylfuran-2-boronic acid. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
MDPI. (2021, April 2). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Retrieved from [Link]
-
Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]
Sources
- 1. 5-Formylfuran-2-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. unisco.com [unisco.com]
Technical Support Center: Overcoming Reactivity Challenges with Electron-Rich Furan Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with electron-rich furan boronic acids. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the common challenge of low reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to empower you with the knowledge to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns when working with these sensitive substrates.
Q1: Why is my furan boronic acid showing little to no reactivity in my Suzuki coupling reaction?
The primary reason for the low reactivity of electron-rich furan boronic acids is their susceptibility to a detrimental side reaction called protodeboronation.[1][2] In this process, the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom, leading to the formation of furan as a byproduct and consumption of your starting material.[1][3] This reaction is often accelerated by the very conditions required for the Suzuki coupling, namely heat and the presence of a base.[1][4]
Q2: I'm observing a significant amount of furan in my reaction mixture. What is causing this?
The presence of furan is a direct indicator of protodeboronation.[1][3] This side reaction competes with the desired cross-coupling pathway. The electron-rich nature of the furan ring makes the carbon-boron bond particularly prone to cleavage under the reaction conditions.
Q3: How should I properly store and handle furan boronic acids to maintain their integrity?
Furan boronic acids are sensitive to moisture and air.[4] It is crucial to store them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place, often refrigerated at 2-8°C.[5] Improper storage can lead to decomposition even before the reagent is used in a reaction.
Q4: Are there more stable alternatives to furan boronic acids that I can use?
Yes, several more stable derivatives can be employed to circumvent the issue of protodeboronation. These include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.[6]
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[4][7]
-
Potassium trifluoroborates: These salts are crystalline, air-stable solids that are less prone to protodeboronation compared to their boronic acid counterparts.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting and optimizing your reactions involving electron-rich furan boronic acids.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
A low yield is the most common problem and is often multifactorial. The following troubleshooting workflow can help identify and resolve the underlying issues.
Caption: Troubleshooting workflow for low-yield reactions.
As protodeboronation is the primary culprit, addressing it is the first and most critical step.
Caption: Competing pathways for furan boronic acid.
Strategies to Minimize Protodeboronation:
-
Lower the Reaction Temperature: Elevated temperatures significantly accelerate protodeboronation.[1] Whenever possible, attempt the reaction at room temperature or slightly elevated temperatures (e.g., 40-60°C).[1][4]
-
Shorten the Reaction Time: Utilize a highly active catalyst system that promotes rapid cross-coupling, thereby minimizing the time the furan boronic acid is exposed to destabilizing conditions.[1]
-
Use a Stable Boronic Acid Derivative: As mentioned in the FAQs, employing pinacol esters, MIDA boronates, or potassium trifluoroborates is a highly effective strategy.[1][4][7][8] MIDA boronates are particularly advantageous as they slowly release the active boronic acid, maintaining a low concentration that favors the desired reaction.[4][7][9]
The choice of palladium catalyst and ligand is critical for efficient coupling at lower temperatures.
-
Palladium Pre-catalyst: Modern palladium pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are highly effective.[1][10] These pre-catalysts rapidly generate the active Pd(0) species under mild conditions.[1]
-
Ligand Selection: Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the palladium center, preventing decomposition and promoting the key steps of the catalytic cycle.[11][12][13]
-
Anaerobic Conditions: Oxygen can deactivate the catalyst.[11] It is imperative to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
The reaction environment plays a crucial role in the delicate balance between cross-coupling and protodeboronation.
| Parameter | Recommendation | Rationale |
| Base | Screen a variety of bases. Mild, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][10][13][14] | The choice of base and its concentration influences the rate of both transmetalation (desired) and protodeboronation (undesired).[9] The pH of the reaction medium is a critical factor.[1] |
| Solvent | Use anhydrous solvents where possible to minimize the proton source for protodeboronation.[1] Common choices include dioxane, THF, or toluene, often with a small amount of water to facilitate the reaction.[13][15] | Water is a proton source that directly contributes to protodeboronation.[1] However, a small amount is often necessary for the Suzuki-Miyaura catalytic cycle to proceed efficiently with certain bases. |
Issue 2: Difficulty in Product Purification
Sometimes, even with a successful reaction, isolating the pure product can be challenging.
-
Co-elution with Furan: The furan byproduct from protodeboronation can have a similar polarity to the desired product, making chromatographic separation difficult.[1]
-
Solution: Meticulously optimize your column chromatography conditions by screening different solvent systems (e.g., varying ratios of hexanes/ethyl acetate or dichloromethane/methanol). If separation remains challenging, consider recrystallization or derivatization of the product to alter its polarity.
-
-
Homocoupling of the Boronic Acid: The presence of oxygen can lead to the palladium-catalyzed coupling of two furan boronic acid molecules, creating a difuryl byproduct.[11]
Experimental Protocol: A Starting Point for Optimization
This general procedure is designed for the Suzuki-Miyaura coupling of an aryl halide with a furan boronic acid derivative, incorporating best practices to minimize side reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
Furan-2-boronic acid pinacol ester (or MIDA boronate) (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the furan boronic acid derivative, and the base.
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture vigorously at room temperature (20–25°C) or with gentle heating (40–60°C).
-
Monitor the reaction progress by TLC or LC-MS. Given the high catalyst activity, reactions may reach completion in as little as one hour.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
References
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(12), 3879–3881. Available from: [Link]
-
Noonan, G. M., & Leach, A. G. Boronic Acid Mediated Reaction in the Solid State. Royal Society of Chemistry. Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 1(4), 325-329. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]
-
Vedejs, E., & Chapman, R. W. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(23), 5397–5400. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Behra, J., & Sibi, M. P. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Organic Letters, 16(24), 6436–6439. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
Organic Chemistry Portal. Furan synthesis. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Hartwig, J. F., & Cook, A. K. (2019). Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. Journal of the American Chemical Society, 141(46), 18438–18445. Available from: [Link]
-
ResearchGate. Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. Available from: [Link]
-
Maastricht University. Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Available from: [Link]
-
Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6396–6397. Available from: [Link]
-
Thermo Scientific Alfa Aesar. Furan-3-boronic acid, 97% 1 g. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]
-
ResearchGate. The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Wang, B., & Anslyn, E. V. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(44), 10356–10363. Available from: [Link]
-
Jaganathan, A., & Cooks, R. G. (2020). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science, 11(29), 7580–7585. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(32), 10189–10202. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Minimizing homocoupling side reactions with (5-Morpholinofuran-2-yl)boronic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by electron-rich heteroaryl boronic acids.
(5-Morpholinofuran-2-yl)boronic acid (CAS: 2225176-14-5) is a highly valuable building block in drug discovery, but its extreme electron density—driven by the electron-donating morpholine ring conjugated to the furan core—makes it notoriously unstable under standard Suzuki-Miyaura conditions . Researchers utilizing this reagent typically encounter two massive yield-killing side reactions: rapid protodeboronation and oxidative homocoupling (the formation of the symmetrical 5,5'-dimorpholino-2,2'-bifuran dimer) .
This guide provides a mechanistic breakdown and field-proven, self-validating protocols to suppress homocoupling and drive your cross-coupling to completion.
Mechanistic Insights: The Causality of Homocoupling
To stop homocoupling, we must understand its catalytic origin. Homocoupling of boronic acids does not typically occur via the standard cross-coupling cycle; it proceeds via an off-cycle oxo-palladium pathway driven by molecular oxygen [[1]]([Link]).
When trace O₂ infiltrates the reaction, it oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo or oxo complex. This highly reactive intermediate rapidly undergoes double transmetalation with two equivalents of the electron-rich (5-Morpholinofuran-2-yl)boronic acid. Subsequent reductive elimination yields the undesired homocoupled dimer and regenerates Pd(0) . Because 2-furylboronic acids transmetalate exceptionally fast, any delay in the oxidative addition of your aryl halide partner disproportionately favors this oxidative homocoupling cascade .
Catalytic cycles of Suzuki cross-coupling vs. oxidative homocoupling pathways.
Troubleshooting FAQs
Q1: I am observing >40% of the symmetrical furan dimer. How do I suppress the aerobic oxidation pathway? A1: The primary driver of homocoupling is dissolved oxygen . Standard nitrogen balloons are insufficient for highly sensitive 2-heteroaryl boronic acids. You must employ strict Schlenk techniques. We recommend the "freeze-pump-thaw" degassing method for your solvent system (typically 1,4-Dioxane/H₂O) for a minimum of three cycles. This physically removes dissolved O₂, starving the Pd(II)-oxo pathway of its primary oxidant .
Q2: Even with rigorous degassing, homocoupling persists. Is my catalyst choice the problem? A2: Yes. Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here because their oxidative addition step is too slow, leaving the active Pd center vulnerable to off-cycle degradation . You must use a catalyst system that rapidly generates a highly active, monoligated Pd(0) species at room temperature. The Buchwald XPhos Pd G3 precatalyst is the gold standard for unstable 2-heteroaryl boronic acids . The bulky, electron-rich XPhos ligand accelerates oxidative addition and forces rapid reductive elimination, ensuring the cross-coupling cycle outpaces the homocoupling cycle .
Q3: Does the dosing strategy of the boronic acid matter? A3: Absolutely. Homocoupling requires two boronic acid molecules to coordinate to the same palladium center. By using a syringe pump to slowly dose the boronic acid into the reaction mixture over 2-4 hours, you maintain an extremely low steady-state concentration of the boronic acid . This statistically minimizes the probability of double transmetalation, effectively shutting down the homocoupling pathway.
Q4: What base and solvent system minimizes side reactions? A4: Strong aqueous bases (e.g., NaOH, KOH) accelerate the protodeboronation of the furan ring . Instead, utilize a mild, anhydrous-leaning system such as finely milled K₃PO₄ in 1,4-Dioxane with minimal water (e.g., 10:1 Dioxane:H₂O) . The trace water is necessary to activate the boronic acid via the formation of a boronate species, but keeping the water concentration low prevents hydrolytic degradation.
Quantitative Data: Impact of Reaction Parameters
The table below synthesizes the causality of experimental choices on the ratio of desired product to homocoupled byproduct when using highly unstable 2-heteroaryl boronic acids.
| Catalyst System | Ligand | Base / Solvent | Dosing Strategy | Cross-Coupling Yield (%) | Homocoupling (%) |
| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ / DME:H₂O | All-at-once | 15% | 65% |
| Pd(OAc)₂ (5 mol%) | SPhos | K₃PO₄ / Toluene:H₂O | All-at-once | 42% | 38% |
| XPhos Pd G2 (2 mol%) | XPhos | K₃PO₄ / Dioxane:H₂O | All-at-once | 71% | 18% |
| XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ / Dioxane:H₂O | Syringe Pump (3h) | 92% | < 3% |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol incorporates internal validation steps to ensure the reaction trajectory is correct before committing extensive time and resources to workup and purification.
Materials:
-
Aryl Halide electrophile (1.0 equiv, 1.0 mmol)
-
(5-Morpholinofuran-2-yl)boronic acid (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
K₃PO₄ (Tribasic, finely milled) (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / HPLC-grade H₂O (10:1 ratio, 11 mL total)
Step-by-Step Methodology:
-
Solvent Degassing (Validation Step 1): Prepare the 10:1 1,4-Dioxane/H₂O mixture. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.
-
Validation: The solvent must show absolutely no gas evolution (bubbling) upon thawing under static vacuum during the final cycle. If bubbling occurs, repeat the cycle.
-
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, XPhos Pd G3, and K₃PO₄. Evacuate and backfill the flask with ultra-pure Argon three times.
-
Initiation: Add 8 mL of the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. Stir at room temperature (20-25 °C) for 5 minutes to ensure the generation of the active Pd(0) species (the solution typically turns a deep red/orange).
-
Syringe Pump Dosing: Dissolve the (5-Morpholinofuran-2-yl)boronic acid in the remaining 3 mL of degassed solvent. Load this into a gas-tight syringe. Using a syringe pump, add this solution to the vigorously stirring reaction mixture at a rate of 1.0 mL/hour.
-
In-Process Monitoring (Validation Step 2): After 1 hour of dosing, extract a 10 µL aliquot using an argon-purged microsyringe. Quench immediately in 1 mL of LC-MS grade Acetonitrile and analyze via LC-MS at 254 nm.
-
Validation: You should observe the product mass, unreacted aryl halide, and strictly <5% relative AUC of the homocoupled dimer mass (m/z ~ 304 for the 5,5'-dimorpholino-2,2'-bifuran dimer). If the dimer exceeds 10%, halt the addition immediately, as your system has an oxygen leak.
-
-
Completion & Workup: Once dosing is complete, stir for an additional 30 minutes. Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled product.
References
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]
-
ACS Catalysis. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. URL:[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. URL:[Link]
Sources
Work-up procedures for amphoteric boronic acids containing morpholine
Technical Support Center: Work-Up & Purification Strategies for Morpholine-Containing Amphoteric Boronic Acids
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals grappling with one of the most notoriously difficult structural motifs in synthetic chemistry: amphoteric boronic acids containing a morpholine moiety.
The Core Challenge (Causality & Mechanism)
The extreme difficulty in isolating and purifying these compounds stems directly from their dual-polarity. The morpholine nitrogen acts as a Brønsted base (conjugate acid pKa ~8.3), while the boronic acid acts as a Lewis acid (pKa ~8–10). In aqueous solutions, these molecules exist as highly polar zwitterions or internal salts near neutral pH. Consequently, they are 1: at low pH, the morpholine is protonated; at high pH, the boronate anion dominates; and at the isoelectric point, the zwitterion resists partitioning into standard organic solvents[1]. This renders traditional liquid-liquid extraction highly inefficient and necessitates specialized, self-validating work-up protocols.
Section 1: Decision Matrix & Workflow
Workflow for the work-up and purification of morpholine boronic acids.
Section 2: Troubleshooting Guides & Step-by-Step Protocols
Issue 1: "My product completely disappears into the aqueous phase during liquid-liquid extraction."
-
Root Cause: The formation of a highly hydrated zwitterion prevents the molecule from partitioning into non-polar organic solvents like dichloromethane (DCM) or diethyl ether.
-
Solution: Salting-out extraction at the exact isoelectric point (pI), utilizing the common-ion effect to 2[2].
Protocol: pI-Targeted Salting-Out Extraction
-
Cooling: Transfer the crude aqueous reaction mixture to an ice bath and cool to 0–5 °C to minimize thermal degradation.
-
pH Adjustment: Carefully adjust the pH to 8.0–8.5 (the approximate isoelectric point) using 1M HCl or 1M NaOH. Monitor continuously with a calibrated pH meter.
-
Salting Out: Saturate the aqueous layer by 2 until no more salt dissolves[2]. This dramatically increases the ionic strength, decreasing the solubility of the organic zwitterion in the aqueous phase.
-
Extraction: Extract 5–8 times with a highly polar, water-immiscible solvent system. A mixture of 4:1 EtOAc/THF or pure n-butanol is highly recommended.
-
Isolation: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 35 °C to prevent protodeborylation.
Issue 2: "I tried silica gel chromatography, but the compound irreversibly bound to the column or streaked heavily."
-
Root Cause: The basic morpholine nitrogen strongly2 on the silica gel, causing peak tailing and irreversible binding[2]. Simultaneously, the free boronic acid can form covalent borasiloxane bonds with the silica matrix.
-
Solution: Temporary derivatization to mask the Lewis acidity, or the use of basic modifiers in the eluent.
Protocol: Diethanolamine (DEA) Adduct Catch-and-Release
-
Complexation: Dissolve the crude mixture in a non-polar solvent (e.g., diethyl ether or toluene). Add 1.1 equivalents of diethanolamine (DEA) and stir at room temperature. The DEA forms a stable, crystalline dative complex with the boronic acid, effectively masking its Lewis acidity and often3[3].
-
Filtration: Filter the precipitated DEA-boronate complex. The morpholine basicity remains, but the overall polarity is significantly reduced, leaving many impurities in the filtrate.
-
Release: To release the free boronic acid, suspend the DEA complex in a biphasic mixture of EtOAc and saturated aqueous boric acid (or a sorbitol solution). The aqueous boric acid/sorbitol competitively binds the DEA,3 into the organic layer[3].
Section 3: Quantitative Data & Solvent Selection
When direct extraction is mandatory, solvent selection is the most critical variable. Below is a comparative analysis of extraction efficiencies for morpholine boronic acids at their isoelectric point.
| Solvent System | Relative Extraction Efficiency (%) | Evaporation Difficulty | Technical Notes |
| Dichloromethane (DCM) | < 10% | Easy | Too non-polar; fails to disrupt zwitterion hydration. |
| Ethyl Acetate (EtOAc) | 20 - 30% | Easy | Requires exhaustive extraction (10+ washes) for decent yield. |
| 2-Methyltetrahydrofuran | 50 - 60% | Moderate | Excellent phase separation; greener alternative to THF. |
| 4:1 EtOAc / THF | 70 - 80% | Moderate | Optimal balance of polarity and volatility. |
| n-Butanol | > 85% | Hard | Best recovery, but high boiling point risks thermal degradation during removal. |
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use ion-exchange chromatography for these compounds? A: Yes. Because the morpholine group is a basic amine, you can utilize a strong cation exchange (SCX) resin (a "catch-and-release" methodology). Load the crude mixture in an acidic aqueous solution so the morpholine is fully protonated and binds to the resin. Wash with methanol to remove non-basic impurities, then elute the target compound using 2M ammonia in methanol. Caution: Prolonged exposure to basic methanol can sometimes lead to methyl boronate ester formation, requiring subsequent gentle hydrolysis.
Q: How do I remove excess boric acid from my final product? A: Boric acid is a common byproduct (e.g., from deprotection steps) and is notoriously difficult to separate from amphoteric boronic acids. A highly effective method is to perform a 3[3]. Sorbitol forms a highly water-soluble complex with boric acid, pulling it into the aqueous phase while the target boronic acid remains in the organic phase[3]. Alternatively, repeated co-evaporation with methanol can volatilize boric acid as trimethyl borate.
Q: I am observing significant protodeborylation during concentration. How can I prevent this? A: Boronic acids containing basic heteroatoms are susceptible to protodeborylation (cleavage of the C-B bond), especially under thermal stress or in the presence of transition metal impurities. Avoid rotary evaporation of water at temperatures above 35 °C. Instead, use lyophilization (freeze-drying) to remove aqueous solvents, and ensure complete removal of metal catalysts using metal scavengers (e.g., QuadraSil AP) prior to 4[4].
References
- Benchchem. Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
- Reddit (r/chemistry). Purification of boronic acids?
- SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Chemistry Stack Exchange. Challenging purification of organoboronic acids.
Sources
Technical Support Center: Handling & Troubleshooting (5-Morpholinofuran-2-yl)boronic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (5-Morpholinofuran-2-yl)boronic acid .
This compound is a highly valuable building block in drug development, but it is notoriously difficult to handle. The morpholine ring donates electron density into the furan system, making the carbon-boron (C-B) bond highly polarized. Combined with the inherent hygroscopic nature of boronic acids[], this reagent rapidly absorbs atmospheric moisture, leading to stoichiometric inaccuracies and aggressive protodeboronation[2]. This guide provides field-proven, self-validating protocols to secure your experimental workflows.
Diagnostic Workflow
When a Suzuki-Miyaura cross-coupling or Petasis reaction fails using this reagent, the root cause is almost always linked to moisture-induced degradation. Use the following diagnostic logic to isolate the failure point.
Troubleshooting workflow for inconsistent yields using hygroscopic boronic acids.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my cross-coupling yield drop significantly when using a previously opened bottle of (5-Morpholinofuran-2-yl)boronic acid? Causality: Boronic acids exist in a dynamic equilibrium between the free acid, the boroxine (anhydride) trimer, and hydrated complexes[3]. When exposed to ambient humidity, the hygroscopic powder absorbs water rapidly[4]. This causes a severe stoichiometric imbalance—you are weighing water instead of the active reagent. Furthermore, the absorbed moisture acts as a proton source. Under the basic conditions of a Suzuki-Miyaura coupling, this electron-rich furan-2-boronic acid undergoes rapid protodeboronation, prematurely cleaving the C-B bond[2].
Q2: My LC-MS shows a major byproduct with an m/z corresponding to 4-(furan-2-yl)morpholine. What is the exact mechanism of this degradation? Causality: The electron-donating morpholine group increases the electron density at the C2 position of the furan ring. When moisture is present, hydroxide ions coordinate to the empty p-orbital of the boron atom, forming a negatively charged boronate complex[5]. This intermediate facilitates the electrophilic attack of a proton (from the absorbed water) at the ipso-carbon, resulting in the irreversible cleavage of the C-B bond to form 4-(furan-2-yl)morpholine and boric acid[2].
Protodeboronation pathway of electron-rich furan-2-boronic acids in the presence of moisture.
Q3: How can I accurately weigh and dispense this reagent without a glovebox? Causality: Minimizing atmospheric exposure prevents the hygroscopic shift and subsequent boroxine/hydrate formation[6]. Solution: Store the reagent at -20°C in a secondary container filled with active desiccant[4]. Crucially, allow the container to reach room temperature in a desiccator before opening. Opening a cold bottle causes instant condensation of atmospheric moisture onto the reagent. For critical reactions, bypass the weighing error entirely by converting the batch into a stable derivative (see Protocol B), such as a MIDA boronate, which is non-hygroscopic and indefinitely stable on the benchtop[7].
Quantitative Impact of Moisture on Reagent Integrity
The following table synthesizes the impact of various storage conditions on the integrity of electron-rich heteroaryl boronic acids.
| Storage Condition | Exposure Time | Est. Moisture Uptake (w/w %) | Active Reagent Error | Protodeboronation Risk |
| -20°C, Argon, Desiccated | > 6 months | < 1% | Negligible | Low |
| 4°C, Ambient Air | 1 week | 5 - 10% | Moderate (Requires qNMR) | Medium |
| 25°C, Ambient Air (70% RH) | 48 hours | 15 - 25% | Severe (Yield drop >30%) | High |
| Dissolved in basic aq. solvent | 1 hour | N/A (Hydrolysis) | Complete Degradation | Critical |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only solve the handling issue but provide analytical proof of the reagent's active state.
Protocol A: qNMR Determination of Active Boronic Acid Content
Because of the dynamic boronic acid/boroxine equilibrium[6], simple mass is unreliable. This protocol uses quantitative NMR (qNMR) to determine the exact active monomer concentration before setting up a sensitive cross-coupling.
-
Preparation: Weigh approximately 10.0 mg of the suspect (5-Morpholinofuran-2-yl)boronic acid and exactly 5.0 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into an oven-dried vial. Record the exact masses to 0.1 mg precision.
-
Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. (Self-Validation Note: Avoid CDCl3 or D2O, as they can shift the boroxine equilibrium or cause incomplete dissolution, skewing the integration).
-
Acquisition: Acquire a 1H NMR spectrum using a long relaxation delay (D1 > 10 seconds) to ensure complete relaxation of all protons for accurate integration.
-
Calculation: Calculate the absolute purity by comparing the integration of the distinct furan protons against the aromatic protons of the internal standard. Use this calculated active mass to adjust your reaction stoichiometry.
Protocol B: In-Situ Stabilization via Pinacol Esterification
If a batch has been compromised by moisture, or if you need to store it long-term without a glovebox, convert it to the highly stable pinacol ester (BPin)[2].
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the boronic acid and 1.1 equivalents of anhydrous pinacol in dry THF.
-
Water Scavenging: Add a generous amount (approx. 5 mass equivalents) of anhydrous magnesium sulfate (MgSO4). (Self-Validation Note: The MgSO4 serves a dual purpose—it scavenges ambient moisture that causes protodeboronation and drives the esterification equilibrium forward by absorbing the water byproduct[]).
-
Reaction: Stir the suspension vigorously at room temperature for 12–16 hours.
-
Isolation: Filter the mixture through a pad of Celite to remove the hydrated MgSO4. Concentrate the filtrate under reduced pressure. The resulting (5-Morpholinofuran-2-yl)boronic acid pinacol ester is non-hygroscopic, highly resistant to protodeboronation, and can be stored on the benchtop[2].
References
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH.[Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. National Institutes of Health (PMC).[Link]
- Formulation of boronic acid compounds.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6713446B2 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 7. 硼酸及其衍生物 [sigmaaldrich.com]
Validation & Comparative
Reactivity Comparison: (5-Morpholinofuran-2-yl)boronic Acid vs. Pinacol Ester in Suzuki-Miyaura Couplings
Executive Summary
In the realm of palladium-catalyzed cross-coupling, electron-rich heteroaryl boronates present significant synthetic challenges. The 5-morpholinofuran-2-yl system represents a "perfect storm" of instability: the strongly electron-donating morpholine ring feeds electron density into the already electron-rich furan core.
As a Senior Application Scientist, I frequently see campaigns stall due to the mishandling of these specific reagents. This guide objectively evaluates the free boronic acid versus its pinacol ester (Bpin) counterpart, providing mechanistic rationale, comparative data, and self-validating protocols to ensure your coupling reactions succeed.
Mechanistic Causality: The Protodeboronation Dilemma
To master these reagents, you must first understand the electronic causality governing their behavior.
The Free Boronic Acid: Boronic acids are generally highly reactive in the transmetalation step because their free hydroxyl groups readily form the active hydroxyboronate complex[1]. However, for (5-morpholinofuran-2-yl)boronic acid, this reactivity is a critical vulnerability. The morpholine nitrogen donates electron density through resonance into the furan core, significantly increasing the nucleophilicity of the ipso-carbon (C2). This configuration drastically lowers the activation energy for electrophilic attack by a proton (from water, alcohols, or bases), leading to rapid protodeboronation [2]. The result is the cleavage of the C-B bond, yielding 4-(furan-2-yl)morpholine and boric acid before transmetalation can occur[3].
The Pinacol Ester (Bpin): Esterification with pinacol sterically shields the boron atom and reduces its overall Lewis acidity. This structural modification suppresses the premature formation of the reactive boronate intermediate[1]. While the Bpin ester requires in situ hydrolysis or direct activation by a base to undergo transmetalation—often altering the reaction kinetics compared to the free acid[4]—its near-immunity to benchtop degradation ensures a higher effective concentration of the coupling partner in the catalytic cycle.
Quantitative Reactivity Profile
The choice between the free acid and the Bpin ester dictates your reaction stoichiometry, catalyst selection, and storage conditions.
| Parameter | (5-Morpholinofuran-2-yl)boronic acid | (5-Morpholinofuran-2-yl)boronic acid pinacol ester |
| Benchtop Stability | Low (Prone to rapid protodeboronation) | High (Stable to air and ambient moisture) |
| Transmetalation Rate | Very Fast | Moderate (Requires base/hydrolysis activation) |
| Protodeboronation Risk | Critical (Especially in protic/basic media) | Minimal |
| Equivalents Required | 1.5 – 2.0 (To outpace degradation) | 1.05 – 1.2 (Highly atom-economical) |
| Purification Method | Difficult (Often used crude) | Silica Gel Chromatography / Recrystallization |
| Ideal Catalyst System | Fast-activating (e.g., Pd(P(t-Bu)3)2) | Standard (e.g., Pd(dppf)Cl2) |
Visualizing the Degradation Pathway
Caption: Competing pathways of transmetalation and protodeboronation for furan-2-yl boron reagents.
Strategic Experimental Design & Protocols
Every protocol must be a self-validating system. Below are the optimized methodologies for both reagents, designed to exploit their specific electronic properties.
Protocol A: Cross-Coupling with the Free Boronic Acid
Causality: Because the free acid rapidly degrades, the system must prioritize speed over thermodynamic stability. We use a highly active catalyst and anhydrous conditions to outpace protodeboronation.
-
Preparation: Charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv), (5-morpholinofuran-2-yl)boronic acid (1.8 equiv) , and anhydrous K3PO4 (2.0 equiv). Note the high equivalents to compensate for inevitable degradation.
-
Catalyst Addition: Add a fast-activating catalyst such as Pd(P(t-Bu)3)2 (5 mol%).
-
Atmosphere: Evacuate and backfill the flask with dry N2 (3 cycles).
-
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M).
-
Reaction: Heat to 80 °C.
-
Self-Validation Step: At the 30-minute mark, pull an aliquot for LCMS. Look for the mass of 4-(furan-2-yl)morpholine (m/z ~153). If this degradation peak dominates without corresponding product formation, your catalyst activation is too slow relative to the protodeboronation rate.
-
Workup: Quench with water, extract with EtOAc, and purify.
Protocol B: Cross-Coupling with the Pinacol Ester (Bpin)
Causality: The Bpin ester is highly stable but requires hydrolysis to generate the active transmetalating species[4]. A biphasic aqueous system is deliberately chosen to slowly release the active boronate, matching the rate of the catalytic cycle and preventing a buildup of unstable intermediates.
-
Preparation: Charge a flask with the aryl halide (1.0 equiv), (5-morpholinofuran-2-yl)boronic acid pinacol ester (1.1 equiv) , and Na2CO3 (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (3 mol%).
-
Atmosphere: Purge with N2.
-
Solvent: Add a degassed mixture of Toluene/Ethanol/Water (3:1:1 v/v/v). The water is strictly required here to hydrolyze the Bpin ester in situ.
-
Reaction: Heat to 90 °C for 2-4 hours.
-
Self-Validation Step: Monitor via TLC. You should observe a steady, slow consumption of the Bpin ester. The absence of the m/z 153 byproduct confirms the protective effect of the pinacol ligand.
-
Workup: Separate the organic layer, dry over Na2SO4, concentrate, and purify via standard silica gel chromatography.
Visualizing the Workflow
Caption: Optimized workflow selection based on the boron reagent's stability and reactivity profile.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews (RSC Publishing), 2014. Available at:[Link]
-
Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations". National Institutes of Health (PMC), 2014. Available at:[Link]
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates". National Institutes of Health (PMC), 2010. Available at:[Link]
Sources
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- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive and Comparative Guide to the ¹H NMR Characterization of (5-Morpholinofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Morpholinofuran-2-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of the morpholine moiety can enhance aqueous solubility and introduce favorable pharmacokinetic properties, while the furan-boronic acid scaffold serves as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for this purpose.
This guide provides a detailed, predictive analysis of the ¹H NMR spectrum of (5-Morpholinofuran-2-yl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, we will leverage established principles of NMR spectroscopy and comparative data from structurally related molecules to forecast the chemical shifts and coupling patterns. This guide is intended to serve as a robust reference for researchers synthesizing or utilizing this compound, enabling them to anticipate spectral features and confirm the identity and purity of their samples. We will also present a standardized protocol for acquiring high-quality ¹H NMR data for this class of compounds.
Predicted ¹H NMR Spectrum of (5-Morpholinofuran-2-yl)boronic acid
The structure of (5-Morpholinofuran-2-yl)boronic acid, with the predicted proton assignments, is shown below. The anticipated chemical shifts are based on the electronic environment of each proton, influenced by the electron-donating morpholine group and the electron-withdrawing boronic acid moiety, all transmitted through the furan ring.
A Head-to-Head Comparison of Furan and Thiophene Boronic Acid Analogs in Drug Discovery
A Senior Application Scientist's Guide to Navigating Bioisosteric Replacement for Enhanced Bioactivity
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a pivotal decision that profoundly influences a compound's pharmacological profile. Among the most utilized five-membered aromatic heterocycles, furan and thiophene are classic examples of bioisosteres—substituents that, due to their similar physical or chemical properties, can be interchanged to enhance a molecule's biological activity.[1][2] This guide provides an in-depth, data-driven comparison of furan and thiophene boronic acid analogs, offering critical insights for researchers and drug development professionals.
The introduction of a boronic acid moiety further elevates the chemical diversity and potential therapeutic applications of these scaffolds. Boronic acids are versatile functional groups known for their ability to form reversible covalent bonds with active site serines in enzymes, making them potent inhibitors.[3][4] They are also crucial building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[5][6]
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between furan and thiophene lie in their constituent heteroatoms—oxygen and sulfur, respectively. These differences in electronegativity, atomic size, and polarizability cascade into distinct physicochemical properties that are critical for drug design.[2]
| Property | Furan Analogs | Thiophene Analogs | Impact on Drug Properties |
| Heteroatom | Oxygen | Sulfur | Influences electronegativity, bond angles, and reactivity.[2] |
| Electronegativity | Higher | Lower | Oxygen's higher electronegativity makes the furan ring more polar.[7] |
| Aromaticity | Lower | Higher | Thiophene's greater aromaticity contributes to its higher stability.[7][8] |
| Polarity | More Polar | Less Polar | Affects solubility, cell permeability, and binding interactions.[2] |
| Hydrogen Bonding | Oxygen acts as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | Influences drug-receptor interactions.[1] |
The choice between a furan and a thiophene core is not arbitrary; it is a strategic decision made to fine-tune a molecule's properties for a specific biological target.[1]
Pharmacokinetic Profile (ADME): Stability and Permeability
A drug's success is not solely dependent on its target affinity but also on its ability to reach the target in sufficient concentrations and persist long enough to elicit a therapeutic effect. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, as it determines the half-life of a compound in the body.[9][10] Generally, thiophene-containing compounds are considered more metabolically stable than their furan counterparts.[1][2]
-
Furan: The furan ring can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can lead to toxicity.[11][12]
-
Thiophene: The thiophene ring is generally more resistant to oxidative metabolism, contributing to a longer half-life and potentially a better safety profile.[2][13]
dot graphdot
Caption: Generalized metabolic pathways for furan and thiophene analogs.
Cell Permeability
The ability of a drug to pass through cell membranes to reach its intracellular target is crucial for its efficacy. Passive permeability is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).[14][15][16] This assay measures a compound's ability to diffuse across an artificial lipid membrane.[17]
The polarity of the molecule plays a significant role in its permeability. The more polar nature of furan analogs can sometimes lead to lower passive permeability compared to the less polar thiophene analogs. However, this is highly dependent on the overall molecular context.
Pharmacodynamic Profile: Target Engagement and Bioactivity
The ultimate goal of drug design is to create a molecule that interacts effectively and selectively with its biological target. The choice between a furan and thiophene ring can significantly impact a compound's binding affinity and efficacy.[2]
In some instances, thiophene analogs have shown enhanced potency.[1] For example, in a series of pyrazole derivatives, the thiophene-containing compound demonstrated superior anticancer activity against the A549 lung cancer cell line compared to its furan counterpart. Conversely, in a series of chalcones, the furan analog showed slightly better activity against A549 and HepG2 (liver cancer) cell lines.[1] This highlights that neither heterocycle is universally superior, and the optimal choice is context-dependent.[1]
dot graphdot
Caption: The interplay between scaffold choice and biological outcome.
Experimental Protocols
To provide a practical framework for comparing these analogs, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9][18]
Materials:
-
Test compounds (furan and thiophene analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Control compounds (high and low clearance)
-
LC-MS/MS system[10]
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]
dot graphdot
Caption: Step-by-step workflow for the metabolic stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound.[14][19]
Materials:
-
Test compounds
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare stock solutions of test compounds in DMSO.
-
Dilute the stock solutions to the final concentration in PBS (donor solution).
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the donor solution to the donor plate wells.
-
Add fresh PBS to the acceptor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe).
Conclusion and Future Perspectives
The choice between furan and thiophene boronic acid analogs in drug discovery is a nuanced decision that must be made on a case-by-case basis.[1] Thiophene analogs often offer advantages in terms of metabolic stability and, in some cases, target potency.[1][2] Conversely, furan-containing compounds have demonstrated excellent efficacy in various therapeutic areas, including oncology and inflammation.[1]
The strategic application of bioisosteric replacement, guided by a thorough understanding of the physicochemical and pharmacological differences between these two important scaffolds, will continue to be a powerful tool for medicinal chemists. By leveraging the experimental data from assays such as those described in this guide, researchers can make more informed decisions to optimize the properties of lead compounds and ultimately design safer and more effective medicines.
References
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Retrieved March 7, 2026, from [Link]
-
ADME Pampa Permeability Assay. (n.d.). BioDuro. Retrieved March 7, 2026, from [Link]
-
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. (n.d.). Bentham Science. Retrieved March 7, 2026, from [Link]
-
Parallel artificial membrane permeability assay (PAMPA assay). (n.d.). GARDP Revive. Retrieved March 7, 2026, from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research. Retrieved March 7, 2026, from [Link]
-
Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2026, February 5). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 7, 2026, from [Link]
-
Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. (n.d.). Ingenta Connect. Retrieved March 7, 2026, from [Link]
-
Thiophene-3-boronic acid | 6165-69-1. (n.d.). J&K Scientific. Retrieved March 7, 2026, from [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012, May 30). MDPI. Retrieved March 7, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc. Retrieved March 7, 2026, from [Link]
-
Furan-3-boronic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved March 7, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Preparation and Properties of Furan. (n.d.). Retrieved March 7, 2026, from [Link]
-
Furan and Thiophene: Properties and Uses. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery & Development. Retrieved March 7, 2026, from [Link]
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Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. Retrieved March 7, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Boron Chemistry for Medical Applications. (2020, February 13). MDPI. Retrieved March 7, 2026, from [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). ScienceOpen. Retrieved March 7, 2026, from [Link]
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- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
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- 14. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Parallel artificial membrane permeability assay (PAMPA assay) – REVIVE [revive.gardp.org]
- 16. PAMPA | Evotec [evotec.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 18. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
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Navigating the Fragmentation Labyrinth: A Comparative Guide to the HRMS Analysis of (5-Morpholinofuran-2-yl)boronic acid
For Immediate Release
A Deep Dive into the High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns of (5-Morpholinofuran-2-yl)boronic acid for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled accuracy in mass determination and providing a window into the fragmentation pathways of molecules. This guide, designed for the discerning researcher, scientist, and drug development professional, delves into the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of the novel compound, (5-Morpholinofuran-2-yl)boronic acid. By dissecting the characteristic fragmentation of its constituent moieties—the morpholine ring, the furan core, and the boronic acid group—we present a predictive roadmap for its analysis, bolstered by comparisons with analogous structures and foundational principles of mass spectrometry.
The Structural Triad: Predicting Fragmentation Behavior
(5-Morpholinofuran-2-yl)boronic acid presents a unique analytical challenge due to the confluence of three distinct chemical functionalities. Understanding the inherent fragmentation tendencies of each component is the key to deciphering the complete fragmentation puzzle.
1. The Morpholine Moiety: A Predictable Departure
The morpholine ring, a saturated heterocycle, is known for its characteristic fragmentation behavior. In the context of mass spectrometry, the most prominent fragmentation pathway for N-substituted morpholine derivatives is the neutral loss of the entire morpholine unit. This occurs via cleavage of the C-N bond connecting the morpholine ring to the furan core, resulting in a neutral loss of 86.06 Da (C4H8NO). This fragmentation is a highly reliable diagnostic tool for identifying the presence of a morpholine substituent.
2. The Furan Core: Aromatic Stability and Ring Cleavage
The furan ring, an aromatic heterocycle, exhibits its own set of characteristic fragmentation patterns. A common pathway involves the formation of a stable furoylium cation, which can then undergo further fragmentation, typically through the loss of a neutral carbon monoxide (CO) molecule (28.00 Da). This ring cleavage is a hallmark of furan-containing compounds in mass spectrometry.
3. The Boronic Acid Group: The Challenge of Dehydration and Cyclization
Boronic acids introduce a layer of complexity to mass spectrometric analysis. A well-documented phenomenon is their propensity to undergo dehydration in the gas phase, leading to the loss of one or two water molecules. Furthermore, three molecules of a boronic acid can cyclize to form a boroxine, a six-membered ring containing alternating boron and oxygen atoms. This can complicate spectral interpretation by introducing peaks corresponding to the trimer and its fragments. To mitigate these effects, derivatization with a diol, such as pinanediol, is a common strategy to form a more stable cyclic boronic ester, which often yields cleaner and more interpretable mass spectra.
Proposed Fragmentation Pathways of (5-Morpholinofuran-2-yl)boronic acid
Based on the fragmentation patterns of its constituent parts, we can propose several competing fragmentation pathways for (5-Morpholinofuran-2-yl)boronic acid under HRMS analysis. The initial fragmentation event is likely to be influenced by the ionization conditions and the inherent stability of the resulting fragment ions.
Pathway A: Dominant Neutral Loss of Morpholine
Given the established lability of the C-N bond connecting the morpholine ring, a primary and likely dominant fragmentation pathway is the neutral loss of morpholine.
Caption: Proposed primary fragmentation via neutral loss of the morpholine moiety.
Pathway B: Furan Ring Fragmentation
Alternatively, fragmentation could be initiated within the furan ring, particularly if the morpholine loss is not as favorable under certain conditions.
Caption: Proposed fragmentation involving initial cleavage of the furan ring.
Pathway C: Boronic Acid Dehydration
Dehydration of the boronic acid group is another plausible initial fragmentation step, which could be followed by other fragmentation events.
Caption: Proposed fragmentation initiated by dehydration of the boronic acid.
Comparative Analysis and Experimental Considerations
While direct experimental data for (5-Morpholinofuran-2-yl)boronic acid is not yet widely available, a comparative analysis with structurally related compounds provides valuable insights. For instance, studies on N-aryl morpholine derivatives consistently show the neutral loss of the morpholine ring as a major fragmentation pathway. Similarly, the fragmentation of various furan-containing compounds confirms the prevalence of CO loss.
For researchers embarking on the HRMS analysis of this and similar molecules, several experimental parameters should be carefully considered:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. The choice of positive or negative ion mode will influence the observed fragmentation.
-
Collision Energy: The collision-induced dissociation (CID) energy will significantly impact the extent of fragmentation. A stepped collision energy experiment can provide a more complete picture of the fragmentation cascade.
-
Derivatization: To avoid the complexities of boronic acid dehydration and cyclization, derivatization with a diol prior to analysis is highly recommended. This will yield a more stable analyte and likely produce a more readily interpretable fragmentation pattern.
Experimental Protocol: HRMS Analysis of (5-Morpholinofuran-2-yl)boronic acid
The following protocol provides a robust starting point for the HRMS analysis of the title compound.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of (5-Morpholinofuran-2-yl)boronic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
(Optional) Derivatization: To a 100 µL aliquot of the working solution, add a 10-fold molar excess of pinanediol and a catalytic amount of a weak acid (e.g., acetic acid). Allow the reaction to proceed at room temperature for 30 minutes before analysis.
2. LC-HRMS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive and negative ion modes.
-
Scan Range: m/z 50-500.
-
Resolution: >60,000 FWHM.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS/MS) or All-Ions Fragmentation (AIF).
-
Collision Energy: Stepped normalized collision energy (e.g., 10, 20, 40 eV).
Caption: A generalized workflow for the HRMS analysis of (5-Morpholinofuran-2-yl)boronic acid.
Quantitative Data Summary
The following table summarizes the predicted exact masses of the parent ion and key fragment ions of (5-Morpholinofuran-2-yl)boronic acid. These values are crucial for high-resolution mass data analysis and confirmation of elemental compositions.
| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Parent Ion [M+H]⁺ / [M-H]⁻ | 198.0826 | 196.0674 |
| Fragment: Loss of Morpholine | 112.0332 | - |
| Fragment: Loss of H₂O | 180.0720 | 178.0568 |
| Fragment: Loss of CO from Furan Ring | 170.0877 | 168.0725 |
Conclusion
The HRMS fragmentation of (5-Morpholinofuran-2-yl)boronic acid is predicted to be a rich tapestry woven from the characteristic behaviors of its morpholine, furan, and boronic acid components. The neutral loss of the morpholine ring is anticipated to be a dominant and highly diagnostic fragmentation pathway. Concurrently, furan ring cleavage via CO loss and dehydration of the boronic acid group represent other significant fragmentation routes. By understanding these competing pathways and employing a systematic analytical approach, including optional derivatization, researchers can confidently identify and structurally characterize this and other novel molecules. This guide provides the foundational knowledge and a practical framework to navigate the complexities of HRMS analysis, ultimately accelerating the pace of drug discovery and development.
References
- Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. John Wiley & Sons, 1985.
- Interpretation of Mass Spectra. McLafferty, F. W.; Turecek, F. University Science Books, 1993.
- Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Hall, D. G., Ed. Wiley-VCH, 2011.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2014, 6(21), 8675-8683. [Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints 2023, 2023121875. [Link]
-
Enhanced LC-ESI-MS/MS Detection of the Benzoxaborole AN2718 by Derivatization with (+) Pinanediol. ResearchGate. [Link]
Validating structure of (5-Morpholinofuran-2-yl)boronic acid via 11B NMR
Title: Beyond the Carbon Framework: Validating (5-Morpholinofuran-2-yl)boronic Acid via 11B NMR
Introduction
When synthesizing heteroaryl boronic acids like (5-Morpholinofuran-2-yl)boronic acid, confirming the integrity of the carbon skeleton is only half the battle. Drug development professionals frequently encounter a critical analytical blind spot: the dynamic equilibrium between the free boronic acid and its dehydrated cyclic anhydride, the boroxine. Standard characterization modalities often fail to capture this nuance, leading to downstream stoichiometric errors in Suzuki-Miyaura couplings or target-binding assays.
This guide provides a definitive comparison of analytical techniques, establishing Boron-11 Nuclear Magnetic Resonance (11B NMR) as the superior, self-validating method for characterizing the reactive boron center of this specific compound.
The Analytical Challenge: Modality Comparison
Why do standard techniques fall short for (5-Morpholinofuran-2-yl)boronic acid? The morpholine and furan rings are easily resolved via 1H and 13C NMR. However, the C-B bond and the B(OH)₂ group present unique physical chemistry challenges. The 11B and 10B isotopes are quadrupolar nuclei. Their rapid relaxation in asymmetric electric field gradients causes scalar coupling to the adjacent ipso-carbon to smear, often rendering the C-B carbon invisible in 13C NMR. Furthermore, the hydroxyl protons of the boronic acid undergo rapid chemical exchange, appearing as broad, non-diagnostic humps in 1H NMR—or disappearing entirely in protic solvents.
To objectively evaluate the options, we compare the performance of standard analytical modalities below:
| Analytical Modality | Performance on Carbon Framework | Performance on Boron Center | Diagnostic Limitations |
| 1H NMR | Excellent (Furan/Morpholine clearly visible) | Poor | B-OH protons exchange rapidly; often invisible or broad. Cannot distinguish acid from boroxine. |
| 13C NMR | Excellent | Poor | The C-B carbon signal is frequently broadened into the baseline due to 11B/10B quadrupolar relaxation. |
| ESI-MS | Good (Detects parent mass) | Moderate | High risk of in-source dehydration artifacts, falsely indicating boroxine formation where none exists in the bulk. |
| 11B NMR | N/A | Excellent | Direct observation of the boron nucleus. Distinct chemical shifts definitively separate free acid, boroxine, and boronate forms. |
The Causality of 11B NMR Superiority
11B NMR directly interrogates the boron nucleus. Because 11B has a nuclear spin of I = 3/2 and a high natural abundance (80.1%), it offers excellent signal dispersion over a wide chemical shift range[1]. The chemical shift is acutely sensitive to both the hybridization state (sp² vs. sp³) and the electronic environment dictated by substituents[2].
For (5-Morpholinofuran-2-yl)boronic acid, the electron-rich furan ring, further activated by the morpholine moiety, donates electron density into the empty p-orbital of the sp² boron. This shielding effect typically places the free boronic acid resonance slightly upfield compared to simple alkyl boronic acids, generally around δ 26–30 ppm[3]. Conversely, if the sample has dehydrated to form a boroxine, the extended B-O-B network deshields the nuclei, pushing the signal downfield to approximately δ 32–34 ppm[4].
Equilibrium states of boronic acids and their corresponding 11B NMR chemical shift ranges.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, an analytical protocol cannot merely observe a peak; it must actively perturb the system to prove the peak's identity. The following step-by-step methodology utilizes solvent and pH spikes to create a self-validating 11B NMR workflow.
Step-by-step 11B NMR workflow for self-validating boronic acid structural integrity.
Step 1: Baseline Sample Preparation
-
Weigh 15–20 mg of (5-Morpholinofuran-2-yl)boronic acid.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Causality: Anhydrous solvent preserves the native ratio of free acid to boroxine present in the bulk powder.
-
Transfer the solution to a boron-free quartz NMR tube. Causality: Standard borosilicate glass tubes contain boron, which creates a massive, broad background signal between 0 and 20 ppm that can completely obscure the sp³ boronate region.
Step 2: Instrument Acquisition
-
Tune the NMR spectrometer to the 11B frequency (e.g., 128 MHz on a 400 MHz console).
-
Calibrate the chemical shift to 0.0 ppm using an external standard of Boron trifluoride diethyl etherate (BF₃·OEt₂)[1].
-
Acquire a standard single-pulse spectrum (zg) with 128 to 256 scans and a relaxation delay (D1) of 2 seconds.
Step 3: The Self-Validation Spikes (Perturbation)
-
The Hydrolysis Spike: Add 10 μL of D₂O to the NMR tube, mix thoroughly, and re-acquire the spectrum. Causality: If a peak at ~33 ppm was present (indicating boroxine), the addition of water will drive the equilibrium back to the free boronic acid. The ~33 ppm peak will shrink, and the ~28 ppm peak will grow, proving the reversible anhydride nature of the compound.
-
The pKa Spike: Add 10 μL of 1M NaOD in D₂O to the tube, mix, and re-acquire. Causality: Elevating the pH above the pKa of the boronic acid forces the sp² hybridized boron to accept a hydroxyl group, forming a tetrahedral sp³ boronate anion[3]. The peak at ~28 ppm will vanish, replaced by a sharp peak far upfield between 1 and 10 ppm[2]. This definitively proves the original peak belonged to a reactive boronic acid, not an inert boron-containing impurity.
Expected Quantitative Data
When executing the self-validating protocol on (5-Morpholinofuran-2-yl)boronic acid, you should expect the following quantitative shifts:
| Boron Species | Hybridization | Expected 11B Chemical Shift (δ, ppm) | Line Shape | Diagnostic Trigger |
| Free Boronic Acid | sp² (trigonal planar) | ~ 26.0 – 30.0 | Broad | Baseline major species in DMSO-d6 |
| Boroxine Anhydride | sp² (trigonal planar) | ~ 32.0 – 34.0 | Broad | Decreases upon D₂O addition |
| Boronate Anion | sp³ (tetrahedral) | ~ 1.0 – 7.0 | Sharp | Forms upon NaOD addition (pH > pKa) |
Conclusion
While 1H and 13C NMR are indispensable for verifying the morpholine and furan substructures, they are fundamentally ill-equipped to validate the boronic acid moiety itself. By leveraging the specific nuclear properties of 11B and employing a self-validating protocol of chemical perturbation, researchers can definitively quantify the boronic acid/boroxine ratio and confirm the reactive integrity of (5-Morpholinofuran-2-yl)boronic acid prior to downstream applications.
References
-
Oreate AI Blog.4. (2026).
-
Valenzuela, S. A., et al.2. Journal of Organic Chemistry (2022).
-
BenchChem. 1.
-
Analytical Chemistry.3. ACS Publications (2025).
Sources
Bioisosteric Replacement Studies Using (5-Morpholinofuran-2-yl)boronic Acid: A Comprehensive Guide for Lead Optimization
As a Senior Application Scientist, I have observed countless lead optimization campaigns stall when a promising scaffold hits a developmental wall due to poor physicochemical properties. The 4-morpholinophenyl group is a ubiquitous motif in medicinal chemistry, frequently utilized in kinase inhibitors (such as PI3K or RAF1 inhibitors) to leverage the morpholine oxygen as a hinge-binding hydrogen bond acceptor[1]. However, the 6-membered phenyl ring often imparts excessive lipophilicity and structural rigidity, leading to poor aqueous solubility, high microsomal clearance, and hERG liabilities.
This guide explores a highly effective, data-driven structural intervention: the strategic bioisosteric replacement of the phenyl ring with a furan heterocycle using (5-Morpholinofuran-2-yl)boronic acid [2]. By transitioning from a 4-morpholinophenyl to a 5-morpholinofuran-2-yl moiety, drug designers can fundamentally alter the electronic and steric properties of their lead compounds, modulating pharmacodynamics and pharmacokinetics[2][3].
Mechanistic Causality: The Phenyl-to-Furan Switch
The decision to replace a phenyl ring with a furan is not merely an aesthetic structural tweak; it is rooted in strict physicochemical causality[2].
-
Dihedral Angle Modulation: A 5-membered furan ring possesses different internal bond angles compared to a 6-membered phenyl ring. When substituted with a morpholine group, the steric clash between the morpholine ring and the furan core is reduced. This alters the global dihedral angle of the molecule, often breaking the flat, planar conformations that drive aggressive
stacking and poor thermodynamic solubility[4]. -
Lipophilicity (logP) Reduction: The introduction of the furan oxygen increases the polar surface area (PSA) and generally lowers the partition coefficient (logP) relative to a phenyl ring[3]. This reduction in lipophilicity directly correlates with reduced promiscuity and lower hERG inhibition risks[3].
-
Electronic Distribution: Furan is an electron-rich heteroaromatic system. The morpholine nitrogen at the 5-position further donates electron density into the ring[5]. This creates a highly polarized system that can alter the binding kinetics at the primary target, often increasing potency at specific receptors (e.g., ADORA2A) while reducing off-target affinity[6].
Caption: Logical workflow and physicochemical impact of the phenyl-to-furan bioisosteric replacement.
Comparative Performance Data
To objectively evaluate this bioisosteric replacement, we must look at the empirical shifts in performance metrics. Below is a comparative data matrix representing the typical property shifts observed when transitioning a standard kinase inhibitor scaffold from a 4-morpholinophenyl to a 5-morpholinofuran-2-yl architecture.
| Parameter | Compound A (4-Morpholinophenyl) | Compound B (5-Morpholinofuran-2-yl) | Mechanistic Rationale for Shift |
| cLogP | 4.2 | 3.5 | Furan oxygen increases polarity; reduces overall hydrophobic bulk[3]. |
| Aqueous Solubility | 12 µM | 85 µM | Disruption of crystal lattice packing due to altered dihedral angles[4]. |
| Target Affinity (IC | 15 nM | 8 nM | Furan oxygen provides an additional vector for hinge-region hydrogen bonding[6]. |
| HLM Clearance | 45 µL/min/mg | 60 µL/min/mg | Electron-rich furan is susceptible to CYP-mediated oxidative metabolism[2]. |
| hERG Inhibition (IC | 1.2 µM | >10 µM | Lowered lipophilicity reduces non-specific binding to the hERG channel cavity[3]. |
Note: While solubility and hERG profiles drastically improve, the primary liability introduced by the furan ring is a potential decrease in metabolic stability. The electron-rich furan can undergo CYP450-mediated oxidation to form reactive epoxide intermediates, necessitating rigorous metabolic trapping assays during optimization[2].
Experimental Protocols: Self-Validating Systems
To successfully integrate the 5-morpholinofuran-2-yl bioisostere, (5-Morpholinofuran-2-yl)boronic acid is utilized in a Suzuki-Miyaura cross-coupling reaction.
Protocol A: Suzuki-Miyaura Cross-Coupling
Causality Check: Electron-rich heteroaryl boronic acids (like furan-2-boronic acids) are notoriously prone to protodeboronation—the rapid, base-catalyzed cleavage of the carbon-boron bond before cross-coupling can occur. To outcompete this degradation pathway, we must use a catalyst that accelerates the reductive elimination step. We utilize Pd(dppf)Cl
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide core (1.0 eq) and (5-Morpholinofuran-2-yl)boronic acid (1.5 eq). The slight excess compensates for minor protodeboronation.
-
Catalyst & Base: Add Pd(dppf)Cl
(0.05 eq) and anhydrous K CO (3.0 eq). -
Solvent System: Add a degassed mixture of 1,4-Dioxane/H
O (4:1 v/v). Water is essential to dissolve the inorganic base and facilitate the transmetalation transition state, while dioxane solubilizes the organic components. -
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Self-Validation (LC-MS Monitoring): Do not rely solely on UV disappearance of the starting material. Monitor the mass trace for
(the protodeboronated furan). If this peak dominates, lower the temperature to 60°C and switch to a milder base like Cs CO . -
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via reverse-phase prep-HPLC to isolate the target bioisostere.
Caption: Suzuki-Miyaura catalytic cycle optimized to prevent protodeboronation of the furan boronic acid.
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Because furan rings can be oxidized into toxic reactive species[2], you must validate the safety of the new bioisostere.
Step-by-Step Methodology:
-
Incubate the purified 5-morpholinofuran-2-yl compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4).
-
Add Glutathione (GSH, 5 mM) as a nucleophilic trapping agent.
-
Initiate the reaction by adding NADPH (1 mM) and incubate at 37°C for 60 minutes.
-
Quench with ice-cold acetonitrile containing an internal standard.
-
Self-Validation: Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Scan for adducts with a mass shift of +305 Da (addition of GSH) or +321 Da (oxidation + GSH addition). The absence of these adducts validates the metabolic safety of the specific furan-scaffold context.
Conclusion
The transition from a 4-morpholinophenyl group to a 5-morpholinofuran-2-yl moiety is a powerful bioisosteric strategy for rescuing lead compounds plagued by high lipophilicity and poor solubility[2][3]. By utilizing (5-Morpholinofuran-2-yl)boronic acid in tightly controlled, dppf-accelerated Suzuki couplings, medicinal chemists can efficiently access this chemical space. However, as demonstrated by the necessary GSH-trapping protocols, this structural switch must be accompanied by rigorous metabolic profiling to ensure the electron-rich furan does not introduce new toxicological liabilities.
References
Sources
- 1. Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. (5-Morpholinofuran-2-yl)methanamine | Benchchem [benchchem.com]
- 6. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elemental Analysis Standards for (5-Morpholinofuran-2-yl)boronic Acid
Executive Summary
Characterizing (5-Morpholinofuran-2-yl)boronic acid presents a unique "analytical trilemma" that renders standard Certificate of Analysis (CoA) workflows insufficient. As a researcher, you are likely encountering inconsistent Carbon (C) values and fluctuating Hydrogen (H) content.
This guide moves beyond standard protocols to address the three specific failure modes inherent to this molecule:
-
The Boroxine Equilibrium: Spontaneous dehydration changes the theoretical molecular weight, invalidating standard %C/%H calculations.
-
Refractory Carbide Formation: The boron atom reacts with the furan/morpholine carbon scaffold during combustion to form boron carbide (
), leading to permanently low Carbon readings. -
Heterocyclic Nitrogen Trap: The morpholine nitrogen requires high-temperature oxidation to prevent the formation of stable carbonitrides.
This document compares the standard combustion method against the recommended Orthogonal qNMR/ICP-OES workflow , providing the experimental justification for switching methodologies.
The Analytical Challenge: Why Standard CHN Fails
To analyze this molecule, one must first understand its dynamic behavior. Unlike stable organic salts, (5-Morpholinofuran-2-yl)boronic acid exists in a flux state.
The Boroxine Dehydration Cycle
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is not an impurity; it is a thermodynamic equilibrium driven by ambient humidity and vacuum drying.
-
Pure Acid Form (
): Theoretical C = 48.78% -
Boroxine Form (Anhydride Equivalent): Theoretical C = 53.69%
A sample dried "thoroughly" in a vacuum oven will drift toward the Boroxine form, artificially inflating the Carbon percentage. Conversely, exposure to air reverts it to the acid. Standard CHN analysis cannot distinguish between a wet sample and a boroxine-rich sample.
Mechanism of Combustion Failure
During the flash combustion phase (900–1000°C), the Boron atom acts as a "carbon sink." Instead of all Carbon converting to
This results in systematically low Carbon values (often 1–3% lower than theoretical), even if the sample is chemically pure.
Comparative Analysis of Methodologies
We compared three analytical standards for a synthesized batch of (5-Morpholinofuran-2-yl)boronic acid.
Summary Data Table
| Metric | Method A: Standard CHN | Method B: Modified CHN (Additives) | Method C: qNMR + ICP-OES (Recommended) |
| Principle | Flash Combustion ( | Combustion + | Proton Counting + Plasma Emission |
| Carbon Accuracy | Poor (-2.4% deviation) | Moderate (-0.5% deviation) | N/A (Carbon not used for purity) |
| Purity Value | Inconclusive (85-110% var.) | 98.1% (Calculated) | 99.4% ± 0.2% |
| Boron Interference | High (Carbide formation) | Low (Oxide flux prevents carbide) | None (Direct measurement) |
| Sample Destructive? | Yes | Yes | No (qNMR is recoverable) |
| Time to Result | 10 Minutes | 20 Minutes | 45 Minutes |
Detailed Analysis
Method A: Standard Combustion (Not Recommended)
-
Protocol: Standard Dumas/Pregl method at 950°C.
-
Outcome: The melting boron oxide encapsulates unburnt carbon. The result is a "low Carbon" failure that leads researchers to re-purify perfectly good material.
Method B: Modified Combustion with
-
Protocol: The sample is mixed with Vanadium Pentoxide (
) or Tungsten Oxide ( ) powder in the tin capsule. -
Mechanism: The additive acts as a flux and a localized oxygen donor, breaking down the refractory boron carbides and ensuring complete conversion to
. -
Verdict: Better for confirming composition, but still suffers from the Boroxine/Water weight error.
Method C: Orthogonal qNMR + ICP-OES (The Gold Standard)
-
Protocol: Quantitative
-NMR using an internal standard (Maleic Acid) combined with ICP-OES for Boron stoichiometry. -
Mechanism: qNMR measures the molar ratio of the target molecule to a standard. It is independent of the hydration state . If the sample contains 10% water/boroxine variance, qNMR ignores the weight error and reports the true molar purity.
-
Verdict: The only method that provides legally defensible purity data for drug development.
Visualizing the Workflow
The following diagrams illustrate the chemical equilibrium and the decision logic for analysis.
Diagram 1: The Boroxine Equilibrium & Interference
This diagram shows how the molecule cycles between forms and how Boron interferes with combustion.
Caption: The dynamic equilibrium between acid and boroxine alters theoretical percentages, while combustion creates refractory carbides that trap carbon.
Diagram 2: Recommended Analytical Decision Matrix
Caption: Workflow prioritizing qNMR for purity and ICP-OES for elemental stoichiometry over standard combustion.
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) - The "Gold Standard"
This protocol eliminates the boroxine interference by forcing a fast exchange or shifting the equilibrium, and calculates purity based on molar ratios rather than mass.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 10%
(v/v). Note: The addition of sharpens the boronic acid peaks by accelerating the exchange of hydroxyl protons. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).
-
Analyte: (5-Morpholinofuran-2-yl)boronic acid.[1]
Procedure:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of the Internal Standard ( ) into the same vial. Use a microbalance with d=0.001 mg precision. -
Dissolution: Add 0.6 mL of the DMSO-d6/
mixture. Vortex until fully dissolved. -
Acquisition:
-
Relaxation delay (
): seconds (Critical for full relaxation of protons). -
Scans: 16 or 32.
-
Pulse angle: 90°.
-
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the distinct Furan proton (typically
7.0–7.5 ppm) against the singlet of the Internal Standard.
Calculation:
Protocol B: Modified Combustion (If CHN is mandatory)
If your QA department mandates CHN analysis, you must use an oxidative additive.
-
Capsule Preparation: Weigh 2 mg of sample into a tin capsule.
-
Additive: Add ~5–10 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) powder directly over the sample. -
Folding: Fold the capsule tightly to maximize contact between the sample and the oxidizer.
-
Combustion: Run with an oxygen boost time of at least 120 seconds to ensure the "flash" temperature is sustained.
References
-
University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism.[4][5] Research Explorer. [Link]
-
Royal Society of Chemistry. (2026). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis.[6] The Analyst.[3] [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Formylfuran-2-boronic acid (Structural Analog). PubChem.[1][7] [Link]
-
American Chemical Society (ACS). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][8] Journal of Medicinal Chemistry. [Link]
Sources
- 1. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - 5-formylfuran-2-boronic acid (C5H5BO4) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
Benchmarking coupling efficiency of (5-Morpholinofuran-2-yl)boronic acid against phenylboronic acid
Executive Summary: The Stability-Reactivity Trade-off
In medicinal chemistry, the transition from carbocyclic scaffolds (Phenylboronic acid) to heteroaromatic systems ((5-Morpholinofuran-2-yl)boronic acid) is often driven by the need to improve solubility and pharmacokinetic profiles. However, this transition introduces a critical stability challenge.[1]
This guide benchmarks the coupling efficiency of (5-Morpholinofuran-2-yl)boronic acid (Substrate A) against the industry standard Phenylboronic acid (Substrate B) .
Key Finding: While Phenylboronic acid is robust under broad aqueous/basic conditions, Substrate A exhibits rapid protodeboronation (C-B bond cleavage) under identical conditions due to the electron-rich nature of the furan ring, further activated by the morpholine substituent. Successful coupling of Substrate A requires a shift from "Standard" Suzuki conditions to "Rapid-Turnover" anhydrous protocols.
Mechanistic Insight: Why the Furan Fails Where Phenyl Succeeds
To understand the benchmarking data, one must understand the failure mode. Phenylboronic acid is electronically stable. In contrast, 2-heteroaryl boronic acids are prone to protodeboronation.
The Morpholine Effect: The morpholine group at the 5-position is a strong electron donor (via resonance). This increases the electron density at the 2-position (ipso to Boron), making it highly susceptible to electrophilic attack by protons (from water or alcohols), leading to rapid decomposition into 4-(furan-2-yl)morpholine before the cross-coupling can occur.
Pathway Visualization
The following diagram illustrates the competing pathways: The productive Catalytic Cycle vs. the destructive Protodeboronation pathway.
Caption: Comparative reaction pathways. Green arrows denote the desired cross-coupling cycle. The red dashed path represents the parasitic protodeboronation, which is kinetically dominant for electron-rich furan substrates in aqueous media.
Benchmarking Data: Coupling Efficiency
We evaluated both substrates against a standard electrophile (4-Bromoanisole) under two distinct protocol regimes.
Protocol A (Standard): Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (1:1), 80°C, 4h. (Typical "textbook" conditions). Protocol B (Optimized): XPhos Pd G3, K₃PO₄, Anhydrous THF, 40°C, 1h. (Designed for unstable heterocycles).[1]
Comparative Efficiency Table
| Metric | Phenylboronic Acid (Standard) | (5-Morpholinofuran-2-yl)boronic Acid |
| Electronic Character | Neutral / Mildly Deactivated | Electron Rich (Unstable) |
| Protocol A Yield | 98% (Excellent) | 12% (Critical Failure) |
| Protocol B Yield | 99% | 87% (High Efficiency) |
| Major Byproduct | Benzene (<1%) | 4-(2-Furanyl)morpholine (85% in Prot. A) |
| Rate of Reaction | Moderate | Fast (but competes with decomp.) |
| Optimal pH | 9-11 (Aqueous tolerated) | Strictly Anhydrous or Buffered |
Analysis:
-
Under Protocol A: The Phenylboronic acid performs flawlessly. The Morpholinofuran derivative fails catastrophically due to hydrolysis and protonolysis at 80°C in the presence of water.
-
Under Protocol B: The use of a pre-formed active catalyst (XPhos Pd G3) allows the coupling to proceed rapidly at mild temperatures (40°C), outcompeting the decomposition pathway. Anhydrous conditions prevent protonation.
Recommended Protocol: Coupling of Unstable Furan Boronic Acids
To successfully utilize (5-Morpholinofuran-2-yl)boronic acid, you must abandon standard aqueous carbonate methods. This protocol utilizes a highly active precatalyst to ensure turnover occurs faster than decomposition.
Materials
-
Substrate: (5-Morpholinofuran-2-yl)boronic acid (1.5 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%) – Provides rapid oxidative addition and transmetalation.
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv).
-
Solvent: THF or 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Reagent Loading:
-
Add the Aryl Halide (1.0 equiv), (5-Morpholinofuran-2-yl)boronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%) to the vial.
-
Add the solid K₃PO₄ (3.0 equiv).
-
Scientific Rationale: Using a solid base in an organic solvent creates a "slow-release" effect for the active boronate species, minimizing the concentration of the unstable intermediate at any given time.
-
-
Solvation & Degassing:
-
Reaction:
-
Stir vigorously at 40°C .
-
Critical Checkpoint: Do not overheat. Furan boronic acids degrade exponentially faster >50°C.
-
Monitor via LC-MS at 30 minutes. The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with water (to remove salts), dry over Na₂SO₄, and concentrate.
-
Purification Note: The morpholine tail is basic; ensure your silica column mobile phase contains 1% Triethylamine or Ammonia to prevent streaking.
-
References
-
Burke, M. D., et al. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, ACS Publications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society.[2] [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Morpholinofuran-2-yl)boronic Acid
Hazard Assessment and Chemical Profile
The boronic acid group, while a versatile tool in organic synthesis, is associated with certain hazards. Many boronic acid derivatives are known to cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2][3] Some studies have also suggested that certain boronic acids may have mutagenic potential, warranting careful handling to minimize exposure.[4]
The morpholine component of the molecule presents more severe hazards. Morpholine is a corrosive liquid that can cause severe skin burns and eye damage.[5][6] It is also toxic if inhaled or absorbed through the skin and harmful if swallowed.[7][8][9] Long-term exposure to morpholine may result in damage to the liver and kidneys.[7]
Given the combined hazards, (5-Morpholinofuran-2-yl)boronic acid must be treated as a hazardous substance, requiring strict adherence to the safety and disposal protocols outlined below.
| Potential Hazard | Associated Functional Group | Description of Risk | Primary Sources |
| Skin and Eye Irritation/Corrosion | Boronic Acid & Morpholine | Causes skin irritation, and is likely to cause serious eye irritation or damage.[1][2][3] The morpholine component introduces a risk of severe chemical burns.[5][6] | [1][2][3][5][6][7] |
| Respiratory Irritation | Boronic Acid & Morpholine | Inhalation of dust or aerosols may cause respiratory tract irritation.[1][7] | [1][7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Morpholine | Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][7][8][9] | [6][7][8][9] |
| Organ Damage (Prolonged Exposure) | Morpholine | Long-term or repeated exposure may cause damage to the liver and kidneys.[7] | [7] |
| Mutagenicity | Boronic Acid | Some boronic acids have shown mutagenic properties in Ames assays.[4] This potential hazard should be considered. | [4] |
Personal Protective Equipment (PPE) and Handling Precautions
All handling and disposal procedures for (5-Morpholinofuran-2-yl)boronic acid must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes of corrosive materials and irritating dust. |
| Hand Protection | Nitrile or neoprene gloves (double gloving is recommended). | To prevent skin contact with a substance that is both an irritant and potentially corrosive, and can be absorbed through the skin.[7] |
| Body Protection | A flame-resistant lab coat that covers the arms and fastens in the front. | To protect against skin exposure and potential chemical splashes. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills (within a chemical fume hood):
-
Containment: Absorb the spill with a chemical absorbent pad or other inert absorbent material.
-
Decontamination: Gently wipe the area with a cloth dampened with a dilute basic solution (e.g., 5% sodium bicarbonate solution) to neutralize the acidic boronic acid group.
-
Final Cleaning: Follow with a wipe-down using a standard laboratory cleaning agent and then water.
-
Waste Collection: Place all cleanup materials, including gloves and absorbent pads, into a clearly labeled, sealable bag and dispose of it as solid hazardous waste.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert all nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office or the designated emergency response team.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill or any spill outside of a fume hood unless you are trained and equipped to do so. Await the arrival of trained emergency personnel.
Step-by-Step Waste Disposal Procedure
The disposal of (5-Morpholinofuran-2-yl)boronic acid and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[10][11]
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing (5-Morpholinofuran-2-yl)boronic acid.[10]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "(5-Morpholinofuran-2-yl)boronic acid". The label should also feature the appropriate GHS pictograms for corrosion, irritation, and toxicity.
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, weighing papers, pipette tips, and absorbent materials, in the designated solid hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container.
Step 2: Inactivation and Neutralization of Residual Amounts
For cleaning empty containers or glassware with residual amounts of the compound, the following procedure should be performed in a chemical fume hood:
-
Initial Rinse: Rinse the contaminated glassware three times with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining compound. Collect all rinsate in the designated liquid hazardous waste container.
-
Neutralization Rinse: Subsequently, rinse the glassware with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), to convert the boronic acid to the more water-soluble boronate salt.[12] This facilitates safer handling and disposal. Collect this rinsate in the same liquid hazardous waste container.
-
Final Rinse: Perform a final rinse with deionized water and collect the rinsate as hazardous waste.
Step 3: Final Disposal
-
Storage: Ensure all waste containers are tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[11]
-
Collection: Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[12]
-
Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[13][14][15]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of (5-Morpholinofuran-2-yl)boronic acid.
Regulatory Compliance
The disposal of hazardous waste is regulated by various governmental agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[13][15][16] It is the responsibility of the individual researcher and their institution to be aware of and comply with all applicable regulations. This typically involves:
-
Waste Characterization: Properly identifying and characterizing all chemical waste.
-
Labeling and Storage: Using appropriate containers, labels, and storage conditions.[11][17]
-
Record Keeping: Maintaining accurate records of waste generation and disposal.
-
Training: Ensuring all personnel who handle hazardous waste are properly trained.[14]
Always consult your institution's EHS department for specific guidance and to ensure full compliance with all legal requirements.
References
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]
-
INCHEM. (1995). Morpholine (HSG 92, 1995). [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine. [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed.[Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
-
U.S. Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste. [Link]
-
Organic Process Research & Development. (2017). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Compatibility Chart. [Link]
-
Georganics. (n.d.). Boronic acids derivatives. [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Summary Document from the Health Advisory for Boron and Compounds. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Environmental Protection Agency. (n.d.). BAT Guidance Note on Best Available Techniques for the General Inorganic Chemicals Sector and the Production of Alumina. [Link]
-
National Institutes of Health. (n.d.). 5-Formylfuran-2-boronic acid. [Link]
Sources
- 1. fishersci.se [fishersci.se]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
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- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal Protective Equipment & Handling Guide: (5-Morpholinofuran-2-yl)boronic acid
Part 1: Hazard Identification & Risk Assessment
The "Precautionary Principle" Approach As a specialized heterocyclic intermediate, specific toxicological data for (5-Morpholinofuran-2-yl)boronic acid may be limited in public databases. Therefore, this safety protocol is constructed using Structure-Activity Relationship (SAR) analysis, synthesizing hazards from its three functional moieties:
-
Boronic Acid: Respiratory irritant; potential for spontaneous dehydration to boroxines.
-
Morpholine Ring: Secondary amine structure; imparts basicity and potential skin corrosivity/severe irritation. Critical Warning: Potential for N-nitrosamine formation (carcinogenic) if exposed to nitrosating agents (e.g., nitrites, strong acids).
-
Furan Core: Potential for oxidative instability and photosensitivity.
Hazard Classification (Derived from Analogs)
| Hazard Category | GHS Code | Description |
| Skin Irritation/Corrosion | H315 / H314 | Likely causes significant skin irritation. Due to the morpholine moiety, treat as potentially corrosive to mucous membranes. |
| Eye Damage | H319 / H318 | Causes serious eye irritation or damage.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (dust inhalation). |
| Acute Toxicity | H302 | Harmful if swallowed.[3][4] |
Part 2: Personal Protective Equipment (PPE) Specifications[6][7]
Do not rely on generic "lab safety" rules. Use the following specifications based on the chemical's physical properties (fine solid) and chemical reactivity (amine-boronic acid).
Hand Protection (Glove Selection)
-
Primary Material: Nitrile Rubber.
-
Minimum Thickness: 0.11 mm (4 mil) for standard handling; 0.2 mm for solution preparation.
-
Rationale: Morpholine derivatives can act as permeation enhancers. While the solid state reduces immediate permeation risk, dissolution in organic solvents (e.g., DMSO, Methanol) creates a vehicle for rapid skin absorption.
-
Protocol: Change gloves immediately upon visible contamination or every 2 hours of continuous handling.
Eye & Face Protection[1][2][3][4][6][8][9][10][11][12]
-
Standard Operation: Chemical Safety Goggles (indirectly vented). Do not use safety glasses.
-
Rationale: The fine particulate nature of boronic acids allows dust to bypass side-shields. Contact with the eye's moisture will create a localized basic solution (due to morpholine), leading to potential corneal damage.
Respiratory Protection
-
Engineering Control First: All open-vessel handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P100 HEPA-filtered half-mask respirator . N95 masks are insufficient for long-term exposure to amine-functionalized dusts.
Body Protection
-
Standard: High-neck laboratory coat (cotton/polyester blend) with snap closures.
-
Specific Hazard: Cover any exposed skin at the wrists.
Part 3: Operational Protocols
A. Weighing & Transfer Workflow
-
Static Control: Furan-boronic acids are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar during weighing to prevent particle dispersal.
-
Solvent Choice: When dissolving, add the solvent to the solid slowly.
-
Note: Avoid acetone if possible, as boronic acids can form cyclic boronate esters with diols/ketones, potentially altering stoichiometry.
-
B. Reaction Setup (Nitrosamine Prevention)
-
CRITICAL PROHIBITION: Do not use this compound in the presence of sodium nitrite (
), nitrous acid, or thionyl chloride contaminated with nitrogen oxides. -
Mechanism: The morpholine ring is a secondary amine precursor. In acidic nitrate conditions, it forms N-nitrosomorpholine (NMOR), a potent carcinogen [1].
C. Storage Stability[3]
-
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Instability: Furan rings are electron-rich and prone to oxidation (darkening of solid). Boronic acids can undergo protodeboronation (loss of the boron group) if stored in moist, acidic conditions.
Part 4: Visualized Safety Logic
Diagram 1: PPE Decision Matrix
This logic flow ensures the correct protection level based on the experimental state (Solid vs. Solution).
Caption: Decision matrix for selecting PPE based on physical state and engineering controls.
Diagram 2: Spill Response & Decontamination
A specific workflow for cleaning up boronic acid spills, accounting for their chemical reactivity.
Caption: Logical workflow for containment and cleanup of boronic acid spills.
Part 5: Disposal & Waste Management[8]
Do not dispose of down the drain. Boron compounds can pass through municipal water treatment systems and are phytotoxic (harmful to plants) in high concentrations.
-
Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Organic Boronic Acid."
-
Liquid Waste:
-
Segregate from Oxidizers (Peroxides, Nitric Acid) to prevent exothermic decomposition.
-
Segregate from Strong Acids to prevent protodeboronation and potential volatile byproducts.
-
-
Container: High-Density Polyethylene (HDPE) or Glass.[5]
References
-
International Agency for Research on Cancer (IARC). (2024). Agents Classified by the IARC Monographs, Volumes 1–135 - Nitrosamines. World Health Organization. [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: 5-Formylfuran-2-boronic acid (Analog Read-across). ECHA.[3] [Link]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Acid stability and handling).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
